Technical Documentation Center

6-amino-3-methylpyridine-2-carbonitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-amino-3-methylpyridine-2-carbonitrile
  • CAS: 1314964-57-2

Core Science & Biosynthesis

Foundational

chemical structure of 6-amino-3-methylpyridine-2-carbonitrile

The following is an in-depth technical guide on the chemical structure, synthesis, and applications of 6-amino-3-methylpyridine-2-carbonitrile. A Critical Scaffold in Kinase Inhibitor Discovery and Heterocyclic Synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the chemical structure, synthesis, and applications of 6-amino-3-methylpyridine-2-carbonitrile.

A Critical Scaffold in Kinase Inhibitor Discovery and Heterocyclic Synthesis

Executive Summary

6-Amino-3-methylpyridine-2-carbonitrile (CAS: 1314964-57-2) is a highly functionalized pyridine derivative serving as a versatile building block in medicinal chemistry. Characterized by a "push-pull" electronic system—comprising an electron-donating amino group and an electron-withdrawing cyano group on a pyridine core—this molecule is particularly valued for its utility in fragment-based drug design (FBDD). It serves as a privileged scaffold for developing ATP-competitive kinase inhibitors, specifically targeting pathways involved in oncology and neurodegeneration.

Chemical Identity & Structural Analysis[1][2][3][4][5]

Nomenclature and Identifiers[4]
  • IUPAC Name: 6-Amino-3-methylpyridine-2-carbonitrile

  • Alternative Names: 6-Amino-3-methylpicolinonitrile; 2-Cyano-3-methyl-6-aminopyridine

  • CAS Registry Number: 1314964-57-2[1][2][3]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
  • Molecular Weight: 133.15 g/mol

  • SMILES: Cc1ccc(N)nc1C#N

  • InChIKey: NCWREJYHPBUAKT-UHFFFAOYSA-N

Structural Features & Electronic Properties

The molecule features a trisubstituted pyridine ring with a specific substitution pattern (2,3,6) that dictates its chemical behavior:

  • Electronic Push-Pull System: The C2-nitrile group acts as a strong

    
    -acceptor, decreasing the electron density of the pyridine ring and increasing the acidity of the N-H protons on the C6-amino group. Conversely, the C6-amino group acts as a 
    
    
    
    -donor, stabilizing the ring against nucleophilic attack at the C4/C5 positions but making the ring nitrogen (N1) more basic compared to a simple cyanopyridine.
  • Steric Constraints: The C3-methyl group provides a steric handle that can enforce specific conformations in drug-receptor binding, often occupying hydrophobic pockets (e.g., the "gatekeeper" region in kinase active sites).

  • Tautomerism: While aminopyridines can exist in amino or imino forms, the aromatic amino tautomer is energetically favored due to the preservation of the pyridine aromaticity.[4]

PropertyValue / Description
Physical State Solid powder (typically off-white to pale yellow)
Melting Point 145–150 °C (Predicted range based on structural analogs)
H-Bond Donors 1 (Amino group -NH

)
H-Bond Acceptors 3 (Pyridine N, Nitrile N, Amino N)
Topological Polar Surface Area 62.7 Å

Synthetic Pathways[3][11][12][13]

Unlike the common 2-amino-3-cyanopyridines formed via multicomponent reactions (MCR), the 2-cyano-6-amino substitution pattern requires specific regioselective strategies. The most robust industrial route involves the Chichibabin amination of a pre-functionalized picolinonitrile precursor.

Primary Route: Chichibabin Amination

This pathway utilizes 3-methylpyridine-2-carbonitrile as the starting material. The reaction exploits the nucleophilic susceptibility of the pyridine ring at the


-position (C6) relative to the ring nitrogen.

Protocol Overview:

  • Precursor: 3-Methylpyridine-2-carbonitrile (3-Methylpicolinonitrile).

  • Reagent: Sodium amide (NaNH

    
    ) or Ammonia (NH
    
    
    
    ) with KMnO
    
    
    (oxidative amination).
  • Mechanism: Nucleophilic attack of the amide ion (NH

    
    ) at the C6 position forms a Meisenheimer-like 
    
    
    
    -complex, followed by hydride elimination (often assisted by an oxidant or evolution of H
    
    
    ) to restore aromaticity.

Synthesis Figure 1: Chichibabin Amination Pathway Start 3-Methylpyridine-2-carbonitrile (Precursor) Intermediate σ-Complex Intermediate (Anionic) Start->Intermediate Nucleophilic Attack (C6) Reagent NaNH2 / Liquid NH3 (Chichibabin Conditions) Reagent->Intermediate Product 6-Amino-3-methylpyridine-2-carbonitrile (Target) Intermediate->Product Hydride Elimination (-H-)

Figure 1: The Chichibabin amination route typically yields the 6-amino isomer due to the directing effect of the ring nitrogen and the steric blocking of the C2 position by the nitrile group.

Alternative Route: N-Oxide Rearrangement

For high-purity applications avoiding sodium amide, a Reissert-Henze type functionalization can be used.

  • Starting Material: 2-Amino-5-methylpyridine.

  • Oxidation: Treatment with m-CPBA yields 2-amino-5-methylpyridine-N-oxide.

  • Cyanation: Reaction with Trimethylsilyl cyanide (TMSCN) and an acyl chloride (e.g., Benzoyl chloride) introduces the cyano group at the C6 position (ortho to the N-oxide).

Reactivity & Applications in Drug Discovery[1]

The compound's value lies in its bifunctional nature, allowing it to serve as a core for fused heterocyclic systems.

Heterocyclic Ring Formation

The vicinal relationship between the pyridine nitrogen and the nitrile group (or the amino group and the pyridine nitrogen) allows for cyclization reactions. However, in this specific isomer (2-CN, 6-NH


), the functional groups are separated, promoting intermolecular  coupling rather than direct intramolecular fusion between these two groups.
  • Imidazo[1,2-a]pyridines: Reaction of the C6-amino group with

    
    -haloketones yields imidazo[1,2-a]pyridine scaffolds, a class of compounds known for GABA-A receptor affinity and anti-inflammatory activity.
    
  • Pyridine-Based Macrocycles: The distal amino and cyano groups allow the molecule to act as a linear linker in macrocyclization strategies for PROTACs (Proteolysis Targeting Chimeras).

Pharmacophore Mapping (Kinase Inhibition)

In ATP-competitive kinase inhibitors, 6-amino-3-methylpyridine-2-carbonitrile mimics the adenine ring of ATP.

  • H-Bond Acceptor (N1): Interacts with the "hinge region" backbone amide NH.

  • H-Bond Donor (C6-NH

    
    ):  Interacts with the hinge region carbonyl oxygen.
    
  • Hydrophobic Contact (C3-CH

    
    ):  Targets the gatekeeper residue or the hydrophobic back-pocket, improving selectivity over other kinases.
    

Pharmacophore Figure 2: Pharmacophore Mapping in Kinase Active Sites PyridineN Pyridine N1 (H-Bond Acceptor) HingeNH Kinase Hinge (NH) PyridineN->HingeNH Interaction Amino C6-Amino (-NH2) (H-Bond Donor) HingeCO Kinase Hinge (C=O) Amino->HingeCO Interaction Methyl C3-Methyl (Hydrophobic Contact) Gatekeeper Gatekeeper Residue (Met/Thr) Methyl->Gatekeeper Steric Fit Nitrile C2-Nitrile (-CN) (Electronic Modulation) Nitrile->PyridineN Inductive Effect (-I)

Figure 2: Interaction map showing how the scaffold binds within a generic kinase ATP-binding pocket.

Experimental Characterization Protocols

To validate the identity of synthesized or purchased batches, the following analytical signatures are diagnostic.

Infrared Spectroscopy (FT-IR)
  • Nitrile Stretch (-C≡N): A sharp, distinct band at 2215–2230 cm

    
     .
    
  • Amino Stretch (-NH

    
    ):  Two bands (symmetric and asymmetric) in the 3300–3450 cm
    
    
    
    region.
  • Aromatic C=C/C=N: Bands at 1580–1620 cm

    
     .
    
Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-d



  • 
     2.2–2.4 ppm (3H, s):  Methyl group protons.[5]
    
  • 
     6.5–7.0 ppm (2H, br s):  Amino protons (D
    
    
    
    O exchangeable).
  • 
     6.8–7.5 ppm (2H, d):  Aromatic protons (C4-H and C5-H). The coupling constant (
    
    
    
    ) will be characteristic of ortho coupling (~8 Hz).
Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Molecular Ion: [M+H]

    
     peak at 134.16 m/z .
    
  • Fragmentation: Loss of HCN or NH

    
     may be observed in MS/MS modes.
    

Safety & Handling (MSDS Summary)

  • Hazard Classification: Acute Toxicity (Oral/Inhalation), Skin Irritant (Category 2), Eye Irritant (Category 2A).

  • Signal Word: Warning.

  • Handling: Use in a fume hood. Avoid contact with acids, as nitriles can liberate toxic HCN gas under strong acidic hydrolysis conditions.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C to prevent oxidation of the amino group.

References

  • Sigma-Aldrich. (2024). Product Specification: 6-Amino-3-methylpyridine-2-carbonitrile. Link

  • PubChem. (2024). Compound Summary: 6-Amino-3-methylpyridine-2-carbonitrile (CID 1314964-57-2).[2] National Center for Biotechnology Information. Link[2]

  • Grozinger, K. G., et al. (1995). "Synthesis of aminopyridines and their application in HIV reverse transcriptase inhibitors." Journal of Heterocyclic Chemistry, 32(1), 259-263. (Context on Chichibabin routes for methyl-aminopyridines).
  • Chichibabin, A. E., & Seide, O. A. (1914). "Amination of Pyridines with Sodium Amide." Journal of the Russian Physical-Chemical Society, 46, 1216.
  • BLD Pharm. (2024). Certificate of Analysis: 6-Amino-3-methylpicolinonitrile. Link

Sources

Exploratory

Comprehensive Physicochemical Profiling and Solubility Dynamics of CAS 18515-43-0

Executive Summary In the realm of organic synthesis and medicinal chemistry, CAS 18515-43-0 , formally known as 4,5-Dimethyl-4-cyclopentene-1,3-dione , serves as a highly versatile building block and synthetic intermedia...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of organic synthesis and medicinal chemistry, CAS 18515-43-0 , formally known as 4,5-Dimethyl-4-cyclopentene-1,3-dione , serves as a highly versatile building block and synthetic intermediate[1]. Recognized for its unique structural rigidity and bifunctional reactivity, this compound has been utilized in the stereoselective total synthesis of complex pentacyclic sesquiterpenoids, such as neurotrophic agents like merrilactone A[2]. Beyond pharmaceutical applications, it has also been identified in specialized flavor compositions and complex organic mixtures such as tobacco smoke[3][4].

For drug development professionals and formulation scientists, understanding the physical properties and solubility dynamics of CAS 18515-43-0 is paramount. This whitepaper provides an in-depth technical analysis of its physicochemical profile, the structural mechanics governing its solubility, and field-proven experimental protocols for empirical validation.

Structural Mechanics & Physiochemical Profiling

The behavior of 4,5-Dimethyl-4-cyclopentene-1,3-dione in solution is entirely dictated by its specific molecular architecture. The compound consists of a five-membered cyclopentene ring featuring:

  • A 1,3-Diketone Motif: Two carbonyl groups situated at the C1 and C3 positions.

  • A Tetrasubstituted Alkene: A double bond between C4 and C5, fully substituted with methyl groups.

Causality of Molecular Planarity

The double bond at the C4-C5 position is in direct conjugation with both the C1 and C3 carbonyl groups. This extended


-conjugation enforces strict planarity across the ring system. From a thermodynamic perspective, this planarity facilitates efficient, tightly packed crystal lattices. Consequently, higher lattice energy is required to disrupt the solid state during dissolution, which directly impacts its thermodynamic solubility profile.
Computed Physical Properties

To establish a baseline for experimental design, the fundamental and computed physicochemical properties of CAS 18515-43-0 are summarized below[1][5].

PropertyValueScientific Implication
Molecular Formula C₇H₈O₂Defines the fundamental stoichiometry.
Molecular Weight 124.14 g/mol Low molecular weight favors high membrane permeability.
Exact Mass 124.0524 DaCritical for LC-MS/MS identification and purity validation.
Topological Polar Surface Area (TPSA) 34.1 ŲIndicates excellent passive cellular permeability (ideal is < 140 Ų).
Hydrogen Bond Acceptors 2The two carbonyl oxygens facilitate moderate aqueous solvation.
Hydrogen Bond Donors 0Lack of H-donors limits solubility in purely non-polar, non-protic environments without dipole interactions.
Rotatable Bonds 0Complete structural rigidity; minimizes entropic penalty upon target binding.

Solubility Dynamics

The solubility of CAS 18515-43-0 is a delicate interplay between its polar 1,3-dione system and its lipophilic 4,5-dimethyl core.

  • Aqueous Solubility: The compound exhibits moderate aqueous solubility. The two carbonyl oxygens act as potent hydrogen bond acceptors, allowing water molecules to form a hydration shell. However, the lack of hydrogen bond donors and the presence of the hydrophobic dimethyl groups prevent it from being freely soluble in water.

  • Organic Solubility: The compound demonstrates high solubility in polar aprotic solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone, and Tetrahydrofuran). The localized dipole moments of the carbonyls align well with the dipoles of these solvents, while the lipophilic methyl groups are easily solvated by the organic bulk.

  • pH Dependency: Unlike carboxylic acids or basic amines, the 1,3-dione system in this specific locked ring (lacking an enolizable alpha-proton between the carbonyls that can achieve full aromaticity, as C2 is a

    
     group) maintains a relatively stable solubility profile across physiological pH ranges (pH 1.2 to 7.4). However, under highly alkaline conditions, deprotonation at the C2 position can occur, forming a water-soluble enolate anion.
    

SPR Core CAS 18515-43-0 (4,5-Dimethyl-4-cyclopentene-1,3-dione) Dione 1,3-Dione Motif (H-Bond Acceptors) Core->Dione Dimethyl 4,5-Dimethyl Groups (Lipophilic Bulk) Core->Dimethyl Alkene Endocyclic Alkene (Rigidity/Planarity) Core->Alkene Polarity Increased TPSA (34.1 Ų) Dipole Moment Dione->Polarity Lipophilicity High Organic Solubility Dimethyl->Lipophilicity Alkene->Lipophilicity Solvation Moderate Aqueous Solubility Polarity->Solvation

Structure-property relationship map dictating the solubility profile of CAS 18515-43-0.

Experimental Protocols for Property Validation

To ensure rigorous scientific integrity, the physical properties and solubility of CAS 18515-43-0 must be empirically validated using self-validating, highly controlled experimental systems.

Protocol A: Thermodynamic Aqueous Solubility Determination (Shake-Flask Method)

Expertise Note: Kinetic solubility methods (e.g., DMSO stock dilution) often overestimate solubility due to supersaturation and solvent-masking effects. The classical Shake-Flask method is required to determine the true thermodynamic equilibrium between the solid crystal lattice and the solvated state.

Step-by-Step Methodology:

  • Preparation: Weigh approximately 10 mg of CAS 18515-43-0 into a 2 mL amber glass vial. Causality for amber glass: Prevents potential UV-induced photo-degradation of the conjugated enedione system during prolonged incubation.

  • Solvent Addition: Add 1.0 mL of the target aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4). Ensure visible excess solid remains to guarantee saturation.

  • Equilibration: Seal the vial and place it in an isothermal shaker at 25.0 ± 0.1 °C (or 37.0 °C for physiological relevance) at 300 RPM for 48 hours.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes to pellet the undissolved solid.

  • Filtration: Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter. Discard the first 100 µL to account for non-specific binding to the filter membrane.

  • Quantification: Analyze the filtrate via HPLC-UV (using a C18 column, detecting at the

    
     of the conjugated system, typically ~230-250 nm). Quantify against a standard curve prepared in a highly soluble solvent (e.g., Acetonitrile).
    

G Start Excess Solid CAS 18515-43-0 Buffer Add to Solvent/Buffer (pH 1.2 - 7.4) Start->Buffer Incubate Isothermal Incubation (48h, 25°C/37°C) Buffer->Incubate Separate Phase Separation (Centrifugation) Incubate->Separate Analyze HPLC-UV Quantification Separate->Analyze Result Thermodynamic Solubility Value Analyze->Result

Thermodynamic solubility determination workflow via the shake-flask method.
Protocol B: Thermal Analysis via Differential Scanning Calorimetry (DSC)

Expertise Note: Melting point and enthalpy of fusion (


) are critical for understanding the solid-state properties of CAS 18515-43-0. A high melting point indicates a strong crystal lattice, which inversely correlates with solubility.

Step-by-Step Methodology:

  • Calibration: Calibrate the DSC instrument using an Indium standard to ensure precise temperature and heat flow measurements.

  • Sample Loading: Accurately weigh 2.0 - 3.0 mg of crystalline CAS 18515-43-0 into a standard aluminum DSC pan. Crimp the pan with a pinhole lid to allow for the release of any volatile impurities or trapped moisture.

  • Purge: Place the sample and an empty reference pan into the DSC cell. Purge the cell with dry Nitrogen gas at a flow rate of 50 mL/min to prevent oxidative degradation.

  • Heating Ramp: Equilibrate the sample at 20 °C, then initiate a linear heating ramp at 10 °C/min up to 200 °C.

  • Data Analysis: Identify the sharp endothermic peak corresponding to the melting transition. The onset temperature represents the true melting point, while the area under the curve represents the enthalpy of fusion.

Conclusion

CAS 18515-43-0 (4,5-Dimethyl-4-cyclopentene-1,3-dione) is a structurally rigid, highly conjugated intermediate whose physicochemical properties are defined by its bifunctional nature. Its TPSA of 34.1 Ų and lack of hydrogen bond donors dictate a solubility profile that favors polar aprotic and organic solvents over purely aqueous environments. By employing rigorous, self-validating protocols like the thermodynamic shake-flask method and DSC thermal analysis, researchers can accurately map its physical properties to optimize its use in complex synthetic pathways and formulation development.

References

  • Ontosight AI.4,5-Dimethyl-4-cyclopentene-1,3-dione Overview.
  • Chemical Reviews - ACS Publications.Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
  • ResearchGate.The Alphabetical Index to Components Identified in Tobacco, Tobacco Smoke, and Tobacco Substitute Smoke.
  • Guidechem.4-Cyclopentene-1,3-dione, 4,5-dimethyl- 18515-43-0 wiki.
  • Google Patents.JP2005015683A - Meat flavor composition and product flavored with the meat flavor composition.

Sources

Foundational

Comprehensive Physicochemical and Synthetic Profiling of 6-Amino-3-methylpyridine-2-carbonitrile

Executive Summary In modern drug discovery, highly functionalized pyridine scaffolds serve as privileged pharmacophores, particularly in the design of kinase inhibitors and allosteric modulators. 6-Amino-3-methylpyridine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, highly functionalized pyridine scaffolds serve as privileged pharmacophores, particularly in the design of kinase inhibitors and allosteric modulators. 6-Amino-3-methylpyridine-2-carbonitrile (CAS: 1314964-57-2) is a prime example of such a versatile building block[1]. Featuring an electron-withdrawing nitrile group, an electron-donating amino group, and a sterically demanding methyl group, this molecule offers precise vectors for structure-activity relationship (SAR) exploration. This technical whitepaper details the physicochemical properties, causality-driven synthetic methodologies, and self-validating analytical frameworks required to successfully utilize this compound in advanced medicinal chemistry campaigns.

Physicochemical Properties & Structural Elucidation

Understanding the fundamental properties of 6-amino-3-methylpyridine-2-carbonitrile is critical for predicting its behavior in both synthetic reactions and biological assays. The spatial arrangement of the C3-methyl and C6-amino groups across the pyridine ring creates a distinct electronic push-pull system, heavily influencing the lability and reactivity of the C2-carbonitrile group during downstream functionalization.

Table 1: Quantitative Physicochemical Data

PropertyValue
Chemical Name 6-amino-3-methylpyridine-2-carbonitrile
CAS Registry Number 1314964-57-2[1]
Linear Formula C7H7N3[1]
Molecular Weight 133.15 g/mol [2]
Monoisotopic Mass 133.064 Da[3]
Hydrogen Bond Donors 2 (from the primary -NH2 group)
Hydrogen Bond Acceptors 3 (Nitrile N, Pyridine N, Amino N)

Mechanistic Synthesis Pathway

To construct 6-amino-3-methylpyridine-2-carbonitrile from commercially available starting materials, a highly efficient two-step sequence is employed: regioselective amination followed by palladium-catalyzed cyanation.

Step 1: Regioselective Amination

Causality & Mechanistic Rationale: Starting from 2,6-dichloro-3-methylpyridine, the introduction of the amino group must be strictly regioselective. The methyl group at the C3 position provides significant steric hindrance, effectively shielding the adjacent C2-chloride. Consequently, nucleophilic aromatic substitution (


) by ammonia occurs preferentially at the less hindered C6 position[4]. This steric differentiation prevents the formation of unwanted 2-amino isomers, ensuring high atom economy.

Step-by-Step Protocol:

  • Reagent Preparation: Charge a high-pressure sealed tube with 2,6-dichloro-3-methylpyridine (1.0 equiv) and a 28% aqueous ammonia solution (10.0 equiv).

  • Reaction Execution: Seal the tube and heat the reaction mixture to 120 °C for 12 hours behind a blast shield.

  • Workup: Cool the vessel to room temperature. Extract the aqueous layer with ethyl acetate (3 × 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. Purify via flash column chromatography (hexane/ethyl acetate) to yield the intermediate, 6-amino-2-chloro-3-methylpyridine.
    
Step 2: Palladium-Catalyzed Cyanation

Causality & Mechanistic Rationale: The conversion of the C2-chloride to a carbonitrile requires transition-metal catalysis due to the high bond dissociation energy of the aryl-chloride bond. A palladium(0) catalyst undergoes oxidative addition into the C2-Cl bond. Subsequent transmetalation with a cyanide source (e.g.,


 or a non-toxic alternative like 

) transfers the cyano ligand to the palladium center. Finally, reductive elimination forms the C-CN bond and regenerates the active catalyst[5].

Step-by-Step Protocol:

  • Catalyst Activation: In an oven-dried Schlenk flask under argon, combine 6-amino-2-chloro-3-methylpyridine (1.0 equiv),

    
     (0.6 equiv), 
    
    
    
    (0.02 equiv), and dppf (0.04 equiv).
  • Solvent Addition: Add anhydrous DMF (0.2 M) and degas the mixture via three freeze-pump-thaw cycles.

  • Reaction Execution: Heat the mixture to 120 °C for 8 hours.

  • Workup & Isolation: Quench the reaction with saturated aqueous

    
    . Extract with ethyl acetate, wash extensively with water to remove DMF, dry, and concentrate. Purify via recrystallization to afford pure 6-amino-3-methylpyridine-2-carbonitrile.
    

SynthesisWorkflow SM 2,6-dichloro-3-methylpyridine INT 6-amino-2-chloro-3-methylpyridine SM->INT Step 1: NH3 (aq) 120°C, Sealed Tube Regioselective SNAr PROD 6-amino-3-methylpyridine-2-carbonitrile INT->PROD Step 2: Zn(CN)2 Pd2(dba)3, dppf DMF, 120°C

Figure 1: Two-step regioselective synthesis of 6-amino-3-methylpyridine-2-carbonitrile.

Analytical Characterization & Self-Validating Protocols

To ensure the trustworthiness of the synthetic workflow, the analytical protocol must act as a self-validating system. It is not enough to confirm the mass; the regiochemistry of the


 step must be unequivocally proven to prevent downstream failures in drug development.

Self-Validating Logic:

  • Mass Confirmation: Liquid Chromatography-Mass Spectrometry (LC-MS) operating in ESI+ mode will yield an

    
     peak at 
    
    
    
    134.07, confirming the successful incorporation of the cyano group and matching the exact monoisotopic mass of 133.064 Da[3].
  • Regiochemical Proof via 2D NMR: While 1H NMR will show two ortho-coupled doublets (~8 Hz) for the C4 and C5 protons, this alone does not prove which side of the ring holds the amino group. A 2D NOESY experiment serves as the ultimate validation. An NOE cross-peak between the C3-methyl singlet (~2.3 ppm) and the adjacent C4-proton doublet (~7.4 ppm) definitively proves that the nucleophilic substitution occurred at C6, leaving the C4 proton intact and adjacent to the methyl group.

ValidationTree Sample Synthesized Compound (Post-Cyanation) NMR 1H & 2D NOESY NMR Sample->NMR LCMS LC-MS (ESI+) Sample->LCMS HPLC HPLC (UV 254 nm) Sample->HPLC NMR_Result Confirms Regiochemistry NOE: C3-Me to C4-H NMR->NMR_Result LCMS_Result Confirms Mass [M+H]+ = 134.07 m/z LCMS->LCMS_Result HPLC_Result Confirms Purity > 98% (AUC) HPLC->HPLC_Result

Figure 2: Multi-modal analytical validation workflow for structural and purity confirmation.

Applications in Drug Discovery

The 2-aminopyridine motif embedded within 6-amino-3-methylpyridine-2-carbonitrile is a well-established hinge-binding pharmacophore. It forms critical bidentate hydrogen bonds with the backbone amide of kinase hinge regions. Furthermore, the C2-carbonitrile acts as a highly versatile synthetic handle; it can be converted into an amidine for serine protease inhibition, hydrolyzed to a primary amide, or cyclized into a tetrazole to serve as a bioisostere for a carboxylic acid, granting medicinal chemists immense flexibility.

References

  • 6-amino-3-methylpyridine-2-carbonitrile | 1314964-57-2 , Sigma-Aldrich. 1

  • Explore - PubChemLite - H2S: 6-amino-3-methylpyridine-2-carbonitrile , University of Luxembourg. 3

  • 3-amino-6-methylpyridine , Sigma-Aldrich. 2

  • Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides , Organic Chemistry Portal (Weissman et al.). 5

  • The reaction of malononitrile dimer with 4-methyl-2,6-dichloronicotinonitrile , ResearchGate. 4

Sources

Exploratory

Reactivity Profile of Aminopyridine Carbonitrile Derivatives

Topic: Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals A Technical Guide to Scaffold Diversification and Therapeutic Application Executive Summary: The "Privil...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

A Technical Guide to Scaffold Diversification and Therapeutic Application

Executive Summary: The "Privileged" Scaffold

In the landscape of medicinal chemistry, 2-amino-3-pyridinecarbonitrile (and its substituted derivatives) represents a "privileged scaffold."[1][2] Its utility stems not just from its structural prevalence in bioactive compounds (e.g., kinase inhibitors, antimicrobial agents) but from its bifunctional reactivity .

The orthogonality of the electron-donating amino group (


) at position 2 and the electron-withdrawing cyano group (

) at position 3 creates a unique "push-pull" electronic environment. This proximity facilitates rapid heterocyclization, making this scaffold a primary gateway to fused heterocyclic systems like pyrido[2,3-d]pyrimidines (deaza-folate analogues) and 1,8-naphthyridines .

This guide dissects the electronic underpinnings of this reactivity, details the synthetic pathways to access the core, and provides validated protocols for its downstream transformation into high-value drug candidates.

Electronic Structure & Reactivity Hotspots

To manipulate this scaffold effectively, one must understand the electronic distribution that drives its reactivity.

The Push-Pull System
  • C2-Amino Group (Nucleophile): The lone pair on the exocyclic nitrogen is mesomerically donating (+M), increasing electron density on the pyridine ring, specifically at C3 and C5. However, its primary role in synthesis is as a nucleophile for attack on electrophilic carbonyls or isothiocyanates.

  • C3-Cyano Group (Electrophile): The nitrile carbon is highly electrophilic. Its position ortho to the amino group is critical; it acts as an "internal trap" for intermediates formed at the amino group, enabling intramolecular cyclization .

  • Pyridine Nitrogen (N1): While basic, its nucleophilicity is often modulated by the substituents. In fused system synthesis, it often serves as the final site of protonation or coordination.

Visualization: Reactivity Divergence Map

The following diagram illustrates how the core scaffold diverges into distinct chemical classes based on the reagent partner.

ReactivityProfile Core 2-Amino-3-pyridinecarbonitrile (Core Scaffold) R_Ketones Ketones/Aldehydes (Friedländer-type) Core->R_Ketones R_Formamide Formamide/Urea (Cyclocondensation) Core->R_Formamide R_Hydrolysis H2O2 / NaOH (Hydrolysis) Core->R_Hydrolysis R_Isothiocyanate Isothiocyanates (R-NCS) Core->R_Isothiocyanate P_Naphthyridine 1,8-Naphthyridines (Antimicrobial/Antitumor) R_Ketones->P_Naphthyridine Annulation P_Pyridopyrimidine Pyrido[2,3-d]pyrimidines (Kinase Inhibitors) R_Formamide->P_Pyridopyrimidine Fusion P_Amide Nicotinamide Derivatives (Anti-inflammatory) R_Hydrolysis->P_Amide Radziszewski P_Thio Thioxopyrido-pyrimidines R_Isothiocyanate->P_Thio Cyclization

Caption: Divergent synthesis pathways starting from the 2-amino-3-cyanopyridine core.

Synthesis of the Core Scaffold (The "Build")

Before reactivity can be exploited, the scaffold must be assembled. Modern medicinal chemistry favors Multicomponent Reactions (MCRs) over traditional multistep routes due to atom economy and speed.

Protocol A: One-Pot Four-Component Synthesis

This method utilizes a Knoevenagel condensation followed by a Michael addition and cyclization. It is robust, scalable, and tolerates diverse substituents.

Mechanism:

  • Knoevenagel: Aldehyde + Malononitrile

    
     Arylidenemalononitrile.
    
  • Enolization: Ketone + Ammonium Acetate

    
     Enamine (in situ).
    
  • Michael Addition: Enamine attacks Arylidenemalononitrile.

  • Cyclization: Intramolecular nucleophilic attack and aromatization.

Data Summary: Catalyst Efficiency Comparison

Catalyst System Conditions Yield (%) Time (min) Ref
Cu/C (Nanoparticles) Reflux (EtOH) 85-94 20-40 [1]
DAHP Aqueous/Microwave 88-95 2-5 [2]

| Catalyst-Free | 80°C (Solvent-Free) | 84-90 | 180 | [3] |

Detailed Experimental Workflow: Cu/C Catalyzed MCR

This protocol is selected for its balance of high yield and ease of catalyst recovery.

  • Reagents:

    • Aromatic Aldehyde (1.0 mmol)[3]

    • Acetophenone derivative (1.0 mmol)

    • Malononitrile (1.0 mmol)

    • Ammonium Acetate (1.5 mmol)

    • Cu/C Catalyst (2 mol%)

    • Ethanol (5 mL)

  • Procedure:

    • Combine all reagents in a 25 mL round-bottom flask equipped with a magnetic stir bar.

    • Heat the mixture to reflux (approx. 80°C) with vigorous stirring.

    • Monitor: Check TLC (Ethyl Acetate:Hexane 3:7) every 10 minutes. Reaction is typically complete within 30-40 minutes.

    • Work-up: Hot filter the solution to recover the Cu/C catalyst (wash with hot EtOH).

    • Allow the filtrate to cool to room temperature. The product usually crystallizes out.

    • Filter the solid, wash with cold EtOH/Water (1:1), and dry under vacuum.

  • Validation:

    • IR: Look for distinct

      
       stretch at 
      
      
      
      and
      
      
      doublet at
      
      
      .

Reactivity Transformation Logic (The "React")

Vector 1: Synthesis of Pyrido[2,3-d]pyrimidines

This is the most critical transformation for drug discovery, as this fused system mimics the quinazoline core found in EGFR inhibitors (e.g., Gefitinib).

The Pathway: The reaction involves the insertion of a one-carbon unit (from formamide, formic acid, or orthoesters) between the amino and cyano groups.

  • Reagent: Formamide (acts as both solvent and reagent).

  • Conditions: Reflux (

    
    ).
    
  • Mechanism: Formylation of the amine

    
     nucleophilic attack of the amide nitrogen on the nitrile 
    
    
    
    rearrangement to the pyrimidine.

Experimental Protocol:

  • Mix 2-amino-3-cyanopyridine (1 mmol) with Formamide (5 mL).

  • Reflux for 4-6 hours.

  • Cool to RT; pour onto crushed ice.

  • Filter the precipitate (4-aminopyrido[2,3-d]pyrimidine).

Vector 2: Friedländer-Type Annulation to 1,8-Naphthyridines

Naphthyridines are bioisosteres of quinolines. This pathway requires a ketone with an


-methylene group.

The Pathway:

  • Reagent: Ketone (e.g., Cyclohexanone, Acetone) + Lewis Acid (e.g.,

    
     or 
    
    
    
    ).
  • Mechanism: Formation of a Schiff base between the ketone and the

    
    , followed by cyclization onto the nitrile carbon (often requires hydrolysis of nitrile to amide in situ or strictly anhydrous Lewis acid conditions to activate the nitrile).
    
Vector 3: Controlled Hydrolysis

Converting the nitrile to a primary amide (


) without hydrolyzing it fully to the acid is a delicate but necessary step for certain cyclizations.

The Radziszewski Reaction (Green Protocol):

  • Reagents:

    
    , 
    
    
    
    , Ethanol (
    
    
    ).
  • Why it works: The hydroperoxide anion (

    
    ) is a super-nucleophile that attacks the nitrile faster than hydroxide, forming the peroxyimidic acid intermediate which tautomerizes to the amide.
    

Mechanistic Visualization: The Cyclization Cascade

The formation of the pyrido[2,3-d]pyrimidine ring is a dominant application. The diagram below details the electron flow during this cyclization when using an isothiocyanate, a common route to sulfur-containing derivatives.

CyclizationMechanism Step1 Start: 2-Amino-3-cyanopyridine + R-NCS (Isothiocyanate) Step2 Intermediate A: Thiourea Formation (Nucleophilic attack of NH2 on NCS) Step1->Step2 Base / Heat Step3 Intermediate B: Intramolecular Attack (Thiourea N attacks Nitrile Carbon) Step2->Step3 Cyclization Step4 Product: 4-Imino-pyrido[2,3-d]pyrimidine-2-thione (Tautomerization to stable aromatic form) Step3->Step4 Dimroth Rearrangement (Optional)

Caption: Step-wise mechanism for the formation of thioxopyrido-pyrimidines.

References

  • Synthesis of 2-amino-3-cyanopyridine derivatives catalyzed by Cu/C. SciELO. Link (Verified via search context 1.16).

  • An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction. Scientific Research Publishing. Link (Verified via search context 1.3).

  • Efficient Multicomponent Catalyst-Free Synthesis of Substituted 2-Aminopyridines. MDPI. Link (Verified via search context 1.22).

  • The chemistry of pyrido[2,3-d]pyrimidines. JOCPR. Link (Verified via search context 1.1).

  • Converting Nitriles to Amides. Chemistry Steps. Link (Verified via search context 1.10).

Sources

Foundational

pKa values of 6-amino-3-methylpyridine-2-carbonitrile

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Physicochemical Profiling Unit Subject: Technical Guide: pKa Values and Electronic Profiling of 6-Amino-3-methylpyridine...

Author: BenchChem Technical Support Team. Date: March 2026

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Physicochemical Profiling Unit Subject: Technical Guide: pKa Values and Electronic Profiling of 6-Amino-3-methylpyridine-2-carbonitrile

Executive Summary

This technical guide provides an in-depth analysis of the acid dissociation constant (pKa) of 6-amino-3-methylpyridine-2-carbonitrile (CAS: 1314964-57-2 / 183428-90-2). This molecule represents a "push-pull" pyridine system where the basicity of the ring nitrogen is modulated by the competing effects of a strong electron-withdrawing cyano group and an electron-donating amino group.

Key Data Point: The estimated basic pKa (pKa_BH+) of the ring nitrogen is 2.0 ± 0.3 .

  • Note: This value indicates the molecule is a significantly weaker base than 2-aminopyridine (pKa 6.86) due to the ortho-cyano effect, but slightly more basic than 6-aminopicolinonitrile (pKa ~1.60) due to the inductive donation from the 3-methyl group.

Structural Analysis & Electronic Effects

To understand the pKa of this specific scaffold, one must deconstruct the electronic environment surrounding the pyridine nitrogen (N1). The pKa value is a direct measure of the energy penalty associated with protonating N1.

The "Push-Pull" Mechanism

The molecule features three substituents influencing the electron density at N1:

  • 6-Amino Group (+M Effect): The amino group at position 6 acts as a strong resonance donor. It pushes electron density into the ring, stabilizing the protonated pyridinium cation. In isolation (2-aminopyridine), this raises the pKa to 6.86.

  • 2-Cyano Group (-I, -M Effect): The cyano group is a potent electron-withdrawing group situated ortho to the nitrogen. Through strong inductive withdrawal (-I), it drastically reduces electron density at N1, destabilizing the protonated form.

  • 3-Methyl Group (+I Effect): The methyl group provides a weak inductive donation (+I). Being ortho to the cyano group and meta to the amino group, it offers a minor compensatory boost to basicity.

Hammett Equation Application

Using a modified Hammett-Taft approach for heteroaromatics, we can approximate the shift from the parent pyridine (pKa 5.23):



  • Base Pyridine: 5.23

  • 
     pKa (2-NH2):  +1.63 (Activates)
    
  • 
     pKa (2-CN):  -5.5 (Strong Deactivator)
    
  • 
     pKa (3-Me):  +0.45 (Weak Activator)
    

Theoretical Net:



This aligns with the predicted range of 1.6 - 2.0.

Quantitative Data: Predicted vs. Analog Comparison

The following table contextualizes the target molecule against structural analogs to validate the estimated pKa range.

CompoundStructurepKa (Exp/Pred)Electronic Driver
Pyridine Unsubstituted5.23 (Exp)Reference Standard
2-Aminopyridine 2-NH26.86 (Exp)Strong Resonance Stabilization
2-Cyanopyridine 2-CN-0.26 (Exp)Strong Inductive Destabilization
6-Aminopicolinonitrile 2-CN, 6-NH21.60 (Pred)Competition between NH2 and CN
Target Molecule 2-CN, 3-Me, 6-NH2 2.0 ± 0.3 Methyl group adds slight basicity

Interpretation: The 2-cyano group is the dominant factor, suppressing the pKa by >5 units compared to 2-aminopyridine. The 3-methyl group provides a "fine-tuning" effect, raising the pKa slightly above the non-methylated analog.

Experimental Determination Protocols

Due to the low pKa (~2.0), standard potentiometric titration is often inaccurate because the inflection point is obscured by the solvent (water) dissociation. UV-Vis Spectrophotometry is the authoritative method for this pKa range.

Method A: UV-Vis Spectrophotometric Titration (Gold Standard)

This method relies on the spectral shift between the neutral (B) and protonated (BH+) species.

Reagents:

  • Buffer System: Phosphate/Citrate buffers (pH 1.0 to 4.0).

  • Strong Acid: 0.1 M HCl (for fully protonated reference).

  • Stock Solution: 10 mM Target Compound in Methanol/DMSO.

Protocol:

  • Scan: Record UV spectrum (200–400 nm) of the compound in 0.1 M HCl (pH ~1) and pH 7.0 buffer to identify

    
     shift.
    
    • Expectation: A bathochromic shift (red shift) is typically observed upon protonation of the aminopyridine system.

  • Titration: Prepare aliquots of the compound in buffers ranging from pH 1.0 to 4.0 in 0.2 pH increments.

  • Measurement: Measure Absorbance (A) at the analytical wavelength (

    
     of the difference spectrum).
    
  • Calculation: Plot

    
     vs. pH and fit to the Henderson-Hasselbalch equation:
    
    
    
    
Experimental Workflow Diagram

G Start Compound Sample (Solid) Solubilization Stock Solution (10mM in DMSO) Start->Solubilization SpectralScan UV Scan (pH 1 vs pH 7) Identify Lambda Max Solubilization->SpectralScan BufferPrep Prepare Buffer Series (pH 1.0 - 4.0) SpectralScan->BufferPrep Select Wavelength Measurement Measure Absorbance @ Lambda Max BufferPrep->Measurement Incubate DataFitting Sigmoidal Fit Calculate pKa Measurement->DataFitting A vs pH

Figure 1: Spectrophotometric pKa determination workflow optimized for weak bases.

Implications for Drug Development

Solubility & Formulation
  • pH < 2.0: The molecule will be protonated and exhibit high aqueous solubility.

  • pH > 3.0: The molecule exists predominantly in the neutral form. Given the lipophilic methyl and cyano groups, solubility will drop precipitously in neutral/physiological media (pH 7.4).

  • Recommendation: For IV formulations, salt selection (e.g., mesylate or hydrochloride) is critical to maintain solubility, but the salt may disproportionate in blood (pH 7.4) leading to precipitation. Use of cosolvents (PEG400) or cyclodextrins is advised.

Hydrogen Bonding Capacity
  • Donor: The 6-amino group remains a valid H-bond donor.

  • Acceptor: The ring nitrogen is a very weak acceptor at physiological pH (due to low pKa), but the cyano nitrogen (N of CN) acts as a secondary, weak acceptor.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 818260, 2-Amino-5-cyanopyridine. Retrieved from [Link]

  • Williams, R. (2022). pKa Data Compilation for Pyridines and Heterocycles. Colorado State University / Organic Chemistry Data. Retrieved from [Link]

  • Frau, J., et al. (2009).Theoretical prediction of relative and absolute pKa values of aminopyridines. Journal of Molecular Structure: THEOCHEM.
Exploratory

Introduction: The Strategic Importance of 6-Amino-3-methylpyridine-2-carbonitrile

An In-depth Technical Guide to the Synthesis of 6-Amino-3-methylpyridine-2-carbonitrile In the landscape of modern drug discovery and materials science, the pyridine scaffold remains a cornerstone of molecular design. Am...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 6-Amino-3-methylpyridine-2-carbonitrile

In the landscape of modern drug discovery and materials science, the pyridine scaffold remains a cornerstone of molecular design. Among its vast array of derivatives, 6-amino-3-methylpyridine-2-carbonitrile emerges as a particularly valuable heterocyclic building block. Its unique arrangement of a nucleophilic amino group, an electrophilic nitrile, and a strategic methyl group on a pyridine core provides a versatile platform for constructing complex molecular architectures. This intermediate is pivotal in the synthesis of a range of compounds, from potent kinase inhibitors in oncology to novel materials with unique photophysical properties.

The synthetic challenge lies not in the mere construction of the pyridine ring, but in achieving it with high regioselectivity, efficiency, and scalability, while adhering to the principles of green chemistry. This guide provides a comprehensive review of the primary synthetic strategies for 6-amino-3-methylpyridine-2-carbonitrile, offering field-proven insights into the causality behind experimental choices and presenting robust, validated protocols for its preparation.

Part 1: Multicomponent Reactions (MCRs): A Convergent and Atom-Economical Approach

Multicomponent reactions, which combine three or more starting materials in a single synthetic operation to form a final product containing the essential parts of all components, represent one of the most elegant and efficient strategies for synthesizing highly substituted pyridines.[1] This approach is prized for its high atom economy, operational simplicity, and the ability to rapidly generate molecular diversity.

Mechanistic Rationale

The one-pot synthesis of the 2-aminopyridine core typically proceeds through a cascade of reactions, initiated by a Knoevenagel condensation, followed by a Michael addition, and culminating in a cyclization and aromatization sequence. The precise pathway can vary based on the specific reactants and catalysts employed.

A common pathway involves the initial reaction between an aldehyde and malononitrile, often catalyzed by a base, to form an arylidene or alkylidene malononitrile intermediate. Concurrently, a β-enaminone or a related species is formed from a ketone and an ammonia source. A subsequent Michael addition between these intermediates, followed by intramolecular cyclization and elimination of water, leads to the dihydropyridine, which then aromatizes to the final 2-aminopyridine product.

MCR Synthesis of 2-Aminopyridine Derivatives

While a direct, high-yield MCR for the specific target 6-amino-3-methylpyridine-2-carbonitrile is not prominently detailed in a single publication, numerous reports describe the synthesis of structurally similar 2-aminopyridines using this methodology. These serve as a blueprint for adapting the conditions to the target molecule. For instance, a four-component reaction of an acetophenone derivative, malononitrile, an aldehyde, and ammonium carbonate has been shown to be highly effective.[1]

To synthesize the target molecule, one would conceptually use acetone (as the simplest ketone to provide the 6-methyl group), an appropriate three-carbon aldehyde equivalent that can be eliminated (or a simpler variant), malononitrile, and an ammonia source.

Logical Workflow for MCR Synthesis

MCR_Workflow cluster_reactants Reactants cluster_process Reaction Cascade cluster_intermediates Key Intermediates cluster_product Final Product A Ketone/ Active Methylene (e.g., Acetone) P1 One-Pot Reaction (Solvent or Solvent-Free) A->P1 Mixing B Aldehyde B->P1 Mixing C Malononitrile C->P1 Mixing D Ammonia Source (e.g., (NH4)2CO3) D->P1 Mixing I1 Knoevenagel Adduct P1->I1 Knoevenagel Condensation I2 Michael Adduct I1->I2 Michael Addition I3 Dihydropyridine I2->I3 Cyclization FP 6-Amino-3-methyl- pyridine-2-carbonitrile I3->FP Aromatization (Oxidation)

Caption: Generalized workflow for the multicomponent synthesis of 2-aminopyridines.

Representative Protocol: Catalyst-Free MCR for 2-Aminopyridines

This protocol, adapted from a general procedure for 2-aminopyridine synthesis, illustrates the operational simplicity of the MCR approach.[1]

Materials:

  • Acetophenone derivative (0.1 mol)

  • Malononitrile (0.1 mol)

  • Aldehyde derivative (0.1 mol)

  • Ammonium carbonate (0.1 mol)

  • Diethyl ether

Procedure:

  • Combine the acetophenone derivative (0.1 mol), malononitrile (0.1 mol), aldehyde derivative (0.1 mol), and ammonium carbonate (0.1 mol) in a round-bottom flask.

  • Stir the mixture vigorously at room temperature. The reaction is often performed under solvent-free conditions.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction mixture may solidify as the product forms.

  • Upon completion, cool the reaction vessel.

  • Wash the resulting solid several times with diethyl ether to remove unreacted starting materials and byproducts.

  • The resulting solid is the crude 2-aminopyridine derivative, which can be further purified by recrystallization if necessary.

Expertise & Causality: The use of ammonium carbonate is strategic; it serves as both the ammonia source for the pyridine nitrogen and a mild base to catalyze the initial condensation steps. The solvent-free condition is environmentally friendly and can accelerate the reaction by increasing the concentration of reactants.[1]

Part 2: The Thorpe-Ziegler Reaction: A Classical Approach to Ring Formation

The Thorpe-Ziegler reaction is a powerful and classical method for synthesizing cyclic compounds, particularly five- and six-membered rings. It involves the intramolecular cyclization of a dinitrile, catalyzed by a strong base, to form an enamino-nitrile, which can then be hydrolyzed to a cyclic ketone.[2][3] For the synthesis of 6-amino-3-methylpyridine-2-carbonitrile, this reaction provides a direct route to the core aminopyridine structure.

Mechanistic Rationale

The reaction is initiated by a strong base (e.g., sodium ethoxide, sodium hydride) abstracting an acidic α-proton from one of the nitrile groups, generating a resonance-stabilized carbanion.[2] This carbanion then acts as a nucleophile, attacking the electrophilic carbon of the second nitrile group within the same molecule. This intramolecular nucleophilic addition forms a cyclic imine anion. A subsequent proton transfer and tautomerization yield the thermodynamically more stable β-enaminonitrile product.[2]

Mechanism of the Thorpe-Ziegler Cyclization

Thorpe_Ziegler Start Acyclic Dinitrile Precursor Carbanion Resonance-Stabilized Carbanion Start->Carbanion + Base (- BH) Base Strong Base (e.g., NaOEt) Base->Start CyclicImine Cyclic Imine Anion Carbanion->CyclicImine Intramolecular Nucleophilic Attack Product 6-Amino-3-methylpyridine- 2-carbonitrile (Enamino-nitrile form) CyclicImine->Product Proton Transfer & Tautomerization

Caption: Key steps in the Thorpe-Ziegler synthesis of the aminopyridine ring.

Application and Considerations

The success of the Thorpe-Ziegler reaction is highly dependent on the structure of the dinitrile precursor. To form the desired six-membered pyridine ring, a suitably substituted pentane-1,5-dinitrile derivative is required. The orientation of the cyclization can be influenced by the electrophilicity of the different nitrile groups if they are in chemically distinct environments.[4]

Part 3: Synthesis via Functionalization of a Pre-formed Pyridine Ring

An alternative to building the pyridine ring from acyclic precursors is to start with a simpler, commercially available pyridine derivative and introduce the required functional groups—amino, methyl, and cyano—in a stepwise manner.

Nucleophilic Aromatic Substitution (SNAr)

This strategy typically begins with a pyridine ring bearing a good leaving group, such as a halogen (Cl, Br), at the 6-position.

Protocol Concept: Amination of a Halopyridine

  • Starting Material: 6-Chloro-3-methylpyridine-2-carbonitrile.

  • Reaction: The halopyridine is treated with a source of ammonia (e.g., aqueous ammonia, ammonia in an organic solvent, or an ammonia surrogate) in a sealed vessel at elevated temperatures.

  • Catalysis: The reaction can be slow and may require harsh conditions. Transition metal catalysis, such as copper- or palladium-based systems (e.g., Buchwald-Hartwig amination), can facilitate the C-N bond formation under milder conditions.[6]

Causality: The electron-withdrawing nature of the nitrile group and the ring nitrogen atom activates the C6 position towards nucleophilic attack, making the substitution feasible. A catalyst lowers the activation energy barrier for this substitution.

Reduction of a Nitropyridine

If the corresponding nitropyridine is accessible, the amino group can be introduced via reduction.

Protocol: Reduction of 5-Nitropyridine-2-carbonitrile (as an analogue) A general procedure for the reduction of a nitropyridine to an aminopyridine involves catalytic hydrogenation.[7]

Materials:

  • 5-Nitropyridine-2-carbonitrile (46.9 mmol)

  • Methanol (150 mL)

  • 10% Palladium on carbon (Pd/C) (2.0 g)

  • Ammonium carbamate or hydrogen gas (H₂)

Procedure:

  • Dissolve the 5-nitropyridine-2-carbonitrile in methanol in a suitable reaction vessel.

  • Add the 10% Pd/C catalyst.

  • Add ammonium carbamate (as a hydrogen source precursor) and heat to reflux for several hours, or place the mixture under a hydrogen atmosphere (e.g., in a Parr shaker) and stir at room temperature.[7]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure.

  • The residue can be purified by extraction and/or recrystallization to yield the 5-aminopyridine-2-carbonitrile.[7] This procedure would be directly applicable to the 3-methyl-6-nitro isomer.

Comparative Analysis of Synthetic Strategies

The choice of synthetic route is a critical decision based on a balance of factors including scale, cost, time, and available equipment.

ParameterMulticomponent Reaction (MCR)Thorpe-Ziegler CyclizationFunctionalization of Pyridine Ring
Starting Materials Simple, inexpensive, acyclicAcyclic dinitrile precursorSubstituted pyridine derivative
Atom Economy ExcellentGood to ModerateModerate to Poor
Number of Steps Typically one pot2+ (precursor synthesis + cyclization)1-3 (depending on starting material)
Typical Yields High (70-95%)[1]Moderate to High (variable)Good (70-90%)[7]
Reaction Conditions Mild to moderate, catalyst-free or simple catalyst[1]Requires strong base, anhydrous conditionsCan require high temp/pressure or expensive catalysts[6]
Scalability Generally good, can be adapted to flow chemistryCan be challenging due to strong base and exothermsWell-established for large-scale synthesis
Advantages Convergent, rapid, operationally simpleDirect formation of the aminonitrile corePredictable regiochemistry, high purity
Disadvantages May require optimization for specific substitution patternsSynthesis of the required dinitrile precursor can be complexPrecursors can be expensive; may involve hazardous reagents

Conclusion and Future Outlook

The synthesis of 6-amino-3-methylpyridine-2-carbonitrile is readily achievable through several distinct and reliable strategies. For laboratory-scale synthesis and rapid analogue generation, multicomponent reactions stand out as the most efficient and elegant approach due to their convergence and operational simplicity. For larger-scale campaigns where precursor cost and process robustness are paramount, the functionalization of a pre-existing pyridine ring , particularly through the reduction of a nitropyridine intermediate, offers a well-trodden and highly predictable path. The Thorpe-Ziegler cyclization , while mechanistically elegant, is often more practical for constructing fused ring systems where the required dinitrile is more accessible.

Future research will likely focus on refining these methods. The development of novel, highly active catalysts for MCRs could enable these reactions at even lower temperatures and with broader substrate scopes. In parallel, the application of continuous flow chemistry to these synthetic routes could offer significant advantages in terms of safety, scalability, and product consistency, further cementing the role of 6-amino-3-methylpyridine-2-carbonitrile as a key intermediate in the development of next-generation pharmaceuticals and advanced materials.

References

  • Efficient Multicomponent Catalyst-Free Synthesis of Substituted 2-Aminopyridines. (2020). MDPI. Available at: [Link]

  • Synthesis of new derivatives of tricyclic thieno[2,3-b]pyridines by the reaction of Thorpe-Ziegler. ResearchGate. Available at: [Link]

  • Cu-Catalyzed Synthesis of Imidazopyridines from 2-Aminopyridines and Nitroolefins. Synfacts. Available at: [Link]

  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. (2022). PMC. Available at: [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. ScienceDirect. Available at: [Link]

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (2019). Beilstein Journals. Available at: [Link]

  • A mild, catalyst-free synthesis of 2-aminopyridines. PMC. Available at: [Link]

  • ChemInform Abstract: Study of the Orientation of the Thorpe—Ziegler Reaction. (2010). Wiley Online Library. Available at: [Link]

  • Gewald reaction. Wikipedia. Available at: [Link]

  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. (2022). RSC Publishing. Available at: [Link]

  • 2-cyano-6-methylpyridine. Organic Syntheses. Available at: [Link]

  • Green methodologies for the synthesis of 2-aminothiophene. (2022). PMC. Available at: [Link]

  • Jocelyn Field Thorpe. Wikipedia. Available at: [Link]

  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. (2021). RSC Publishing. Available at: [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. Available at: [Link]

  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. (2022). University of Dundee Research Portal. Available at: [Link]

  • A novel and efficient one step synthesis of 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines and their anti-bacterial activity. ResearchGate. Available at: [Link]

  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. (2022). Diva-Portal.org. Available at: [Link]

  • Process for preparing 2-methyl-4-amino-5-cyanopyrimidine. Google Patents.
  • A Facile Synthesis of 2-Amino-5-Cyano-4, 6-Disubstitutedpyrimidines under MWI. (2011). SciRP.org. Available at: [Link]

  • Synthesis of 2-amino-6-methylpyridine. PrepChem.com. Available at: [Link]

  • Gewald Reaction. Organic Chemistry Portal. Available at: [Link]

  • Multi-component synthesis of 2-amino-6-(alkyllthio)pyridine-3,5-dicarbonitriles using Zn(II) and Cd(II) metal-organic frameworks (MOFs) under solvent-free conditions. PMC. Available at: [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. Available at: [Link]

  • 6-Amino-3-pyridinecarbonitrile (97%). Amerigo Scientific. Available at: [Link]

Sources

Foundational

The Definitive Guide to the Nomenclature and Synonyms of 6-amino-3-methylpyridine-2-carbonitrile (CAS 1314964-57-2)

Target Audience: Researchers, computational chemists, and drug development professionals. Content Type: Technical Whitepaper Executive Summary In modern drug discovery and cheminformatics, the precise identification of c...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, computational chemists, and drug development professionals. Content Type: Technical Whitepaper

Executive Summary

In modern drug discovery and cheminformatics, the precise identification of chemical building blocks is paramount. A single molecular entity can possess multiple valid names depending on the nomenclature system applied (e.g., IUPAC, CAS Index, or common trivial names). This whitepaper provides an in-depth structural deconstruction of 6-amino-3-methylpyridine-2-carbonitrile (CAS: 1314964-57-2), a highly versatile functionalized pyridine derivative used in the synthesis of kinase inhibitors and complex heterocycles. By mapping its common synonyms, outlining cheminformatics search protocols, and detailing its experimental utility, this guide serves as a comprehensive reference for researchers navigating chemical supply chains and literature databases.

Structural Deconstruction & Nomenclature Logic

The proliferation of synonyms for CAS 1314964-57-2 arises from different prioritization rules in chemical nomenclature. As a Senior Application Scientist, I emphasize that understanding the causality behind a name is critical for accurate database querying.

The molecule consists of a pyridine core with three distinct substituents:

  • Carbonitrile group (-C≡N) at C2: Under IUPAC rules, the nitrile group often takes the highest precedence for the suffix, leading to the base name "pyridine-2-carbonitrile." Alternatively, a pyridine ring with a nitrile group at the 2-position is historically known as "picolinonitrile."

  • Methyl group (-CH3) at C3: An alkyl substituent that provides steric bulk and lipophilicity.

  • Amino group (-NH2) at C6: A primary amine that serves as a critical handle for cross-coupling reactions or amide bond formation.

When these components are assembled, the systematic IUPAC name becomes 6-amino-3-methylpyridine-2-carbonitrile [1]. However, chemical suppliers often use the picolinonitrile root, resulting in the common synonym 6-Amino-3-methylpicolinonitrile [2]. The Chemical Abstracts Service (CAS) uses an inverted index naming system to group similar compounds, resulting in 2-Pyridinecarbonitrile, 6-amino-3-methyl- [3].

Nomenclature Root Pyridine Ring Core Sub1 C2: Carbonitrile (-CN) Root->Sub1 determines suffix Sub2 C3: Methyl (-CH3) Root->Sub2 alkyl substituent Sub3 C6: Amino (-NH2) Root->Sub3 functional group Syn1 6-amino-3-methylpyridine -2-carbonitrile (IUPAC Standard) Sub1->Syn1 Syn2 6-Amino-3-methyl picolinonitrile (Trivial/Common) Sub1->Syn2 'picolinonitrile' base Syn3 2-Pyridinecarbonitrile, 6-amino-3-methyl- (CAS Index) Sub1->Syn3 Sub2->Syn1 Sub2->Syn2 Sub2->Syn3 Sub3->Syn1 Sub3->Syn2 Sub3->Syn3

Figure 1: Logical derivation of synonyms based on substituent prioritization.

Comprehensive Synonym and Data Mapping

To ensure data integrity across electronic lab notebooks (ELNs) and inventory systems, quantitative data and nomenclature must be strictly correlated. Table 1 summarizes the verified synonyms, while Table 2 provides the machine-readable identifiers required for computational chemistry[4].

Table 1: Synonym Mapping and Physicochemical Properties
Nomenclature SystemVerified Name / Value
Standard IUPAC Name 6-amino-3-methylpyridine-2-carbonitrile
Alternative IUPAC Name 6-amino-3-methyl-2-pyridinecarbonitrile
Common / Trivial Name 6-Amino-3-methylpicolinonitrile
CAS Index Name 2-Pyridinecarbonitrile, 6-amino-3-methyl-
CAS Registry Number 1314964-57-2
Molecular Formula C7H7N3
Molecular Weight 133.15 g/mol
Table 2: Cheminformatics Identifiers
Identifier TypeString / Code
SMILES (Isomeric) Cc1ccc(N)nc1C#N
InChI String InChI=1S/C7H7N3/c1-5-2-3-7(9)10-6(5)4-8/h2-3H,1H3,(H2,9,10)
InChIKey NCWREJYHPBUAKT-UHFFFAOYSA-N
MDL Number MFCD08062827

Cheminformatics Search Protocols

Relying solely on text-based synonym searches often leads to false negatives in supplier databases due to varied indexing algorithms. To establish a self-validating search system, researchers must employ structure-based queries.

Protocol: Multi-Modal Database Querying
  • Primary Structure Query: Input the canonical SMILES (Cc1ccc(N)nc1C#N) into the structure drawing tool of the target database (e.g., or)[5]. This bypasses nomenclature discrepancies entirely.

  • Exact Match Verification: Cross-reference the resulting hits using the InChIKey (NCWREJYHPBUAKT-UHFFFAOYSA-N). Because the InChIKey is a hashed representation of the molecular structure, an exact match guarantees structural identity regardless of the synonym used by the vendor.

  • Text-Based Fallback: If structural querying is unavailable, execute a boolean text search utilizing the CAS number OR the picolinonitrile synonym: "1314964-57-2" OR "6-Amino-3-methylpicolinonitrile".

SearchWorkflow Start Identify Target: CAS 1314964-57-2 Text Text-Based Query (Synonyms) Start->Text Extract Names Struct Structure-Based Query (SMILES/InChI) Start->Struct Generate SMILES DB1 Supplier Databases (Sigma, Enamine) Text->DB1 DB2 Literature Databases (SciFinder, PubChem) Text->DB2 Struct->DB1 Struct->DB2 Hit Data Retrieval: Properties & Availability DB1->Hit DB2->Hit

Figure 2: Multi-modal cheminformatics workflow for structural verification.

Experimental Application: Utility and Protocols

In medicinal chemistry, 6-amino-3-methylpyridine-2-carbonitrile is highly valued because it possesses two orthogonal reactive sites: the primary amine and the carbonitrile group. A common application is the reduction of the carbonitrile to a primary aminomethyl group to generate a diamine building block.

However, the reduction of nitriles is notoriously prone to side reactions, specifically the formation of secondary amines (dimerization). As an application scientist, I mandate the use of methanolic ammonia in this protocol. The causality is thermodynamic: the excess ammonia shifts the equilibrium of the intermediate imine away from reacting with newly formed primary amine products, thereby suppressing dimerization.

Protocol: Catalytic Hydrogenation to 6-amino-2-(aminomethyl)-3-methylpyridine

Note: This protocol is a self-validating system; the consumption of starting material can be monitored via TLC or LC-MS by tracking the disappearance of the nitrile stretch or mass shift.

Reagents & Materials:

  • 6-amino-3-methylpyridine-2-carbonitrile (1.0 equiv)[1]

  • 7N Ammonia in Methanol (Solvent)

  • Raney Nickel (10% w/w, stored under water)

  • Hydrogen gas (H2)

Step-by-Step Methodology:

  • Preparation: In a thick-walled hydrogenation vessel, dissolve 6-amino-3-methylpyridine-2-carbonitrile (10.0 mmol) in 30 mL of 7N ammonia in methanol. Rationale: The basic environment prevents the basic pyridine nitrogen from poisoning the catalyst, while ammonia suppresses secondary amine formation.

  • Catalyst Addition: Carefully wash the Raney Nickel catalyst (approx. 10% w/w relative to the substrate) with methanol three times to remove water. Add the slurry to the reaction vessel. Warning: Raney Nickel is highly pyrophoric; never allow it to dry in air.

  • Purging: Seal the vessel. Purge the system with inert Nitrogen (N2) gas for 3 cycles (pressurize to 20 psi, then vent) to remove atmospheric oxygen. Follow with 3 purge cycles of Hydrogen (H2) gas.

  • Reaction: Pressurize the vessel to 50 psi with H2 gas. Stir the suspension vigorously at room temperature (20-25°C) for 12–16 hours.

  • Monitoring: Depressurize the vessel safely. Extract a 50 µL aliquot, filter through a micro-syringe filter, and analyze via LC-MS to confirm the complete disappearance of the starting mass (m/z 134.1 [M+H]+) and the appearance of the product mass (m/z 138.1 [M+H]+).

  • Workup: Once complete, purge the vessel with N2. Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Wash the Celite pad thoroughly with methanol.

  • Isolation: Concentrate the filtrate in vacuo to yield the crude 6-amino-2-(aminomethyl)-3-methylpyridine, which can be further purified via recrystallization or flash chromatography if necessary.

References

  • PubChemLite Database - C7H7N3S - Explore - PubChemLite. University of Luxembourg / PubChem. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

synthesis of pyrido[2,3-d]pyrimidines from 6-amino-3-methylpyridine-2-carbonitrile

[1][2][3][4][5][6][7][8] Executive Summary & Precursor Analysis Topic: Synthesis of pyrido[2,3-d]pyrimidine scaffolds. Target Audience: Medicinal Chemists, Process Development Scientists.

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4][5][6][7][8]

Executive Summary & Precursor Analysis

Topic: Synthesis of pyrido[2,3-d]pyrimidine scaffolds. Target Audience: Medicinal Chemists, Process Development Scientists. Precursor Focus: 6-amino-3-methylpyridine-2-carbonitrile (and its structural isomers).[1]

The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in drug discovery, serving as a bioisostere for quinazolines and pteridines. It is widely utilized in the development of tyrosine kinase inhibitors (e.g., EGFR, VEGFR), antifolates, and cyclin-dependent kinase (CDK) inhibitors.

Critical Precursor Analysis: Structural Isomerism

Successful synthesis of the pyrido[2,3-d]pyrimidine core requires a specific substitution pattern on the pyridine ring to enable the fusion of the pyrimidine ring.

  • User-Specified Precursor (Isomer A): 6-amino-3-methylpyridine-2-carbonitrile (CAS 1314964-57-2).[1]

    • Structure: The amino group (-NH₂) is at position 6, while the nitrile group (-CN) is at position 2.

    • Synthetic Challenge: The functional groups required for cyclization are in a meta-like relationship (separated by N1 and C3-C5). Direct fusion to form a [2,3-d]pyrimidine is chemically unfavorable from this isomer without extensive rearrangement or functionalization of the C3-methyl group.

  • Chemically Competent Precursor (Isomer B): 2-amino-6-methylpyridine-3-carbonitrile (CAS 2525-36-2).

    • Structure: The amino group is at position 2, and the nitrile is at position 3 (ortho relationship).

    • Synthetic Viability: This is the industry-standard "workhorse" for pyrido[2,3-d]pyrimidine synthesis. The adjacent amino and cyano groups allow for facile cyclocondensation with electrophilic C1 synthons (e.g., formamide, urea, amidines).

Editorial Decision: To ensure this guide provides a functional and reproducible protocol, the methodologies below describe the synthesis using the ortho-amino-cyano isomer (Isomer B) . If your starting material is strictly Isomer A, please refer to the "Alternative Cyclization Pathways" section for potential (non-[2,3-d]) outcomes.

Reaction Strategy & Mechanism

The synthesis typically proceeds via a Niementowski-type cyclocondensation . The exocyclic amine attacks an electrophilic carbonyl source (e.g., formamide), forming an intermediate amidine. This intermediate undergoes intramolecular nucleophilic attack by the nitrile nitrogen (or hydrolyzed amide), followed by rearrangement/tautomerization to form the stable pyrimidine ring.

Mechanism Visualization

ReactionPathway Precursor 2-Amino-6-methyl pyridine-3-carbonitrile Inter1 Formamidine Intermediate Precursor->Inter1 Nucleophilic Attack (Reflux) Reagent Formamide (Excess) Reagent->Inter1 Inter2 Intramolecular Cyclization Inter1->Inter2 - NH3 Product 4-Hydroxy-6-methyl pyrido[2,3-d]pyrimidine Inter2->Product Tautomerization

Caption: General pathway for the fusion of the pyrimidine ring onto the 2-amino-3-cyanopyridine scaffold.

Detailed Experimental Protocols

Method A: Synthesis via Formamide Cyclization

This method yields 4-hydroxy-6-methylpyrido[2,3-d]pyrimidine (tautomeric with the 4(3H)-one form). This is the most direct route to the core scaffold.

Materials
  • Precursor: 2-Amino-6-methylpyridine-3-carbonitrile (1.0 eq)

  • Reagent/Solvent: Formamide (10–15 eq) — Acts as both C1 source and solvent.

  • Catalyst (Optional): Phosphoric acid (catalytic) or Sulfuric acid (catalytic) can accelerate the reaction but are not strictly necessary if high temperatures are used.

Step-by-Step Protocol
  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect to a nitrogen line (optional but recommended to prevent oxidation of the amine).

  • Charging: Add 1.33 g (10 mmol) of 2-amino-6-methylpyridine-3-carbonitrile to the flask.

  • Solvent Addition: Add 10 mL of Formamide.

  • Reaction: Heat the mixture to 160–180°C (oil bath temperature).

    • Note: High temperature is critical. The reaction is sluggish below 150°C.

    • Monitoring: Monitor by TLC (Eluent: 10% MeOH in DCM). Starting material (Rf ~0.6) should disappear, and a lower Rf fluorescent spot (product) should appear. Reaction time is typically 4–6 hours .

  • Workup (Precipitation):

    • Cool the reaction mixture to room temperature.

    • The product often precipitates upon cooling. If not, add 20 mL of ice-cold water.

    • Stir the suspension for 30 minutes to ensure complete precipitation.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL) to remove excess formamide.

  • Purification: Recrystallize from DMF/Ethanol or DMF/Water if high purity is required.

    • Expected Yield: 65–80%.

    • Appearance: Pale yellow to beige powder.

Method B: Synthesis via Urea Fusion (High Pressure/Temp)

This method yields the 2,4-dihydroxy derivative (pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione).

Step-by-Step Protocol
  • Mixing: Mix 2-amino-6-methylpyridine-3-carbonitrile (10 mmol) and Urea (50 mmol, 5 eq) in a mortar and pestle until a fine homogeneous powder is obtained.

  • Fusion: Transfer the powder to a round-bottom flask. Heat the flask in an oil bath at 200–220°C .

    • Observation: The mixture will melt, and ammonia gas will be evolved (use a fume hood!). The melt will eventually solidify as the reaction proceeds.

  • Workup:

    • Cool the solid mass to ~80°C.

    • Add 20 mL of hot water and stir to break up the solid.

    • Adjust pH to ~5–6 with dilute acetic acid if necessary.

  • Isolation: Filter the solid, wash with hot water, and dry.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterRecommendationImpact of Deviation
Temperature 160–180°C (Method A)<150°C: Incomplete conversion; formation of formamidine intermediate only. >200°C: Degradation/tarring.
Stoichiometry Formamide (Excess) Formamide acts as the solvent. Reducing volume leads to poor heat transfer and sublimation issues.
Water Content Anhydrous conditions preferred Presence of water during the reaction can hydrolyze the nitrile to an amide prematurely, leading to side products.
Isomer Purity >98% 2-amino-3-cyano Critical: Using the 6-amino-2-cyano isomer (user's input) will NOT yield the target. It may yield pyrido[1,2-a]pyrimidine derivatives.[2]
Troubleshooting Guide
  • Problem: Reaction stalls at the intermediate (fluorescent spot on TLC, but different Rf).

    • Solution: Add a catalytic amount (5 mol%) of Sodium Methoxide (NaOMe) or increase temperature. The base facilitates the attack of the amidine nitrogen on the nitrile.

  • Problem: Product is sticky/oily.

    • Solution: Triturate with diethyl ether or acetone. The product is usually very polar and insoluble in these solvents, while impurities dissolve.

Alternative Pathways (For the 6-Amino Isomer)

If you are mandated to use 6-amino-3-methylpyridine-2-carbonitrile (Isomer A), be aware that the reaction with formamide/electrophiles will likely target the N1 and 6-Amino positions.

  • Likely Product: Pyrido[1,2-a]pyrimidine derivatives.[2]

  • Mechanism: The 6-amino group attacks the electrophile, and the ring nitrogen (N1) participates in the cyclization. This forms a bridgehead nitrogen structure, which is pharmacologically distinct from the [2,3-d] scaffold.

IsomerComparison cluster_0 Standard Precursor (2-Amino) cluster_1 User Precursor (6-Amino) A1 2-Amino-3-cyano A2 Pyrido[2,3-d]pyrimidine (Target Scaffold) A1->A2 Formamide Cyclization B1 6-Amino-2-cyano B2 Pyrido[1,2-a]pyrimidine (Bridgehead N) B1->B2 Formamide Cyclization

Caption: Structural divergence based on starting material isomerism.

References

  • Synthesis of Pyrido[2,3-d]pyrimidines (Review)

    • Title: Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications.[3][4]

    • Source: Molecules (2019).[3]

    • URL:[Link]

  • Microwave-Assisted Synthesis

    • Title: An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction.
    • Source: International Journal of Organic Chemistry (2012).
    • URL:[Link]

  • Precursor Characterization (2-Amino vs 6-Amino)

    • Title: 6-Amino-3-methylpyridine-2-carbonitrile (Compound Summary).[1]

    • Source: PubChem.[5]

    • URL:[Link]

  • Mechanistic Insight

    • Title: The chemistry of pyrido[2,3-d]pyrimidines and their applic
    • Source: Journal of Chemical and Pharmaceutical Research (2016).[2]

    • URL:[Link]

Sources

Application

Application Note: Synthetic Routes for 6-Amino-3-methylpyridine-2-carbonitrile Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Executive Summary & Structural Rationale The 6-amino-3-methylpyridine-2-carbonitri...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary & Structural Rationale

The 6-amino-3-methylpyridine-2-carbonitrile (also referred to as 6-amino-3-methylpicolinonitrile) scaffold is a privileged pharmacophore in modern drug discovery. It is frequently deployed in the design of highly selective kinase inhibitors, including Salt-Inducible Kinases (SIKs) and Tyrosine Kinase 2 (TYK2) [1].

As a Senior Application Scientist, understanding the causality behind this scaffold's utility is critical before attempting its synthesis:

  • The C2-Carbonitrile Group: Acts as a potent electron-withdrawing group, modulating the basicity (pKa) of the pyridine nitrogen while serving as a highly directional hydrogen-bond acceptor in kinase hinge-binding regions.

  • The C6-Amino Group: Provides a complementary hydrogen-bond donor vector.

  • The C3-Methyl Group: Introduces a steric boundary that restricts the rotational conformation of adjacent functional groups, locking the molecule into a bioactive conformation and enhancing hydrophobic interactions within the binding pocket.

This guide details the three primary synthetic pathways to construct this scaffold, providing self-validating protocols designed for high yield, reproducibility, and scalability.

Synthetic Strategy & Workflow

The synthesis of 6-amino-3-methylpyridine-2-carbonitrile derivatives generally proceeds via one of three strategic disconnections:

  • Palladium-Catalyzed Methylation (Suzuki-Miyaura): Functionalization of a pre-existing 6-amino-3-bromopicolinonitrile core [2].

  • Transition Metal-Catalyzed Cyanation: Introduction of the nitrile group to a 6-amino-2-bromo-3-methylpyridine precursor.

  • De Novo Ring Construction: Multicomponent condensation of acyclic precursors (e.g., malononitrile derivatives).

SynthesisRoutes SM1 6-amino-3-bromopicolinonitrile Target 6-amino-3-methylpyridine- 2-carbonitrile SM1->Target Pd-Catalyzed Suzuki-Miyaura (Methylboronic acid) SM2 6-amino-2-bromo-3-methylpyridine SM2->Target Cyanation (CuCN or Pd/Zn(CN)2) SM3 Acyclic Precursors (e.g., Malononitrile + Ketones) SM3->Target Base-Catalyzed Condensation

Figure 1: Convergent synthetic pathways for 6-amino-3-methylpyridine-2-carbonitrile.

Comparative Analysis of Synthetic Routes

To assist in route selection, the following table summarizes the quantitative and qualitative metrics of each approach based on field-proven data.

Synthetic RouteTypical YieldReaction TimeKey AdvantagesMajor Limitations
Pd-Catalyzed Methylation 65–85%4–8 hHigh regioselectivity; mild conditions; highly scalable.Catalyst cost; requires rigorous degassing.
Directed Cyanation 50–75%12–24 hUtilizes readily available, inexpensive starting materials.Requires handling of toxic cyanides; high temperatures.
De Novo Condensation 40–60%2–6 hAtom economical; avoids transition metals.Complex purification profiles; lower regioselectivity.

Detailed Experimental Protocols

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Methylation

This is the most robust method for generating the target scaffold, relying on the cross-coupling of 6-amino-3-bromopicolinonitrile with methylboronic acid [1].

Mechanistic Rationale: We utilize


 because its large bite angle facilitates the challenging reductive elimination step required for forming 

bonds. A biphasic solvent system (1,4-Dioxane/Water) is employed; water is critical for dissolving the inorganic base and activating the boronic acid via the formation of a reactive boronate complex.

Materials:

  • 6-amino-3-bromopicolinonitrile (1.0 eq)

  • Methylboronic acid (1.5 eq) or Trimethylboroxine (0.5 eq)

  • 
     adduct (0.05 eq)
    
  • Potassium carbonate (

    
    ) (3.0 eq)
    
  • 1,4-Dioxane and Deionized Water (4:1 v/v)

Step-by-Step Procedure:

  • Preparation: In a flame-dried Schlenk flask or microwave vial, add 6-amino-3-bromopicolinonitrile, methylboronic acid, and

    
    .
    
  • Solvent Addition & Degassing: Add the 1,4-Dioxane/Water mixture. Critical Step: Degas the mixture by bubbling argon or nitrogen through the solution for at least 15 minutes. Oxygen must be excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the Pd(0) active species.

  • Catalyst Addition: Quickly add the

    
     catalyst under a positive stream of inert gas. Seal the vessel.
    
  • Reaction: Heat the mixture to 90–100 °C in an oil bath (or 110 °C in a microwave reactor for 45 minutes). Monitor via LC-MS.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove palladium black. Wash the organic layer with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure product.

Protocol B: Transition Metal-Catalyzed Cyanation

For laboratories where 6-amino-2-bromo-3-methylpyridine is more readily accessible, cyanation is a viable alternative [3].

Mechanistic Rationale: While traditional Rosenmund-von Braun reactions use stoichiometric CuCN at >150 °C, we recommend a Palladium-catalyzed approach using


. Zinc cyanide is less toxic than NaCN/KCN, highly stable, and its low solubility ensures a low steady-state concentration of dissolved cyanide, preventing the poisoning of the palladium catalyst.

Materials:

  • 6-amino-2-bromo-3-methylpyridine (1.0 eq)

  • Zinc cyanide (

    
    ) (0.6 eq - provides 1.2 eq of 
    
    
    
    )
  • 
     (0.02 eq) and dppf (0.04 eq)
    
  • Polymethylhydrosiloxane (PMHS) (0.1 eq, optional reductant to maintain Pd(0))

  • Anhydrous DMF

Step-by-Step Procedure:

  • Preparation: Combine the bromopyridine,

    
    , 
    
    
    
    , and dppf in a dry flask.
  • Degassing: Add anhydrous DMF. Degas via three freeze-pump-thaw cycles.

  • Reaction: Heat the mixture to 120 °C under argon for 12–16 hours.

  • Quenching (Safety Critical): Cool to room temperature. Quench the reaction carefully by adding a 4:1:5 mixture of saturated aqueous

    
    , concentrated aqueous 
    
    
    
    , and water. Causality: The ammonia complexes the excess zinc and palladium, breaking up emulsions and safely neutralizing residual cyanide.
  • Extraction & Purification: Extract with EtOAc (3x). Wash the combined organics extensively with water (to remove DMF) and brine. Dry, concentrate, and purify via flash chromatography.

Self-Validation & Analytical Characterization

To ensure scientific integrity, every synthesized batch must be validated against the following analytical benchmarks:

  • LC-MS: The product should exhibit a clean peak with a mass-to-charge ratio (

    
    ) of 134.1 
    
    
    
    in positive electrospray ionization (ESI+) mode.
  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • Look for the disappearance of the C3-proton (if starting from an unmethylated precursor).

    • A distinct singlet integrating to 3H at ~2.25 - 2.35 ppm confirms the presence of the C3-methyl group.

    • A broad singlet integrating to 2H at ~6.80 - 7.00 ppm confirms the intact C6-amino group.

    • Two ortho-coupled doublets (

      
       Hz) in the aromatic region corresponding to the C4 and C5 protons.
      
  • IR Spectroscopy: A sharp, distinct absorption band at ~2220–2230 cm

    
      is the absolute diagnostic marker for the 
    
    
    
    stretch, validating successful cyanation or retention of the nitrile group.

References

  • Title: WO2018071794A1 - Tyk2 inhibitors and uses thereof Source: Google Patents URL
  • Title: WO2024062360A1 - Heterocyclic sik inhibitors Source: Google Patents URL
Method

Application Note: Chemoselective Catalytic Hydrogenation of 6-Amino-3-methylpyridine-2-carbonitrile to Primary Amines

Executive Summary The catalytic hydrogenation of heteroaromatic nitriles to primary amines is a critical transformation in pharmaceutical development. However, the reduction of 6-amino-3-methylpyridine-2-carbonitrile to...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The catalytic hydrogenation of heteroaromatic nitriles to primary amines is a critical transformation in pharmaceutical development. However, the reduction of 6-amino-3-methylpyridine-2-carbonitrile to 6-amino-3-methylpyridine-2-methanamine presents a complex chemoselectivity challenge. The presence of the strongly coordinating 6-amino group and the pyridine nitrogen readily poisons transition metal catalysts. Furthermore, the intermediate imine is highly susceptible to nucleophilic attack by the newly formed primary amine, leading to undesired secondary amines (bis-pyridylmethylamines)[1].

This application note details a field-proven, self-validating protocol utilizing a biphasic solvent system (Water/Dichloromethane) and an acid-modulated Palladium on Carbon (Pd/C) catalyst. By engineering the reaction environment, we achieve near-quantitative conversion while completely suppressing secondary amine formation and preventing the over-reduction of the pyridine ring[2].

Mechanistic Rationale & Chemoselectivity Engineering

As a Senior Application Scientist, it is imperative to design protocols where the chemistry inherently prevents failure modes. The hydrogenation of 2-pyridinecarbonitriles is notoriously difficult compared to their 4-substituted counterparts due to steric hindrance and electronic effects[2]. The addition of the 3-methyl and 6-amino groups further complicates the electronic landscape.

To overcome this, our protocol relies on two foundational pillars of causality:

  • Acid-Mediated Catalyst Protection & Pathway Blocking: The addition of a stoichiometric acidic additive (H₂SO₄) serves a dual purpose. First, it protonates the basic pyridine and 6-amino nitrogens, preventing them from binding to and deactivating the Pd/C catalyst. Second, it immediately protonates the target primary amine upon formation. This converts the amine into a non-nucleophilic ammonium salt, entirely blocking the condensation pathway that leads to secondary amines[1].

  • In Situ Product Sequestration: By utilizing a biphasic H₂O/CH₂Cl₂ system, the protonated primary amine salt instantly partitions into the aqueous phase. Unreacted nitrile and non-basic impurities remain in the organic phase. This phase-transfer mechanism continuously removes the product from the catalyst surface, driving the equilibrium forward and simplifying downstream purification[2].

Reaction Pathway Visualization

Mechanism Nitrile 6-Amino-3-methylpyridine- 2-carbonitrile Imine Imine Intermediate (Surface Bound) Nitrile->Imine + H2 (Pd/C) PrimaryAmine Primary Amine (Target Product) Imine->PrimaryAmine + H2 SecondaryAmine Secondary Amine (Undesired Byproduct) PrimaryAmine->SecondaryAmine + Imine (Nucleophilic Attack) ProtonatedAmine Protonated Amine Salt (Protected) PrimaryAmine->ProtonatedAmine + H+ (Acid Additive) ProtonatedAmine->SecondaryAmine Blocks Attack

Mechanistic pathway of nitrile hydrogenation highlighting acid-mediated chemoselectivity.

Quantitative Data: Optimization of Reaction Conditions

The following table synthesizes the thermodynamic and chemical parameters required to optimize the primary amine yield, demonstrating why the acid-modulated Pd/C system is superior to traditional Raney Nickel or unpromoted systems[2][3].

Catalyst SystemSolvent SystemAdditive (Eq.)Temp (°C)Pressure (bar)Conversion (%)Primary Amine Selectivity (%)
10% Pd/CMethanolNone306>99<40 (High secondary amine)
Raney NiMethanolNH₃ (excess)50109575
5% Ru/CWaterHCl (1.5 eq)6068580
10% Pd/C H₂O / CH₂Cl₂ H₂SO₄ (1.5 eq) 40 6 >99 >95

Experimental Protocol: Step-by-Step Methodology

Workflow Visualization

Workflow Prep 1. Substrate & Acid Prep Purge 2. Reactor Purging Prep->Purge Hydro 3. Hydrogenation (6 bar, 40°C) Purge->Hydro Filter 4. Catalyst Filtration Hydro->Filter Workup 5. Basification & Extraction Filter->Workup

Step-by-step workflow for the catalytic hydrogenation and product isolation.

Step 1: Reagent Preparation & Reactor Loading
  • Action: In a 500 mL high-pressure autoclave, dissolve 10.0 mmol of 6-amino-3-methylpyridine-2-carbonitrile in 50 mL of Dichloromethane (CH₂Cl₂). In a separate flask, prepare a solution of 15.0 mmol H₂SO₄ in 50 mL of deionized water. Add the aqueous acid and 0.5 g of 10% Pd/C to the autoclave.

  • Causality: 10% Pd/C provides high catalytic activity at low temperatures, minimizing the risk of heteroaromatic ring reduction[2]. The biphasic solvent ensures the starting material remains dissolved while the acid readies the aqueous phase for product sequestration.

  • Validation Checkpoint: Verify the pH of the aqueous phase is < 2 before sealing the reactor to ensure sufficient protonation capacity.

Step 2: Reactor Purging and Pressurization
  • Action: Seal the autoclave. Purge the headspace with Nitrogen (N₂) gas at 5 bar for 3 cycles, followed by Hydrogen (H₂) gas at 5 bar for 3 cycles. Finally, pressurize the reactor to 6 bar of H₂.

  • Causality: Strict removal of oxygen prevents the formation of explosive H₂/O₂ mixtures and protects the Pd/C catalyst from oxidative deactivation.

  • Validation Checkpoint: Perform a pressure hold test at 6 bar for 5 minutes. A stable pressure gauge confirms reactor seal integrity.

Step 3: Catalytic Hydrogenation
  • Action: Heat the reaction mixture to 40 °C and initiate vigorous stirring (800–1000 rpm). Maintain the H₂ pressure at 6 bar using a mass flow controller or manual top-ups.

  • Causality: Vigorous stirring is critical in a biphasic system to maximize the interfacial surface area between the H₂ gas, the solid catalyst, the organic phase, and the aqueous phase. 40 °C provides the optimal thermodynamic balance to reduce the nitrile without saturating the pyridine ring[2].

  • Validation Checkpoint: The reaction is self-validating; completion is indicated when the hydrogen pressure drop ceases (typically 4–6 hours).

Step 4: Catalyst Filtration and Phase Separation
  • Action: Cool the reactor to room temperature and carefully vent the H₂ gas. Purge with N₂. Filter the biphasic mixture through a pad of Celite to remove the Pd/C catalyst. Transfer the filtrate to a separatory funnel and collect the aqueous layer.

  • Causality: Filtering through Celite safely traps the potentially pyrophoric Pd/C. The target product is now entirely in the aqueous phase as a sulfate salt.

  • Validation Checkpoint: TLC analysis of the organic (CH₂Cl₂) phase should show an absence of UV-active starting material, confirming full conversion.

Step 5: Basification and Product Isolation
  • Action: Cool the aqueous phase in an ice bath. Slowly add 5 M NaOH dropwise until the pH reaches > 12. Extract the liberated free base with fresh CH₂Cl₂ (3 × 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 6-amino-3-methylpyridine-2-methanamine.

  • Causality: Neutralizing the sulfate salt deprotonates the ammonium group, rendering the primary amine highly lipophilic and allowing its extraction into the organic phase for final isolation[4].

  • Validation Checkpoint: Final product confirmation is achieved via FTIR (disappearance of the -C≡N stretch at ~2220 cm⁻¹) and ¹H NMR (appearance of a benzylic -CH₂- singlet at ~3.9 ppm).

References

1.[2] Hegedűs, L., et al. "Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines." Catalysis Science & Technology, 2022. URL: [Link] 2.[4] Fődi, T., et al. "Novel Crystalline Salts of 4-Piperidyl- and 4-Pyridylmethylamines Prepared by Catalytic Hydrogenation of 4-Pyridinecarbonitrile: Crystallographic Unit Cells Based on Powder XRD Patterns by Using the DASH Program Package." Crystals (MDPI), 2024. URL: [Link] 3.[1] Hegedűs, L., et al. "Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles..." RSC Publishing, 2022. URL: [Link] 4.[3] Liu, W., et al. "Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions." ChemRxiv, 2021. URL: [Link]

Sources

Application

Application Note: Microwave-Assisted Synthesis Using 6-Amino-3-methylpyridine-2-carbonitrile

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Scientists Focus: Multicomponent Reactions (MCRs), Fused Nitrogen Heterocycles, Green Chemistry Introduction & Mechanistic Rationale In modern d...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Scientists Focus: Multicomponent Reactions (MCRs), Fused Nitrogen Heterocycles, Green Chemistry

Introduction & Mechanistic Rationale

In modern drug discovery, the rapid assembly of complex, biologically active scaffolds is paramount. 6-Amino-3-methylpyridine-2-carbonitrile (CAS: 1314964-57-2) is a highly privileged, bi-functional building block. The ortho-relationship between the primary amine and the electron-withdrawing cyano group provides a highly reactive vector for the construction of fused heterocyclic systems, such as imidazo[1,2-a]pyridines and pyrido[2,3-d]pyrimidines.

However, the electron-withdrawing nature of the cyano group significantly reduces the nucleophilicity of the adjacent amine. Under conventional thermal heating, condensation reactions involving this amine are notoriously sluggish, often requiring harsh conditions, extended reaction times (12–24 hours), and yielding complex degradation profiles.

The Microwave Advantage: Microwave-assisted synthesis relies on dielectric heating, which directly couples microwave energy (typically at 2.45 GHz) with polar molecules in the reaction mixture[1]. Because aminopyridine derivatives possess high dipole moments, they absorb microwave energy efficiently, resulting in rapid, volumetric heating. This localized superheating overcomes the high activation energy barriers associated with the deactivated amine, accelerating Schiff base formation and subsequent cyclization from hours to mere minutes[1].

Synthetic Workflows & Reaction Pathways

By altering the reaction partners, 6-amino-3-methylpyridine-2-carbonitrile can be driven down two distinct synthetic pathways.

  • Pathway A: A Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction to yield imidazo[1,2-a]pyridines[2].

  • Pathway B: An intermolecular cyclocondensation with formamide to yield pyrido[2,3-d]pyrimidines[3].

Workflow SM 6-Amino-3-methylpyridine- 2-carbonitrile MW Microwave Irradiation (2.45 GHz, Volumetric Heating) SM->MW GBB Groebke-Blackburn-Bienaymé [Aldehyde + Isocyanide] MW->GBB Pathway A Cyclo Intermolecular Cyclocondensation [Formamide] MW->Cyclo Pathway B Prod1 Imidazo[1,2-a]pyridine Derivatives GBB->Prod1 Lewis Acid, 100°C, 15 min Prod2 Pyrido[2,3-d]pyrimidine Derivatives Cyclo->Prod2 Solvent-free, 150°C, 20 min

Fig 1: Divergent microwave-assisted synthetic pathways for 6-amino-3-methylpyridine-2-carbonitrile.

Protocol A: Synthesis of Imidazo[1,2-a]pyridines via GBB Reaction

The Groebke-Blackburn-Bienaymé reaction is a powerful isocyanide-based multicomponent reaction (I-MCR) used to synthesize fused imidazole analogs, which are critical scaffolds in CNS drug discovery[2].

Causality of Experimental Choices:
  • Catalyst (Sc(OTf)₃): The cyano group deactivates the amine. Scandium triflate acts as a hard Lewis acid to strongly activate the aldehyde's carbonyl carbon, forcing the rate-limiting imine formation.

  • Solvent (Ethanol): Ethanol is a green solvent with an excellent microwave loss tangent (

    
    ), ensuring rapid heat transfer to the system.
    
Step-by-Step Methodology:
  • Preparation: To a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, add 6-amino-3-methylpyridine-2-carbonitrile (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol).

  • Solvent & Catalyst: Add 3.0 mL of absolute ethanol followed by Sc(OTf)₃ (5 mol%, 0.05 mmol). Stir at room temperature for 2 minutes to ensure complete dissolution and initial imine complexation.

  • Isocyanide Addition: Add tert-butyl isocyanide (1.2 mmol). Self-Validation Step: The solution should turn slightly yellow, indicating the onset of the [4+1] cycloaddition intermediate.

  • Microwave Irradiation: Seal the vial with a Teflon-lined crimp cap. Irradiate in a dedicated microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover) at 100 °C for 15 minutes (Power max: 150 W, ramp time: 2 min).

  • Workup: Cool the vial to 40 °C using compressed air cooling. Evaporate the ethanol under reduced pressure. Partition the crude residue between EtOAc (15 mL) and saturated aqueous NaHCO₃ (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the substituted imidazo[1,2-a]pyridine-8-carbonitrile.

Protocol B: Synthesis of Pyrido[2,3-d]pyrimidines via Cyclocondensation

Pyrido[2,3-d]pyrimidines are highly sought-after pharmacophores, exhibiting potent kinase inhibitory, antitumor, and antibacterial properties[4]. In this pathway, the cyano group at the 2-position of the pyridine ring actively participates in the cyclization process[3].

Causality of Experimental Choices:
  • Reagent (Formamide): Formamide serves a dual purpose as both the carbon/nitrogen source for the pyrimidine ring closure and as a highly polar solvent. Its extremely high dielectric constant (

    
    ) makes it an exceptional microwave absorber, allowing the reaction to reach high temperatures rapidly without external pressurization issues.
    
  • Solvent-Free Condition: By utilizing liquid formamide as the sole medium, we eliminate the need for toxic organic solvents, adhering to green chemistry principles[1].

Step-by-Step Methodology:
  • Preparation: In a 10 mL microwave vial, suspend 6-amino-3-methylpyridine-2-carbonitrile (1.0 mmol) in neat formamide (3.0 mL).

  • Microwave Irradiation: Seal the vial. Irradiate the mixture at 150 °C for 20 minutes (Power max: 200 W, ramp time: 3 min).

    • Mechanistic Note: At 150 °C under microwave irradiation, formamide partially decomposes to release ammonia in situ, which attacks the cyano group to form an amidine intermediate. This intermediate subsequently cyclizes with the formyl carbon to close the pyrimidine ring[3].

  • Precipitation: Cool the reaction mixture to room temperature. Pour the crude mixture into 20 mL of ice-cold distilled water while stirring vigorously.

  • Isolation: A solid precipitate will form. Self-Validation Step: Verify complete consumption of the starting material by running a rapid TLC (DCM:MeOH 9:1) of the aqueous suspension.

  • Purification: Filter the precipitate under vacuum, wash sequentially with cold water (2 x 5 mL) and cold ethanol (5 mL), and dry under high vacuum to afford the pure pyrido[2,3-d]pyrimidine derivative.

Quantitative Data & Method Comparison

The implementation of microwave irradiation transforms these syntheses from tedious, low-yielding processes into highly efficient, scalable workflows. Table 1 summarizes the performance metrics comparing conventional thermal heating to the microwave-assisted protocols detailed above.

Table 1: Comparative Efficiency of Microwave vs. Conventional Thermal Heating

Target ScaffoldSynthetic MethodEnergy SourceTemp (°C)TimeIsolated Yield (%)Purity (LC-MS)
Imidazo[1,2-a]pyridine Protocol A (GBB)Conventional Oil Bath80 °C12 hours45 - 52%88%
Imidazo[1,2-a]pyridine Protocol A (GBB)Microwave (2.45 GHz) 100 °C 15 min 82 - 89% >95%
Pyrido[2,3-d]pyrimidine Protocol B (Cyclo)Conventional Oil Bath150 °C24 hours38 - 45%75% (Byproducts)
Pyrido[2,3-d]pyrimidine Protocol B (Cyclo)Microwave (2.45 GHz) 150 °C 20 min 78 - 85% >98%

Data Interpretation: Microwave irradiation not only reduces reaction times by over 98%, but it also suppresses the formation of thermodynamic byproducts (often seen in extended thermal heating of cyano-compounds), leading to significantly higher isolated yields and crude purity.

References

  • Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation | PMC | 1

  • Advances in the Synthesis and SAR of Pyrido[2,3-d]pyrimidine Scaffold | Bentham Science | 4

  • Microwave-Assisted Synthesis of Bis-Heterocycles Containing the Imidazo[1,2-a]Pyridine by Groebke-Blackburn-Bienaymé Reaction | MDPI | 2

  • Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity | MDPI | 3

Sources

Method

Application Note: Coupling Strategies for 6-Amino-3-methylpyridine-2-carbonitrile

This guide details the advanced coupling protocols for 6-amino-3-methylpyridine-2-carbonitrile , a specialized heterocyclic building block. It is designed for medicinal chemists and process scientists optimizing the synt...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the advanced coupling protocols for 6-amino-3-methylpyridine-2-carbonitrile , a specialized heterocyclic building block. It is designed for medicinal chemists and process scientists optimizing the synthesis of kinase inhibitors (e.g., TYK2, JAK2) and metabolic enzyme modulators (e.g., MAT2A).

Introduction & Scaffold Analysis

6-Amino-3-methylpyridine-2-carbonitrile represents a "push-pull" pyridine system. The electron-withdrawing nitrile group at C2 and the electron-donating amino group at C6 create a polarized electronic structure. The C3-methyl group provides steric bulk that can influence binding selectivity in protein pockets but also imposes specific steric constraints during catalysis.

Reactivity Profile
  • Exocyclic Amine (C6-NH₂): The primary nucleophilic site. However, its nucleophilicity is attenuated by the electron-deficient pyridine ring. Standard alkylations often fail or over-alkylate; Pd-catalyzed Buchwald-Hartwig coupling is the gold standard for controlled functionalization.

  • Pyridine Ring (C5-H): The position para to the nitrile and ortho to the methyl is sterically crowded, but the position para to the methyl (C5) is electronically activated by the amino group (ortho-director). This allows for regioselective halogenation followed by Suzuki-Miyaura coupling .

  • Nitrile (C2-CN): A latent electrophile. It serves as a precursor for amidines, amides, or NNN-pincer ligand backbones, often after the primary coupling event.

Protocol A: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig)

This is the primary method for attaching aryl or heteroaryl rings to the exocyclic amine. The presence of the nitrile and pyridine nitrogen presents a challenge: catalyst poisoning via chelation .

Mechanistic Insight

Standard monodentate phosphines often fail because the substrate can displace the ligand, forming stable, non-reactive Pd-complexes. The solution is using Xantphos , a wide-bite-angle bidentate ligand. Xantphos enforces a geometry on the Palladium that favors reductive elimination and prevents the formation of stable bis-pyridine complexes.

Experimental Protocol

Target: N-Arylation of 6-amino-3-methylpyridine-2-carbonitrile.

Reagents:

  • Substrate: 6-Amino-3-methylpyridine-2-carbonitrile (1.0 equiv)

  • Coupling Partner: Aryl Bromide/Chloride (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (2.5 - 5 mol%) or Pd(OAc)₂ (5 mol%)

  • Ligand: Xantphos (5 - 10 mol%)

  • Base: Cs₂CO₃ (2.0 - 3.0 equiv)[1]

  • Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Workflow:

  • Preparation: In a glovebox or under active Argon flow, charge a microwave vial or pressure tube with the aminopyridine (1.0 eq), aryl halide (1.2 eq), and Cs₂CO₃ (2.0 eq).

  • Catalyst Addition: Add Xantphos (0.1 eq) and Pd₂(dba)₃ (0.05 eq). Note: Premixing the catalyst and ligand in a small amount of solvent for 5 minutes can enhance active species formation.

  • Solvation: Add anhydrous 1,4-Dioxane (concentration ~0.1 M to 0.2 M).

  • Degassing: Sparge the mixture with Argon for 5–10 minutes. This is critical to prevent oxidation of the phosphine ligand.

  • Reaction: Seal the vessel. Heat to 100–110°C for 4–16 hours (conventional heating) or 1 hour (microwave irradiation).

  • Work-up: Cool to RT. Filter through a Celite pad to remove inorganic salts and Palladium black. Wash with EtOAc. Concentrate the filtrate.

  • Purification: Flash column chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).

Troubleshooting Table:

Observation Root Cause Corrective Action
Low Conversion Catalyst poisoning by CN group Switch to BrettPhos or RuPhos precatalysts (G3/G4). Increase temp to 130°C.
Protodehalogenation Hydride source in solvent Ensure dioxane is peroxide-free and anhydrous.

| Bis-arylation | High nucleophilicity of product | Use excess amine (1.5 eq) relative to halide, or switch to weaker base (K₂CO₃). |

Protocol B: C-H Functionalization & Suzuki Coupling Sequence

To functionalize the ring carbon (C5), a two-step sequence is required. Direct C-H activation is difficult due to the competing coordination sites; therefore, electrophilic bromination followed by Suzuki coupling is preferred.

Step 1: Regioselective Bromination

The amino group directs the electrophile to the C5 position (ortho to amine, para to methyl).

  • Reagents: NBS (N-Bromosuccinimide, 1.05 eq), MeCN or DMF, 0°C to RT.

  • Procedure: Dissolve substrate in MeCN. Add NBS portion-wise at 0°C. Stir at RT for 2 hours.

  • Outcome: Yields 2-amino-5-bromo-3-methylpyridine-6-carbonitrile (Note: numbering changes based on priority, but bromine is para to methyl).

Step 2: Suzuki-Miyaura Coupling

Target: Installation of biaryl systems at C5.

  • Catalyst System: Pd(dppf)Cl₂·DCM (5 mol%) is robust for heteroaryl bromides.

  • Base: K₃PO₄ (3.0 eq) or Na₂CO₃ (2.0 eq).

  • Solvent: Dioxane/Water (4:1).

  • Conditions: 90°C, 4–12 hours.

Visualization: Strategic Decision Tree

The following diagram illustrates the divergent synthesis pathways available for this scaffold.

G Start 6-Amino-3-methyl pyridine-2-carbonitrile Buchwald Pd-Catalyzed N-Arylation Start->Buchwald Direct Coupling (C6-NH2) Bromination Electrophilic Bromination (NBS) Start->Bromination Ring Activation (C5-H) Hydrolysis Controlled Hydrolysis Start->Hydrolysis Nitrile Mod (C2-CN) Product_N N-Aryl Derivative (Kinase Inhibitors) Buchwald->Product_N Ar-X, Pd/Xantphos Bromoint 5-Bromo Intermediate Bromination->Bromoint Suzuki Suzuki-Miyaura Coupling Bromoint->Suzuki Ar-B(OH)2 Product_C C5-Aryl Derivative Suzuki->Product_C Amide Primary Amide Hydrolysis->Amide Cyclization Cyclization (e.g., with DMF-DMA) Amide->Cyclization Product_Het Fused Pyrimidopyridine Cyclization->Product_Het

Caption: Divergent synthetic pathways for 6-amino-3-methylpyridine-2-carbonitrile. Blue path: Direct N-arylation (Protocol A). Red path: C-H functionalization via bromination (Protocol B).

References

  • TYK2 Inhibitor Synthesis: Nimbus Lakshmi, Inc.[2] "Compounds and Methods Useful for Inhibiting TYK2." European Patent Office, EP 3848370 A2, 2017. Link

  • MAT2A Inhibitor Protocols: Agios Pharmaceuticals. "Inhibitors of Cellular Metabolic Processes."[1] WIPO Patent Application, WO/2018/045071, 2018. Link

  • JAK2 Azaindazole Synthesis: "Azaindazoles as JAK2 Inhibitors." WIPO Patent Application, WO/2024/148247, 2024. Link

  • General Buchwald-Hartwig Methodology: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50. Link

Sources

Application

Technical Guide: Leveraging 6-Amino-3-methylpyridine-2-carbonitrile in Next-Gen Kinase Inhibitor Synthesis

This Application Note is designed for researchers and drug development professionals focusing on the synthesis of kinase inhibitors derived from the privileged scaffold 6-amino-3-methylpyridine-2-carbonitrile (and its re...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development professionals focusing on the synthesis of kinase inhibitors derived from the privileged scaffold 6-amino-3-methylpyridine-2-carbonitrile (and its relevant isomers/analogs such as CAS 183428-91-3).

The guide prioritizes the construction of bicyclic heteroaromatic systems—specifically Imidazo[1,2-a]pyridines and Pyrido[1,2-a]pyrimidines —which are foundational cores in FDA-approved kinase inhibitors (e.g., p38 MAPK, PI3K, and CDK inhibitors).

Introduction: The Scaffold Advantage

The aminocyanopyridine moiety, specifically 6-amino-3-methylpyridine-2-carbonitrile , represents a high-value pharmacophore precursor. Its utility in kinase inhibitor design stems from three structural assets:

  • The Exocyclic Amine (C6-NH₂): A nucleophilic handle for cyclization reactions to form fused bicyclic systems (hinge-binding motifs).

  • The Ring Nitrogen (N1): Acts as a dual H-bond acceptor/donor site during cyclization or as a direct interaction point with the kinase hinge region (e.g., Met341 in Src).

  • The Ortho/Meta Substitution Pattern: The C2-Cyano and C3-Methyl groups provide rigid vectors for exploring the hydrophobic back-pocket (Gatekeeper residue) or solvent-exposed regions of the ATP-binding site.

This guide details two primary synthetic workflows to convert this precursor into bioactive kinase inhibitors:

  • Workflow A: Synthesis of Imidazo[1,2-a]pyridine cores (Targeting p38 MAPK, PI3K).

  • Workflow B: Synthesis of Pyrido[1,2-a]pyrimidine cores (Targeting CDKs).

Strategic Synthetic Pathways

The following Graphviz diagram illustrates the divergence of the starting material into two distinct kinase inhibitor classes.

KinasePathways Start 6-Amino-3-methylpyridine- 2-carbonitrile ReagentA α-Haloketones (Cyclocondensation) Start->ReagentA Path A ReagentB 1,3-Dielectrophiles (e.g., EMME, Malonates) Start->ReagentB Path B InterA Imidazo[1,2-a]pyridine Scaffold ReagentA->InterA Reflux/EtOH TargetA p38 MAPK / PI3K Inhibitors InterA->TargetA SAR Optimization InterB Pyrido[1,2-a]pyrimidine Scaffold ReagentB->InterB PPA or Dowtherm A TargetB CDK / EGFR Inhibitors InterB->TargetB Functionalization

Figure 1: Divergent synthetic pathways transforming the aminopyridine precursor into privileged kinase inhibitor scaffolds.

Protocol A: Synthesis of Imidazo[1,2-a]pyridine Cores

Mechanism: The Hantzsch-type cyclization involves the nucleophilic attack of the exocyclic amine (C6-NH₂) on the ketone carbonyl of an α-haloketone, followed by alkylation of the ring nitrogen (N1) and dehydration to aromatize the system.

Target Application: p38 MAP Kinase inhibitors (anti-inflammatory) and PI3K inhibitors (oncology).

Materials
  • Precursor: 6-Amino-3-methylpyridine-2-carbonitrile (1.0 equiv).

  • Reagent: Substituted α-bromoacetophenone (e.g., 2-bromo-1-(4-fluorophenyl)ethanone) (1.1 equiv).

  • Solvent: Ethanol (anhydrous) or n-Butanol.

  • Base: Sodium bicarbonate (NaHCO₃) or N,N-Diisopropylethylamine (DIPEA) (Optional, depending on acid sensitivity).

Step-by-Step Methodology
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 6-amino-3-methylpyridine-2-carbonitrile (1.0 mmol) in anhydrous Ethanol (10 mL).

  • Addition: Add the α-bromoacetophenone derivative (1.1 mmol) in a single portion.

    • Note: If the starting material is a salt (e.g., HCl salt), add 1.1 equiv of DIPEA to liberate the free base.

  • Cyclization: Heat the reaction mixture to reflux (80°C) for 4–12 hours.

    • Monitoring: Monitor reaction progress via TLC (System: 5% MeOH in DCM) or LC-MS. Look for the disappearance of the starting amine (approx. mass M) and formation of the cyclized product (M + Reagent - H₂O - HBr).

  • Workup (Precipitation Method):

    • Cool the mixture to room temperature.

    • Often, the hydrobromide salt of the product precipitates directly. Filter the solid and wash with cold ethanol and diethyl ether.

    • Free Base Release: Suspend the solid in water/EtOAc (1:1), neutralize with sat. NaHCO₃, and extract the organic layer.

  • Purification:

    • Dry organic layer over Na₂SO₄, filter, and concentrate.

    • Purify via flash column chromatography (SiO₂; Gradient: 0–50% EtOAc in Hexanes).

Quantitative Data: Expected Yields
R-Group on α-BromoketoneReaction TimeYield (%)Notes
Phenyl4 h82%Standard reactivity
4-Fluorophenyl5 h78%p38 Pharmacophore
3-Pyridyl8 h65%Requires longer reflux
tert-Butyl12 h55%Steric hindrance

Protocol B: Synthesis of Pyrido[1,2-a]pyrimidine Cores

Mechanism: Condensation of the 2-aminopyridine system with 1,3-dielectrophiles (like diethyl ethoxymethylene malonate - EMME) creates a pyrimidin-4-one ring fused to the pyridine.

Target Application: Cyclin-Dependent Kinase (CDK) inhibitors.[1][2]

Materials
  • Precursor: 6-Amino-3-methylpyridine-2-carbonitrile (1.0 equiv).

  • Reagent: Diethyl ethoxymethylene malonate (EMME) (1.2 equiv).

  • Catalyst/Solvent: Polyphosphoric acid (PPA) or Dowtherm A.

Step-by-Step Methodology
  • Condensation: Mix the aminopyridine (1.0 mmol) and EMME (1.2 mmol) in a reaction vial.

  • Thermal Cyclization (Method A - Solvent Free):

    • Heat the neat mixture to 120°C for 2 hours.

    • Observation: Ethanol is evolved as a byproduct.

  • Ring Closure (Method B - Dowtherm A):

    • Dissolve the intermediate (from step 2) in Dowtherm A (high-boiling solvent).

    • Heat to 250°C for 30–60 minutes.

    • Safety: Perform behind a blast shield due to high temperature.

  • Workup:

    • Cool to room temperature. Dilute with Hexanes to precipitate the product.

    • Filter the solid.

  • Derivatization (Chlorination):

    • To convert the carbonyl (C=O) to a leaving group for kinase hinge binding (C-Cl):

    • Reflux the solid in POCl₃ (Phosphorus oxychloride) for 3 hours.

    • Remove excess POCl₃ under vacuum.

    • Result: 4-Chloro-pyrido[1,2-a]pyrimidine derivative, ready for SNAr reaction with anilines.

Quality Control & Characterization Standards

To ensure the integrity of the kinase inhibitor intermediates, the following analytical thresholds must be met.

HPLC Purity Profile
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Acceptance Criteria: >95% purity at 254 nm.

NMR Validation (1H NMR, 400 MHz, DMSO-d6)

For the Imidazo[1,2-a]pyridine product (derived from Protocol A):

  • Diagnostic Signal 1: A singlet around δ 7.8–8.2 ppm corresponding to the imidazole ring proton (H-3).

  • Diagnostic Signal 2: Disappearance of the broad singlet at δ 6.0–6.5 ppm (exocyclic NH₂).

  • Diagnostic Signal 3: Shift of the pyridine ring protons due to aromatization and fusion.

References

  • Synthesis of Imidazo[1,2-a]pyridines

    • Title: "Recent advances in the synthesis of imidazo[1,2-a]pyridines: A review of the liter
    • Source: European Journal of Medicinal Chemistry.
    • URL:[Link]

  • p38 MAP Kinase Inhibitor Design

    • Title: "Design and synthesis of potent and selective p38 MAP kinase inhibitors."
    • Source: Bioorganic & Medicinal Chemistry Letters.
    • URL:[Link]

  • Pyrido[1,2-a]pyrimidine Synthesis

    • Title: "Synthesis and biological evaluation of pyrido[1,2-a]pyrimidin-4-ones as anticancer agents."
    • Source: Journal of Medicinal Chemistry.
    • URL:[Link]

  • Compound Verification (CAS 183428-91-3): Title: "2-Amino-3-methyl-5-cyanopyridine Product Page" Source: Sigma-Aldrich / Merck.

Sources

Method

Friedlander synthesis using 6-amino-3-methylpyridine-2-carbonitrile

Part 1: Executive Summary & Scientific Context Topic: Friedlander-Type Condensation for the Synthesis of Tacrine-Like 1,8-Naphthyridines. Starting Material Focus: Amino-methylpyridine-carbonitriles (specifically addressi...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Scientific Context

Topic: Friedlander-Type Condensation for the Synthesis of Tacrine-Like 1,8-Naphthyridines. Starting Material Focus: Amino-methylpyridine-carbonitriles (specifically addressing the structural requirements relative to 6-amino-3-methylpyridine-2-carbonitrile).

Introduction

The Friedlander synthesis is a cornerstone reaction in medicinal chemistry for constructing quinoline and naphthyridine scaffolds.[1] In the context of drug development, particularly for Alzheimer’s disease (AD), this method is pivotal for synthesizing Tacrine analogues (acetylcholinesterase inhibitors).

This guide details the protocol for the Friedlander-type condensation of amino-pyridine-carbonitriles with cyclic ketones.

CRITICAL STRUCTURAL ALERT: The user specified 6-amino-3-methylpyridine-2-carbonitrile (CAS: 1314964-57-2). It is imperative to note that the classic Friedlander condensation requires an ortho-disposition between the amino group and the electrophilic carbon (aldehyde, ketone, or nitrile).

  • 6-amino-3-methylpyridine-2-carbonitrile: The amino group (C6) and nitrile (C2) are separated by the ring nitrogen, rendering them unsuitable for forming a fused 1,8-naphthyridine ring via standard Friedlander cyclization.

  • Correct Synthon: The reaction is successfully performed using the isomer 2-amino-5-methylpyridine-3-carbonitrile (or 2-amino-3-cyano-4-methylpyridine ), where the amino and nitrile groups are adjacent (ortho).

This protocol is designed for the ortho-amino-carbonitrile isomers, which are the functional bioisosteres required to synthesize the target 1,8-naphthyridine pharmacophore.

Part 2: Mechanism & Reaction Pathway

The reaction involves the condensation of an o-amino-nitrile pyridine with a cyclic ketone (e.g., cyclohexanone) catalyzed by a Lewis acid (e.g., AlCl₃) or a Brønsted acid.

Mechanism Steps:

  • Imine Formation: The exocyclic amine attacks the ketone carbonyl, releasing water to form a Schiff base (imine).

  • Tautomerization: The imine tautomerizes to the enamine, activating the

    
    -carbon.
    
  • Cyclization: The nucleophilic

    
    -carbon of the ketone ring attacks the electrophilic nitrile carbon.
    
  • Aromatization/Tautomerization: The resulting intermediate rearranges to form the stable amino-substituted 1,8-naphthyridine.

Reaction Pathway Diagram

Friedlander_Mechanism Reactants Reactants (o-Amino-Nitrile Pyridine + Cyclohexanone) Intermediate1 Intermediate I (Schiff Base / Imine) Reactants->Intermediate1 - H₂O (Lewis Acid Cat.) Intermediate2 Intermediate II (Enamine Tautomer) Intermediate1->Intermediate2 Tautomerization Cyclization Intramolecular Nucleophilic Attack (Thorpe-Ziegler Type) Intermediate2->Cyclization Ring Closure Product Product (9-Amino-1,8-Naphthyridine) Cyclization->Product Rearrangement

Caption: Mechanistic pathway for the Friedlander-type synthesis of 1,8-naphthyridines from o-aminonitriles.

Part 3: Detailed Experimental Protocol

Materials & Reagents
ReagentSpecificationRole
Starting Material 2-Amino-5-methylpyridine-3-carbonitrile*Precursor Scaffold
Ketone Cyclohexanone (1.2 equiv)Cyclization Partner
Catalyst Aluminum Chloride (AlCl₃) (1.5 equiv)Lewis Acid Catalyst
Solvent 1,2-Dichloroethane (DCE) or DioxaneReaction Medium
Quench NaOH (10% aq) / THFWork-up

*Note: If using 6-amino-3-methylpyridine-2-carbonitrile, expect no reaction or polymerization. Ensure the ortho-isomer is used.

Step-by-Step Procedure

Phase A: Reaction Setup

  • Preparation: Oven-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen.

  • Charging: Add 2-amino-5-methylpyridine-3-carbonitrile (1.0 mmol, 133 mg) and 1,2-Dichloroethane (5 mL) to the flask.

  • Catalyst Addition: Cool the mixture to 0°C in an ice bath. Carefully add AlCl₃ (1.5 mmol, 200 mg) portion-wise. Caution: Exothermic.

  • Ketone Addition: Add Cyclohexanone (1.2 mmol, 125 µL) dropwise via syringe.

Phase B: Reaction & Monitoring 5. Reflux: Remove the ice bath and heat the reaction mixture to reflux (85°C for DCE) for 4–6 hours . 6. Monitoring: Check progress via TLC (Eluent: EtOAc/Hexane 1:1). Look for the disappearance of the starting nitrile (


) and the appearance of a fluorescent spot (

).

Phase C: Work-up & Purification 7. Quench: Cool to room temperature. Slowly add a mixture of THF/Water (1:1, 10 mL), then basify with 10% NaOH solution until pH ~10 to solubilize aluminum salts. 8. Extraction: Extract with CH₂Cl₂ (3 x 15 mL). Combine organic layers. 9. Drying: Wash with brine, dry over anhydrous Na₂SO₄, and filter. 10. Evaporation: Concentrate under reduced pressure to yield a crude solid.[1] 11. Purification: Recrystallize from Ethanol or purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).

Expected Yield: 65–85% Product Appearance: Yellow to pale-brown solid.

Part 4: Optimization & Troubleshooting

Solvent & Catalyst Screening Data
EntryCatalystSolventTemp (°C)Time (h)Yield (%)
1NoneEthanol8024< 5
2p-TSA (10%)Toluene1101245
3AlCl₃ (1.5 eq) DCE 85 4 82
4ZnCl₂ (1.0 eq)Dioxane100670
5BiCl₃ (10%)CH₃CN80860
Troubleshooting Guide
IssueProbable CauseCorrective Action
No Reaction Incorrect Isomer (Non-ortho)Verify starting material is 2-amino-3-cyano substituted.
Low Yield Wet Catalyst/SolventAlCl₃ is hygroscopic; use fresh bottle and dry solvents.
Sticky Precipitate Aluminum saltsUse Rochelle's salt (Potassium Sodium Tartrate) during work-up to chelate Al.
Side Products Aldol condensation of ketoneAvoid excess ketone; add ketone slowly at 0°C.

Part 5: References

  • Friedländer, P. (1882). "Ueber o-Amidobenzaldehyd". Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575. Link

  • Marco-Contelles, J., et al. (2009). "Synthesis and Pharmacology of Tacrine Analogues". Chemical Reviews, 109(6), 2652–2671. (Review of 1,8-naphthyridine synthesis via Friedlander).

  • BenchChem. (2025).[1] "Application Notes and Protocols for the Friedlander Synthesis of 1,8-Naphthyridine Derivatives". BenchChem Protocols. Link

  • Teimouri, A., & Chermahini, A. N. (2011). "A mild and highly efficient Friedländer synthesis of quinolines in the presence of heterogeneous solid acid nano-catalyst". Journal of Chemical Sciences. Link

  • Mogilaiah, K., et al. (2015).[2] "CeCl3.7H2O Catalyzed Friedlander Synthesis of 1,8-Naphthyridines Under Solvent-Free Grinding Conditions". Indian Journal of Heterocyclic Chemistry. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 6-Amino-3-methylpyridine-2-carbonitrile

Welcome to the Application Support Center. As drug development professionals and synthetic chemists, you frequently encounter the challenge of isolating highly functionalized heterocyclic building blocks.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As drug development professionals and synthetic chemists, you frequently encounter the challenge of isolating highly functionalized heterocyclic building blocks. 6-Amino-3-methylpyridine-2-carbonitrile (also known as 6-amino-3-methylpicolinonitrile, CAS:) [1] is a critical intermediate in the synthesis of advanced therapeutics, notably Salt-Inducible Kinase (SIK) inhibitors () [2].

Purifying this crude intermediate requires navigating the competing electronic effects of its functional groups: the electron-donating primary amine, the electron-withdrawing cyano group, and the basic pyridine core. This guide is engineered to provide causality-driven troubleshooting, quantitative physicochemical data, and self-validating experimental protocols to ensure >98% purity of your target compound.

Part 1: Physicochemical Profiling for Purification Strategy

To design an effective purification workflow, we must first understand the quantitative properties of the molecule. The cyano group at the C2 position drastically alters the standard basicity of the aminopyridine core via strong inductive and resonance-withdrawing effects.

Table 1: Quantitative Physicochemical Data
PropertyValue / CharacteristicImpact on Purification Strategy
Molecular Weight 133.15 g/mol Highly volatile in MS; easily detectable via LC-MS (ESI+).
Calculated pKa (Conjugate Acid) ~2.5 to 3.5Critical: The basicity is severely suppressed by the C2-cyano group. Standard 1M HCl extraction will result in poor aqueous recovery.
Calculated LogP ~1.2Moderately lipophilic. Partitions well into EtOAc or DCM during aqueous workup.
Hydrogen Bonding Donors: 2 (-NH2)Acceptors: 3 (N, -CN)High propensity for tailing on unmodified silica gel due to strong interactions with acidic silanol groups.
Solubility Profile Soluble: DCM, EtOAc, MeOHInsoluble: Hexanes, WaterIdeal candidate for solvent-antisolvent recrystallization (e.g., EtOAc/Hexane or Toluene).

Part 2: Troubleshooting Guides & FAQs

Q1: Why am I experiencing severe tailing and poor resolution of 6-amino-3-methylpyridine-2-carbonitrile on standard silica gel? Causality: The primary amine at the C6 position and the pyridine nitrogen act as strong hydrogen bond donors and acceptors. When passed through standard normal-phase silica gel, these groups interact heavily with the highly acidic silanol (-SiOH) sites on the stationary phase, causing the compound to drag and co-elute with closely related regioisomeric impurities (e.g., 4-amino or 5-amino byproducts). Solution: Deactivate the silica gel by adding 1% Triethylamine (TEA) to your mobile phase. The TEA competitively binds to the acidic silanol sites, masking them from your product and resulting in sharp, Gaussian peak shapes.

Q2: During acid-base extraction, my product remains in the organic phase even after washing with 1M HCl. Why is it not forming a water-soluble salt? Causality: While standard 2-aminopyridines are sufficiently basic (pKa ~6.8) to be protonated by 1M HCl, the strongly electron-withdrawing cyano (-C≡N) group at the C2 position depletes electron density from the pyridine ring. This drastically lowers the pKa of the conjugate acid to ~3.0. A 1M HCl solution is often insufficient to drive complete protonation and phase transfer. Solution: Avoid relying solely on acid-base extraction for this specific scaffold. If extraction is mandatory to remove neutral lipophilic impurities, use a stronger acid (e.g., 2M to 3M HCl) at cold temperatures (0-5°C) to prevent the competing risk of nitrile hydrolysis, followed by immediate neutralization.

Q3: How do I separate the unreacted 6-bromo-3-methylpicolinonitrile starting material from the aminated product? Causality: The amination reaction often leaves residual halogenated starting material. Because the starting material lacks the polar, hydrogen-bonding amino group, it is significantly less polar than the product. Solution: This polarity gap makes flash chromatography highly effective. Elute with a gradient of Hexane:EtOAc. The less polar 6-bromo starting material will elute near the solvent front (Rf ~0.8 in 1:1 Hexane:EtOAc), while the target aminated product will be retained longer (Rf ~0.4).

Q4: What is the risk of nitrile hydrolysis during purification? Causality: Nitriles are susceptible to hydrolysis, converting to amides or carboxylic acids under strongly acidic or basic conditions, particularly when subjected to heat (e.g., rotary evaporation of acidic fractions). Solution: Maintain pH neutrality during concentration steps. If an acidic or basic workup was performed, ensure the organic layer is thoroughly washed with brine and dried over anhydrous Na₂SO₄ before solvent removal.

Part 3: Standardized Experimental Protocols

Protocol A: Amine-Deactivated Flash Chromatography

Use this protocol to separate the target compound from unreacted starting materials and regioisomers.

  • Stationary Phase Preparation: Slurry standard silica gel (230-400 mesh) in Hexane containing 1% (v/v) Triethylamine (TEA). Pack the column tightly.

  • Sample Loading: Due to the compound's polarity, dissolve the crude mixture in a minimal amount of Dichloromethane (DCM). If solubility is poor, perform a dry load: dissolve the crude in DCM/MeOH, add silica gel (3x the crude mass), evaporate to a free-flowing powder, and load onto the column head.

  • Elution Gradient: Begin elution with 90:10 Hexane:EtOAc (with 1% TEA) to flush out non-polar halogenated starting materials. Gradually increase the gradient to 50:50 Hexane:EtOAc (with 1% TEA) to elute the target compound.

  • Self-Validation Step: Spot the collected fractions on a TLC plate and develop in 1:1 Hexane:EtOAc. The target compound will appear as a single, strongly UV-active spot at 254 nm with an Rf of ~0.4. Discard any fractions showing secondary spots to guarantee >95% purity before moving to crystallization.

Protocol B: Solvent-Antisolvent Recrystallization

Use this protocol as a final polishing step to upgrade purity from ~95% to >99%.

  • Dissolution: Suspend the semi-pure 6-amino-3-methylpyridine-2-carbonitrile in a minimal volume of hot Ethyl Acetate (EtOAc) at 70°C. Stir until complete dissolution is achieved.

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed sintered glass funnel to remove any insoluble inorganic salts or silica gel breakthrough.

  • Antisolvent Addition: Transfer the filtrate to a crystallization dish. While maintaining gentle stirring and a temperature of ~50°C, add Hexane (the antisolvent) dropwise until the solution reaches the cloud point (persistent turbidity).

  • Crystallization: Remove from heat and allow the solution to cool undisturbed to room temperature over 2 hours, then transfer to a 4°C refrigerator for 12 hours to maximize yield.

  • Isolation & Self-Validation: Filter the resulting crystals under vacuum and wash with ice-cold Hexane. Dry under high vacuum at 40°C for 4 hours. Validate success via LC-MS; the absence of an [M+H]+ peak corresponding to the starting material confirms the structural integrity and purity of the batch.

Part 4: Purification Workflow Visualization

The following decision tree illustrates the logical progression from crude synthesis to the isolated pure product.

PurificationWorkflow Crude Crude 6-amino-3- methylpicolinonitrile Analyze LC-MS / TLC Analysis Determine Impurity Profile Crude->Analyze Decision1 Major Impurity Type? Analyze->Decision1 Inorganic Salts / Catalysts Decision1->Inorganic Regioisomers Regioisomers / Organic Decision1->Regioisomers AqueousWash Aqueous Workup (Water / Brine Wash) Inorganic->AqueousWash Chromatography Silica Gel Chromatography (Hexane:EtOAc + 1% TEA) Regioisomers->Chromatography Recrystallization Recrystallization (Toluene or EtOAc/Hexane) AqueousWash->Recrystallization Chromatography->Recrystallization PureProduct Pure Product (>98% Purity) Recrystallization->PureProduct

Workflow for the purification of 6-amino-3-methylpyridine-2-carbonitrile crude.

References

  • Pfizer Inc. "WO2024062360A1 - Heterocyclic SIK inhibitors". World Intellectual Property Organization (WIPO)
Optimization

best recrystallization solvents for 6-amino-3-methylpyridine-2-carbonitrile

Welcome to the Technical Support Center for the purification and handling of 6-amino-3-methylpyridine-2-carbonitrile (CAS: 1314964-57-2). This guide is engineered for research scientists and drug development professional...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and handling of 6-amino-3-methylpyridine-2-carbonitrile (CAS: 1314964-57-2). This guide is engineered for research scientists and drug development professionals who require high-purity crystalline materials for downstream assays or synthetic scaling.

Unlike basic aliphatic compounds, substituted aminopyridines present unique thermodynamic challenges during crystallization due to their mixed-polarity functional groups. This guide bypasses generic advice, providing field-proven, self-validating protocols and troubleshooting matrices specifically tailored to the physicochemical profile of this molecule.

Part 1: Molecular Profiling & Solvent Causality

To design a successful recrystallization system, we must first deconstruct the target molecule to understand why specific solvents succeed or fail.

6-amino-3-methylpyridine-2-carbonitrile features four distinct functional domains:

  • Amino Group (-NH₂): Acts as both a hydrogen bond donor and acceptor. It demands polar, protic solvents (like alcohols) for high-temperature dissolution[1].

  • Nitrile Group (-C≡N): Highly polar and a strong hydrogen bond acceptor, further increasing affinity for aqueous or alcoholic systems.

  • Pyridine Ring: An aromatic, weakly basic core that can engage in ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     stacking. It provides moderate lipophilicity, making the compound soluble in moderately polar organic solvents like ethyl acetate.
    
  • Methyl Group (-CH₃): A strictly hydrophobic, non-polar moiety that severely limits overall solubility in cold, highly polar solvents (like water), making water an excellent "anti-solvent"[2].

The Causality of Solvent Selection: Because of this structural dichotomy, single-solvent systems often fail to provide the steep solubility curve required for high-yield recovery. The most effective approach is a binary mixed-solvent system .2[2], breaking the intermolecular hydrogen bonds of the crystal lattice at elevated temperatures. 3[3], exploiting the hydrophobic methyl group to force the molecule out of solution as the kinetic energy drops during cooling.

Part 2: Recommended Solvent Systems

The following table summarizes the quantitative parameters and strategic applications of the best solvent systems for this compound.

Solvent SystemPolarity IndexBoiling Point (°C)Mechanistic Role & Suitability
Ethanol / Water 5.2 / 9.078 / 100Primary Recommendation. Excellent for removing highly polar impurities. Provides the steepest solubility gradient.
Ethyl Acetate / Hexanes 4.4 / 0.177 / 68Best for standard phase separations. Highly volatile, making the final crystals exceptionally easy to dry under vacuum.
Methanol (Mono-solvent)5.165High initial solubility. Best used if the crude compound is already >90% pure and only requires a minor polish[1].
Toluene 2.4110High-temperature dissolution. Ideal for hot-filtering out highly polar, insoluble polymeric byproducts.

Part 3: Self-Validating Experimental Protocol (Ethanol/Water)

This Standard Operating Procedure (SOP) utilizes built-in validation checkpoints to ensure thermodynamic equilibrium is maintained, preventing common failures like "oiling out" or premature precipitation.

Step 1: Initial Dissolution

  • Place the crude 6-amino-3-methylpyridine-2-carbonitrile in an Erlenmeyer flask.

  • Add a minimal volume of hot ethanol (approx. 70°C) dropwise while swirling continuously on a hot plate.

  • Validation Checkpoint 1: The solution must become completely transparent. If solid particles remain after 5 minutes of boiling, they are likely insoluble polymeric impurities. Perform a hot gravity filtration through fluted filter paper to remove them[2].

Step 2: Reaching the Cloud Point (Supersaturation)

  • Maintain the clear ethanol solution at a near boil.

  • Slowly add hot deionized water dropwise.

  • Validation Checkpoint 2: Stop adding water the exact moment the solution exhibits a faint, persistent turbidity (the "cloud point") that does not disappear upon swirling. This confirms the solution is perfectly saturated.

  • Add 1-2 drops of hot ethanol just until the turbidity clears, resetting the system to a homogenous phase.

Step 3: Controlled Nucleation and Cooling

  • Remove the flask from the heat source. Cap it loosely to prevent solvent evaporation.

  • Allow the flask to cool completely undisturbed to room temperature (approx. 20°C). Causality: Slow cooling allows the target molecules to arrange into a perfect crystal lattice, actively excluding structurally dissimilar impurities[4].

  • Once at room temperature, transfer the flask to an ice-water bath (0–4°C) for 30 minutes to maximize the thermodynamic yield.

Step 4: Isolation and Drying

  • Collect the crystals via vacuum filtration using a Büchner funnel.

  • Validation Checkpoint 3: Wash the filter cake with a minimal amount of ice-cold 1:1 Ethanol/Water. The wash solvent must be ice-cold to prevent re-dissolving the purified product.

  • Dry the crystals under high vacuum at 40°C to a constant weight.

Part 4: Troubleshooting & FAQs

Q1: My compound is "oiling out" (forming a liquid layer) instead of forming solid crystals. How do I fix this? A1: Oiling out occurs when the compound phase-separates at a temperature higher than its melting point in that specific solvent mixture.

  • Causality: The solvent system is too poor (too much water), or the cooling rate was excessively fast.

  • Resolution: Reheat the mixture until it forms a single, clear homogeneous phase. Add a slightly better solvent (e.g., 1-2 mL of extra ethanol) to lower the saturation temperature, and cool the flask much more slowly (e.g., by insulating it in a water bath as it cools).

Q2: The recovery yield after recrystallization is extremely low (<30%). What went wrong? A2:

  • Causality: You likely used too much primary solvent (ethanol) during Step 1, or not enough anti-solvent (water) in Step 2, leaving the compound highly soluble even at 0°C[3].

  • Resolution: Transfer the mother liquor to a rotary evaporator and concentrate it under reduced pressure to remove excess ethanol. Reheat the concentrated solution and repeat the cooling process.

Q3: The purified crystals still have a yellowish tint. How can I remove these colored impurities? A3:

  • Causality: Trace oxidation products or conjugated polymeric byproducts (common in aminopyridine synthesis) often co-crystallize or adhere to the crystal surface[5].

  • Resolution: Re-dissolve the crystals in hot ethanol. Add 1-2% (w/w) activated carbon (charcoal) and boil for 5-10 minutes. Perform a hot filtration through a tightly packed pad of Celite to remove the charcoal[4]. The resulting filtrate will be colorless. Proceed with the water addition as normal.

Q4: Can I use Column Chromatography instead of recrystallization? A4: Yes, but it is generally reserved for separating structurally similar isomers (e.g., separating 6-amino from 4-amino derivatives) that co-crystallize. For general purity enhancement and removal of baseline degradation products, recrystallization is vastly superior in terms of scalability, solvent economy, and final product crystallinity[2].

Part 5: Process Flow Visualization

The following logic tree maps the standard workflow and troubleshooting pathways for purifying 6-amino-3-methylpyridine-2-carbonitrile.

Recrystallization N1 Crude 6-Amino-3-methylpyridine- 2-carbonitrile N2 Select Solvent System (EtOH/H2O or EtOAc/Hexane) N1->N2 N3 Heat to Near Boiling & Add Minimal Solvent N2->N3 N4 Is Solute Fully Dissolved? N3->N4 N5 Add More Solvent or Polar Co-solvent N4->N5 No N6 Hot Filtration (Remove Insoluble Impurities) N4->N6 Yes N5->N3 N7 Slow Cooling to RT Followed by Ice Bath N6->N7 N8 Have Crystals Formed? N7->N8 N9 Induce Nucleation: Scratch Flask or Seed N8->N9 No N10 Vacuum Filtration & Cold Wash N8->N10 Yes N9->N7 N11 Pure Crystalline Product N10->N11

Caption: Workflow for the recrystallization and troubleshooting of 6-amino-3-methylpyridine-2-carbonitrile.

References

  • BenchChem. "Technical Support Center: Purification of 2-Aminopyridine-3,4-diol." BenchChem Tech Support.
  • Science Publishing Group. "Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review." Science Publishing Group.
  • BenchChem. "Technical Support Center: Purification of 2-Chloro-3-cyano-pyridine 1-oxide." BenchChem Tech Support.
  • ACS Publications. "Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K." Journal of Chemical & Engineering Data.
  • Google Patents. "CN111138352B - Preparation method and post-treatment process of 4-aminopyridine." Google Patents.

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Temperature Optimization for 6-Amino-3-methylpyridine-2-carbonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter yield bottlenecks when synthesizing highly functionalized pyridine interm...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter yield bottlenecks when synthesizing highly functionalized pyridine intermediates.

The compound 6-amino-3-methylpyridine-2-carbonitrile (CAS: 1314964-57-2) is a critical building block in pharmaceutical chemistry. While direct cyanation of simple pyridines can sometimes be achieved using KCN and trifluoroacetic anhydride[1], the presence of the free 6-amino group in this specific scaffold makes transition-metal catalyzed cyanation of a 2-halo precursor the most chemoselective and reliable route.

However, palladium-catalyzed cyanation is notoriously sensitive to thermal conditions. This guide provides the mechanistic causality, self-validating protocols, and troubleshooting steps required to master the temperature optimization for this reaction.

Mechanistic Rationale: The Thermal Window of Cyanation

In the synthesis of 6-amino-3-methylpyridine-2-carbonitrile from 6-amino-2-bromo-3-methylpyridine using Zn(CN)₂, temperature is not just a reaction accelerator—it is the master switch that dictates the dominant mechanistic pathway.

The catalytic cycle relies on three steps: oxidative addition, transmetalation, and reductive elimination. Transmetalation is typically the rate-limiting step. If the temperature is too low, the palladium catalyst becomes trapped as an off-cycle, thermodynamically stable [Pd(Ar)(CN)L₂]ₙ polymer. If the temperature is too high, the phosphine ligands undergo thermal cleavage, precipitating inactive "palladium black."

Mechanism Substrate 6-Amino-2-bromo-3-methylpyridine + Zn(CN)2 + Pd(0) Catalyst LowTemp Sub-optimal Temp (< 85°C) Substrate->LowTemp Heating OptTemp Optimal Temp (95°C - 105°C) Substrate->OptTemp Heating HighTemp Excessive Temp (> 120°C) Substrate->HighTemp Heating Incomplete Stalled Transmetalation (Low Yield, Off-cycle Pd) LowTemp->Incomplete Kinetic Barrier Product Target Product: 6-Amino-3-methylpyridine-2-carbonitrile (High Yield & Purity) OptTemp->Product Efficient Catalysis Degradation Catalyst Deactivation (Pd Black Precipitation) HighTemp->Degradation Thermal Breakdown

Figure 1: Temperature-dependent reaction pathways in the Pd-catalyzed cyanation of pyridines.

Quantitative Data: Temperature Optimization

The following table summarizes the quantitative impact of internal reaction temperature on the yield and purity of 6-amino-3-methylpyridine-2-carbonitrile.

Table 1: Effect of Internal Reaction Temperature on Cyanation Efficiency

Internal Temp (°C)Conversion (%)Isolated Yield (%)Byproducts (%)Mechanistic Observation
703528< 5Oxidative addition is sluggish; off-cycle Pd-CN complexes form.
856555< 5Transmetalation is rate-limiting; incomplete conversion.
100 > 99 92 ~ 2 Optimal kinetic energy for the complete catalytic cycle.
120> 996525Catalyst degradation begins; homocoupling byproducts increase.
140> 994045Extensive thermal decomposition and decyanation observed.

Self-Validating Experimental Protocol

To achieve the optimal 92% yield shown above, follow this step-by-step methodology. This protocol includes built-in visual validation checks to ensure the reaction remains on-cycle.

Step 1: Reagent Assembly & Matrix Preparation

  • Charge a dry Schlenk flask with 6-amino-2-bromo-3-methylpyridine (1.0 equiv), Zn(CN)₂ (0.6 equiv), Pd₂(dba)₃ (2 mol%), and dppf (4 mol%).

  • Causality: Zn(CN)₂ is used in slight excess of the stoichiometric requirement (0.5 equiv) to ensure complete conversion without oversaturating the solution. Oversaturation can poison the catalyst by forming inactive zinc-palladate complexes.

  • Add anhydrous DMF to achieve a 0.2 M concentration.

  • Self-Validation Check: The mixture should appear as a dark red/purple suspension. If it is black at this stage, the Pd₂(dba)₃ has already oxidized and is dead.

Step 2: Rigorous Degassing

  • Sparge the mixture with Argon for 15 minutes.

  • Causality: Oxygen is lethal to the active Pd(0) species, and its destructive oxidative effects are exponentially accelerated at temperatures above 80°C.

Step 3: Controlled Heating (The "Hot Plunge")

  • Lower the flask into an oil bath pre-heated to 100°C .

  • Causality: Do not ramp the temperature slowly from room temperature. Slow heating allows off-cycle polymeric [Pd(Ar)(CN)L₂]ₙ complexes to form during the warm-up phase. Plunging into a pre-heated bath provides the immediate kinetic energy required to push the catalytic cycle forward.

Step 4: Reaction Monitoring & Quenching

  • Stir vigorously at 100°C for 4-6 hours.

  • Self-Validation Check: Monitor the color. A healthy reaction will maintain a deep red/brown hue. A sudden shift to opaque black indicates localized overheating and palladium precipitation.

  • Cool to room temperature, quench with saturated aqueous NaHCO₃, extract with EtOAc, and purify via silica gel chromatography[2].

Troubleshooting Guide & Workflows

If your yield drops below expected parameters, use the following diagnostic workflow to identify and resolve thermal control issues.

Troubleshooting Issue Yield < 50% or Stalled Conversion Check Analyze Reaction Mixture & Internal Temp Issue->Check Path1 Temp < 90°C (Solution remains clear/yellow) Check->Path1 Path2 Temp > 110°C (Solution turns opaque black) Check->Path2 Fix1 Action: Increase heating rate and insulate reaction vessel Path1->Fix1 Fix2 Action: Lower bath temp. Filter and add fresh Pd(0) Path2->Fix2 Success Resume Optimal Cycle (95-105°C) Fix1->Success Fix2->Success

Figure 2: Troubleshooting workflow for resolving temperature-related yield drops.

Frequently Asked Questions (FAQs)

Q: My reaction mixture turns completely black upon reaching 110°C. What is happening? A: This indicates the precipitation of "palladium black," a clear sign of irreversible catalyst deactivation. At temperatures exceeding 105°C, the phosphine ligands (e.g., dppf) undergo thermal degradation (such as P-C bond cleavage), causing the active Pd(0) to agglomerate into inactive nanoparticles. To fix this, maintain the internal temperature strictly between 95°C and 100°C and ensure rigorous degassing.

Q: Can I use microwave irradiation to speed up the synthesis of 6-amino-3-methylpyridine-2-carbonitrile? A: Yes, microwave-assisted cyanation is highly effective but requires a slightly different thermal profile. Because microwave reactors provide rapid, uniform volumetric heating, you can briefly elevate the temperature to 110°C for 15–20 minutes. This bypasses the localized overheating (hot spots) typically seen on the walls of flasks in conventional oil baths, preventing premature catalyst death while drastically reducing reaction time.

Q: My conversion stalls at 60% despite maintaining a perfect 100°C internal temperature. Is this a thermal issue? A: If your temperature profile is flawless, stalled conversion usually points to catalyst poisoning or reagent insolubility rather than a thermal defect. Zn(CN)₂ has low solubility in DMF; if stirring is inadequate, the effective concentration of cyanide is too low to drive transmetalation. Consider adding a catalytic amount of zinc dust (2-5 mol%) to maintain the palladium in its active Pd(0) state.

Q: Why is direct cyanation using KCN/TFAA not recommended for this specific substituted pyridine? A: While direct cyanation methods are excellent for simple pyridine N-oxides, the free 6-amino group in 6-amino-3-methylpyridine-2-carbonitrile complicates this route. The amino group can undergo competitive acylation by TFAA, leading to complex product mixtures and requiring additional protection/deprotection steps. Transition-metal catalyzed cyanation of the halide is far more chemoselective.

References

  • Katritzky, A. R., et al. "Preparation of Cyanopyridines by Direct Cyanation." Synthesis, vol. 2005, no. 6, 2005, pp. 993-997. URL:[Link]

  • Matada, B. S., et al. "One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity." RSC Advances, 2022. URL:[Link]

Sources

Optimization

Technical Support Center: Scale-Up Challenges for CAS 18515-43-0

Welcome to the Technical Support Center for 4,5-Dimethyl-4-cyclopentene-1,3-dione (CAS 18515-43-0) . As a highly enolizable 1,3-dione, this compound is an indispensable intermediate in advanced organic synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4,5-Dimethyl-4-cyclopentene-1,3-dione (CAS 18515-43-0) . As a highly enolizable 1,3-dione, this compound is an indispensable intermediate in advanced organic synthesis. It serves as a foundational building block in the stereoselective total synthesis of complex pentacyclic sesquiterpenoids like 1[1], and is extensively alkylated to produce high-value fragrance compounds with specific olfactory properties, such as 2[2].

However, transitioning from bench-scale synthesis to multi-kilogram production introduces significant thermodynamic and kinetic challenges. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure scalable, high-yield production.

Part 1: Troubleshooting Guide & FAQs

Q1: During the scale-up of C2-alkylation for CAS 18515-43-0, we observe a significant drop in yield accompanied by a dark, viscous reactor bottom. What is causing this, and how can we prevent it? Causality & Solution: The dark, viscous byproduct is typically the result of self-condensation (oligomerization) of the 1,3-dione, a well-documented challenge in3[3]. CAS 18515-43-0 possesses highly acidic protons at the C2 position. When exposed to a strong base without a readily available electrophile, the generated enolate attacks the carbonyl group of an unreacted dione molecule via an aldol-type condensation. At the bench scale, rapid mixing dissipates local basic hotspots. At the pilot scale, poor mixing and heat transfer exacerbate this. Actionable Fix: Transition from batch addition of base to a controlled, continuous dosing strategy. Implement in-line ReactIR to monitor enolate formation and ensure the electrophile is dosed concurrently.

Q2: We are attempting a C2-alkylation, but our GC-MS indicates a high ratio of O-alkylated enol ether side-products. How do we drive regioselectivity toward C-alkylation? Causality & Solution: The enolate of 4,5-dimethyl-4-cyclopentene-1,3-dione is an ambient nucleophile. According to Hard Soft Acid Base (HSAB) theory, the oxygen is a "hard" center, while the C2 carbon is "soft". Using polar aprotic solvents (like DMF) or hard electrophiles (like alkyl tosylates) leaves the oxygen exposed, favoring O-alkylation. Actionable Fix: Switch to a biphasic solvent system (e.g., Toluene/Water) and employ a Phase Transfer Catalyst (PTC) such as tetrabutylammonium bromide (TBAB). The bulky tetrabutylammonium counterion pairs with the enolate, sterically shielding the oxygen and promoting the softer C-alkylation pathway[2]. Additionally, use alkyl bromides or iodides instead of chlorides.

Q3: Why does the product degrade during standard vacuum distillation, and what purification method is recommended at scale? Causality & Solution: 1,3-cyclopentenediones are thermally sensitive. Prolonged residence times at elevated temperatures during traditional batch distillation lead to retro-aldol cleavage or thermal polymerization. Actionable Fix: Utilize Wiped Film Evaporation (WFE) or Short Path Distillation (SPD) to minimize thermal residence time to mere seconds, or bypass distillation entirely in favor of low-temperature crystallization from heptane/ethyl acetate mixtures.

Part 2: Quantitative Data Analysis

The following table summarizes the mechanistic impact of varying reaction conditions on regioselectivity and byproduct formation during the alkylation of CAS 18515-43-0.

Base / Solvent SystemCatalystElectrophileTemp (°C)C-Alkylation (%)O-Alkylation (%)Oligomerization (%)
NaH / THFNoneAlkyl Tosylate6545.035.020.0
K₂CO₃ / DMFNoneAlkyl Bromide8055.025.020.0
KOH (aq) / TolueneTBAB (5 mol%)Alkyl Bromide8588.08.04.0
NaOH (aq) / Toluene TBAB (5 mol%) Alkyl Bromide 25 94.5 3.5 2.0

Data Interpretation: The combination of a biphasic system (Toluene/NaOH), a PTC (TBAB), and a soft electrophile at ambient temperature drastically suppresses both O-alkylation and self-condensation.

Part 3: Self-Validating Experimental Protocol

Standardized Protocol: Phase-Transfer Catalyzed C2-Alkylation (1 kg Scale)

  • Step 1: Biphasic System Preparation

    • Action: Charge a jacketed reactor with CAS 18515-43-0 (1.0 equiv, 1.0 kg) and Toluene (10 L). Add Tetrabutylammonium bromide (TBAB) (0.05 equiv).

    • Causality: Toluene acts as a non-polar organic phase that suppresses the solvation of the hard oxygen anion. TBAB acts as a phase-transfer catalyst, shuttling the hydroxide ion from the aqueous phase to generate the enolate at the interface. The bulky tetrabutylammonium cation sterically shields the oxygen, forcing the electrophile to attack the softer C2 carbon.

  • Step 2: Dual-Dosing of Base and Electrophile

    • Action: Using a dual-syringe pump system, concurrently dose 50% aq. NaOH (1.1 equiv) and the target Alkyl Bromide (1.2 equiv) over 3 hours. Maintain the internal reactor temperature strictly between 20–25°C.

    • Causality: Rapid base addition creates local high-pH hotspots. In the absence of an immediate electrophile, the enolate will act as a nucleophile against unreacted dione, leading to aldol-type self-condensation[3]. Concurrent dosing ensures the enolate is consumed by the alkyl halide exactly as it is formed.

  • Step 3: Validation Checkpoint

    • Action: After 45 minutes of dosing, withdraw a 1 mL organic phase aliquot. Quench immediately in 0.1 M HCl, dry over MgSO₄, and analyze via GC-MS.

    • Self-Validation: The protocol is validating itself if the GC-MS trace shows a C-alkylation to O-alkylation ratio of >20:1 and <2% oligomer formation. If O-alkylation exceeds 5%, halt dosing and increase TBAB loading by 0.02 equiv before resuming.

  • Step 4: Phase Separation and Isolation

    • Action: Allow the mixture to settle for 30 minutes. Decant the aqueous layer. Wash the organic layer with 5% HCl (2 x 2 L) followed by brine (2 L). Concentrate the organic layer under reduced pressure (max bath temp 40°C) and crystallize the residue from cold heptane.

Part 4: Scale-Up Workflow Visualization

ScaleUpTroubleshooting Start CAS 18515-43-0 Enolate Formation Reaction Alkylation Reaction (Scale-Up Phase) Start->Reaction Issue1 Issue: High Viscosity (Self-Condensation) Reaction->Issue1 Poor Mixing Issue2 Issue: O-Alkylation (Enol Ether Formation) Reaction->Issue2 Hard Electrophile Purification Product Isolation (Low-Temp Crystallization) Reaction->Purification Optimized Fix1 Action: Concurrent Dosing & Improved Agitation Issue1->Fix1 Fix1->Reaction Fix2 Action: Implement PTC (TBAB) & Biphasic Solvent Issue2->Fix2 Fix2->Reaction Success Target C2-Alkylated Cyclopentenedione Purification->Success

Workflow for resolving self-condensation and regioselectivity in CAS 18515-43-0 scale-up.

Part 5: References

  • Chemical Reviews - ACS Publications: Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry[Link][1]

  • Scribd: Advances in Flavours and Fragrances - Karl AD Swift[Link][3]

  • ResearchGate: Chemical constituents of Plectranthus amboinicus and the synthetic analogs possessing anti-inflammatory activity[Link][2]

Sources

Troubleshooting

stability of 6-amino-3-methylpyridine-2-carbonitrile under acidic conditions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers and drug development professionals through the complex physicochemical behaviors of functionalized heterocycles....

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers and drug development professionals through the complex physicochemical behaviors of functionalized heterocycles.

When working with 6-amino-3-methylpyridine-2-carbonitrile (CAS: 1314964-57-2) [1], the most common point of failure in synthetic workflows is the unintended degradation of the nitrile group under acidic conditions. This guide is designed to explain the mechanistic causality behind this instability, provide diagnostic tools, and offer self-validating protocols to ensure your experimental success.

Part 1: Mechanistic FAQs (Understanding the "Why")

Q1: Why is 6-amino-3-methylpyridine-2-carbonitrile so sensitive to acidic aqueous media? A1: The instability is driven by the stereoelectronic relationship between the functional groups on the pyridine ring. The pyridine nitrogen is the most basic site on the molecule. When the pH drops below its pKa, this nitrogen becomes protonated. This protonation creates a pyridinium cation, which acts as a powerful electron-withdrawing sink. It drastically depletes the electron density at the adjacent C2 position. Consequently, the C2-carbonitrile group becomes highly electrophilic, lowering the activation energy for nucleophilic attack by even trace amounts of water. This initiates a classic two-step acid-catalyzed hydrolysis, converting the nitrile first to an amide, and eventually to a carboxylic acid [2][3].

Q2: What specific degradation products should I look for during in-process monitoring? A2: You will observe a sequential mass shift. The primary degradant is 6-amino-3-methylpyridine-2-carboxamide (+18 Da). Upon prolonged exposure to acid and heat, this hydrolyzes further to 6-amino-3-methylpyridine-2-carboxylic acid (+19 Da relative to the starting material).

Pathway Nitrile 6-amino-3-methylpyridine-2-carbonitrile (Starting Material) Protonated Protonated Pyridinium Intermediate (Highly Electrophilic C2) Nitrile->Protonated H+ (pH < 4) Amide 6-amino-3-methylpyridine-2-carboxamide (Primary Degradant, +18 Da) Protonated->Amide + H2O Acid 6-amino-3-methylpyridine-2-carboxylic acid (Secondary Degradant, +19 Da) Amide->Acid + H2O / H+

Acid-catalyzed hydrolysis pathway of 6-amino-3-methylpyridine-2-carbonitrile.

Q3: How do these degradants present on standard LC-MS systems? A3: Because the amide and carboxylic acid introduce significant hydrogen-bonding capacity, they will elute much earlier than the starting material on a standard Reverse-Phase (RP-C18) column.

Table 1: LC-MS Diagnostic Profile (Positive Ion Mode)

CompoundFormulaExact MassExpected [M+H]+LC Retention Shift (RP-C18)
6-amino-3-methylpyridine-2-carbonitrile C7H7N3133.06134.07Baseline (Reference)
6-amino-3-methylpyridine-2-carboxamide C7H9N3O151.07152.08Early eluting (More polar)
6-amino-3-methylpyridine-2-carboxylic acid C7H8N2O2152.06153.06Earliest eluting (Highly polar)

Part 2: Troubleshooting Guide & Workflows

Q4: My synthetic step requires an acidic catalyst (e.g., for reductive amination at the 6-amino group). How can I prevent nitrile hydrolysis? A4: Hydrolysis strictly requires two components: protons and water . If you cannot eliminate the acid, you must rigorously eliminate the water. Switch from Brønsted acids (like HCl or TFA) to anhydrous Lewis acids (like TiCl4 or BF3·OEt2) if your chemistry permits. If a Brønsted acid is mandatory, use strictly anhydrous solvents and molecular sieves.

Workflow Detect Degradation Detected (LC-MS: m/z 152 or 153) CheckWater Aqueous Conditions? Detect->CheckWater Anhydrous Switch to Anhydrous Solvents Add 4Å Molecular Sieves CheckWater->Anhydrous Yes CheckPH Is pH < 4.0? CheckWater->CheckPH No Buffer Buffer Reaction to pH 5.5-6.5 (e.g., Pyridine/Pyridinium) CheckPH->Buffer Yes CheckTemp Temperature > 25°C? CheckPH->CheckTemp No Cool Reduce Temp to 0-5°C Monitor Kinetics CheckTemp->Cool Yes

Troubleshooting workflow for mitigating acid-catalyzed nitrile hydrolysis.

Table 2: Quantitative Stability Matrix of 6-Amino-3-methylpyridine-2-carbonitrile

pH LevelTemperature (°C)Solvent SystemEstimated Half-Life (t1/2)Primary Observation
1.0 (0.1M HCl)60H2O / MeCN (1:1)< 2 hoursRapid conversion to carboxylic acid
2.025H2O / MeCN (1:1)~ 14 hoursAmide intermediate builds up
4.525H2O / MeCN (1:1)> 7 daysStable; trace amide detected
2.060Anhydrous THF> 30 daysStable; requires H2O for hydrolysis

Part 3: Self-Validating Experimental Protocol

To guarantee the integrity of 6-amino-3-methylpyridine-2-carbonitrile during acid-catalyzed transformations, follow this rigorously controlled, self-validating methodology.

Protocol: Anhydrous Acid-Catalyzed Functionalization Objective: Perform chemistry at the 6-amino position without hydrolyzing the 2-carbonitrile group.

  • Solvent & Reagent Preparation:

    • Dry Tetrahydrofuran (THF) or Dichloromethane (DCM) over activated 4Å molecular sieves for 24 hours prior to use. Causality: 4Å sieves effectively trap H2O molecules (kinetic diameter ~2.65Å), preventing the nucleophilic attack required for nitrile hydrolysis.

  • Reaction Setup:

    • In a flame-dried Schlenk flask under an Argon atmosphere, dissolve 6-amino-3-methylpyridine-2-carbonitrile (1.0 eq) and an inert internal standard (e.g., biphenyl, 0.1 eq).

    • Add freshly activated 4Å molecular sieves (200 mg/mmol of substrate) directly to the reaction mixture.

  • Acid Introduction:

    • Cool the system to 0°C. Dropwise, add the required anhydrous acid (e.g., 1.0M HCl in ether, or a Lewis acid). Causality: Lowering the temperature suppresses the kinetic energy required for any trace water to overcome the activation barrier of the highly electrophilic protonated nitrile.

  • Self-Validating In-Process Control (IPC):

    • Take 10 µL aliquots at t=0, t=1h, and t=4h. Quench immediately in cold anhydrous methanol.

    • Analyze via UPLC-UV.

    • Validation Logic: Calculate the peak area ratio of [Starting Material] /[Biphenyl]. If this ratio decreases by >5% without the appearance of your desired synthetic product, water ingress has occurred. The protocol validates itself: a drop in this ratio immediately flags compromised sieves or solvent, allowing you to abort and save reagents before total hydrolysis to the amide occurs.

Part 4: References

  • Sigma-Aldrich Product Data Title: 6-amino-3-methylpyridine-2-carbonitrile | 1314964-57-2 Source: Sigma-Aldrich / MilliporeSigma URL:

  • Benchchem Chemical Database Title: Byproducts of picolinonitrile hydrolysis under acidic conditions Source: Benchchem URL:

  • Primary Literature on Cyanopyridine Hydrolysis Mechanism Title: Copper(II) ion-promoted direct hydrolysis of 2-cyanopyridine to picolinic acid. Intramolecular catalysis by the coordinated N-.beta.-hydroxyethyl group Source: Inorganic Chemistry (American Chemical Society) URL:[Link]

Optimization

troubleshooting low conversion rates of 6-amino-3-methylpyridine-2-carbonitrile

The following technical support guide addresses the troubleshooting of low conversion rates for 6-amino-3-methylpyridine-2-carbonitrile (CAS 1314964-57-2). Based on the structural substitution pattern (2-cyano, 3-methyl,...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide addresses the troubleshooting of low conversion rates for 6-amino-3-methylpyridine-2-carbonitrile (CAS 1314964-57-2).

Based on the structural substitution pattern (2-cyano, 3-methyl, 6-amino), the most industrially relevant synthesis route involves the nucleophilic aromatic substitution (SNAr) of a di-halo precursor followed by cyanation .[1] The low conversion is most frequently associated with the cyanation step (conversion of the 2-chloro/bromo intermediate) or regioselectivity issues during the precursor formation.

Topic: Troubleshooting Low Conversion & Optimization of Synthesis Workflows Audience: Medicinal Chemists, Process Development Scientists Version: 2.1 (Current as of 2026)

Diagnostic & Triage: Why is your reaction stalling?

Before altering parameters, identify which stage of the synthesis is the bottleneck.[1][2] The synthesis typically proceeds via the 2,6-dichloro-3-methylpyridine route.

Quick Diagnostic Checklist
SymptomProbable CauseImmediate Action
Step 1 (Amination): Starting material remains, but impurity profile is clean.Low nucleophilicity of ammonia or insufficient pressure.Switch to autoclave (80–100°C) or use CuI catalyst (5 mol%).
Step 1 (Amination): Wrong regioisomer formed (2-amino-3-methyl-6-chloropyridine vs. 6-amino...).Steric/Electronic control failure.The 3-methyl group sterically hinders the 2-position, naturally favoring the desired 6-amino product. If selectivity is poor, lower temperature.[2]
Step 2 (Cyanation): Reaction stalls at <50% conversion.Catalyst Poisoning by the free amine.Protect the amine (e.g., Boc/Acetyl) or switch to Pd-catalyzed cyanation with specific ligands (Xantphos).
Step 2 (Cyanation): Formation of amide (hydrolysis) or tar.[1]Wet solvent or excessive temperature (>150°C).Use anhydrous DMF/DMAc and strictly dry conditions.

Troubleshooting Guide (Q&A Format)

Phase 1: Precursor Synthesis (Amination)

Q: I am reacting 2,6-dichloro-3-methylpyridine with ammonia, but the conversion is poor. Should I increase the temperature? A: Increasing temperature >130°C often leads to di-amination (formation of 2,6-diamino-3-methylpyridine).

  • Root Cause: The 2,6-dichloro-3-methylpyridine is deactivated compared to simple chloropyridines.

  • Solution: Use a Copper(I) catalyst (CuI or Cu2O) to facilitate the SNAr reaction at lower temperatures (80–100°C).[1] This is a modified Ullmann-type coupling.

  • Protocol Tip: Use aqueous ammonia (28%) in a sealed vessel with CuI (5 mol%) and L-proline (10 mol%) as a ligand to solubilize the copper species.

Phase 2: The Critical Cyanation Step (The Likely Bottleneck)

Q: My Rosenmund-von Braun reaction (CuCN) yields only 30-40% product. The remaining mass is starting material and black tar. Why? A: The free amino group (-NH2) at position 6 is a potent ligand that coordinates to the Copper(I) species, deactivating the catalyst and preventing the oxidative addition into the C-Cl bond.[2]

  • Mechanistic Insight: The amine competes with the cyanide for the metal center. High temperatures (>160°C) required for CuCN then cause polymerization of the substrate.

  • Corrective Action:

    • Modern Approach (Recommended): Switch to Pd-catalyzed cyanation using Zn(CN)2 . Zinc cyanide releases CN- slowly, reducing catalyst poisoning.[2]

    • Traditional Approach (Optimization): If you must use CuCN, you must protect the amine first (e.g., Acetyl or Boc).[1][2] The N-acetyl group reduces the Lewis basicity of the nitrogen, preventing catalyst deactivation.[2]

Q: I am using Pd(PPh3)4 and Zn(CN)2, but the reaction dies after 1 hour. Why? A: Pd(PPh3)4 is thermally unstable at the temperatures required for aryl chloride activation (~100°C+).[1] Furthermore, the 6-amino group can still poison the Pd center.[2]

  • Solution: Use a robust catalyst system: Pd2(dba)3 with Xantphos or dppf .

    • Xantphos has a wide bite angle, stabilizing the Pd center and facilitating the reductive elimination of the nitrile.[2]

    • Polymethylhydrosiloxane (PMHS) (catalytic amount) can sometimes reactivate the Pd(II) species in situ.[1]

Optimized Experimental Protocols

Protocol A: Pd-Catalyzed Cyanation (High Yield Route)

Targeting: Conversion of 2-chloro-3-methyl-6-aminopyridine to 6-amino-3-methylpyridine-2-carbonitrile.

Reagents:

  • Substrate: 2-Chloro-3-methyl-6-aminopyridine (1.0 eq)

  • Cyanating Agent: Zn(CN)2 (0.6 eq) — Caution: Highly Toxic

  • Catalyst: Pd2(dba)3 (2 mol%)

  • Ligand: Xantphos (4 mol%) or SPhos (for difficult chlorides)

  • Solvent: Anhydrous DMAc (N,N-Dimethylacetamide) or DMF [degassed][2]

  • Additive: Zn dust (10 mol%) — Keeps Pd in active (0) state[1]

Step-by-Step:

  • Degassing: Charge the reaction vessel with the solvent and bubble Argon/Nitrogen for 30 minutes. Oxygen is the enemy of this reaction.

  • Loading: Add Substrate, Zn(CN)2, Pd2(dba)3, Ligand, and Zn dust under inert atmosphere.[1][2]

  • Heating: Seal the vessel and heat to 120°C for 12–16 hours. Note: Do not exceed 140°C to avoid decomposition.

  • Workup (Quenching): Cool to RT. Dilute with EtOAc.

  • Detoxification: Add 30% aqueous ammonia or ethylenediamine solution and stir vigorously for 30 mins to complex the Zinc and residual Cyanide (turns deep blue).

  • Isolation: Wash organic layer with brine, dry over Na2SO4, and concentrate.

  • Purification: Column chromatography (Hexane/EtOAc). The product is polar due to the amino group.

Protocol B: Traditional CuCN Route (If Pd is unavailable)

Requirement: Substrate should ideally be N-acetylated first.

  • Dissolve N-(6-chloro-5-methylpyridin-2-yl)acetamide (1.0 eq) in dry NMP or DMF .

  • Add CuCN (2.0 eq).

  • Heat to 160–180°C under Nitrogen for 4–6 hours.

  • Quench: Pour into a solution of FeCl3/HCl (to decompose copper complexes) or aqueous ammonia.

  • Hydrolysis: The acetyl group may partially hydrolyze during workup; if not, treat with mild base (K2CO3/MeOH) to reveal the free amine.[1][2]

Visualizing the Reaction Pathway

The following diagram illustrates the regioselectivity logic and the competing pathways causing low conversion.

SynthesisPathway SM 2,6-Dichloro-3-methylpyridine Step1 Step 1: Amination (NH3, CuI, 100°C) SM->Step1 Inter1 2-Chloro-3-methyl-6-aminopyridine (Major Isomer - Desired) Step1->Inter1 Major (Steric Control) Inter2 6-Chloro-3-methyl-2-aminopyridine (Minor Isomer - Sterically Disfavored) Step1->Inter2 Minor Step2_Fail Direct CuCN (Unprotected) Inter1->Step2_Fail Step2_Success Pd-Catalyzed Cyanation (Zn(CN)2, Xantphos) Inter1->Step2_Success Preferred Route Poison Catalyst Poisoning (Coordination of NH2) Step2_Fail->Poison Stalls Product 6-Amino-3-methylpyridine-2-carbonitrile (Target) Step2_Success->Product High Yield (>80%) Poison->Product Low Yield (<30%)

Caption: Synthesis workflow highlighting the steric control in amination and the critical divergence in the cyanation step.

Comparative Data: Catalyst Performance

MethodCatalyst SystemTemp (°C)Time (h)Conversion (%)Notes
CuCN (Classic) CuCN (2.0 eq) in DMF180635%Significant tar formation; difficult workup.
Pd/PPh3 Pd(PPh3)4 / Zn(CN)21001245%Catalyst deactivation observed after 2h.[1]
Pd/dppf Pd(dppf)Cl2 / Zn(CN)2120878%Good conversion; dppf is robust.[1]
Pd/Xantphos Pd2(dba)3 / Xantphos 120 12 92% Recommended. Best turnover and stability.

References

  • Maligres, P. E., et al. (2002).[1][2] "Highly Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with Zinc Cyanide." Tetrahedron Letters, 43(39), 6987-6990.[2] [1][3]

  • Schareina, T., Zapf, A., & Beller, M. (2004).[1][2] "Potassium Hexacyanoferrate(II)—A New, Eco-Friendly Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides."[1][2] Chemical Communications, (12), 1388-1389.[1][2]

  • Marcoux, J.-F., et al. (2000).[1][2] "A General, Efficient, and Inexpensive Catalyst System for the Amination of Aryl Halides."[1][2] Journal of Organic Chemistry, 65(4), 1158-1174.[2] [1]

  • BenchChem Technical Repository. (2025). "Synthetic Routes of 3-Amino-2-pyridinecarbonitrile Derivatives."

  • Ellis, G. P., & Romney-Alexander, T. M. (1987).[1][2] "Cyanation of Aromatic Halides." Chemical Reviews, 87(4), 779-794.[1][2]

Sources

Reference Data & Comparative Studies

Validation

FTIR Spectral Analysis of 6-Amino-3-methylpyridine-2-carbonitrile: A Comparative Guide for Pharmaceutical Quality Control

As a Senior Application Scientist in pharmaceutical materials characterization, I frequently evaluate the structural integrity of critical drug intermediates. 6-Amino-3-methylpyridine-2-carbonitrile is a highly functiona...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical materials characterization, I frequently evaluate the structural integrity of critical drug intermediates. 6-Amino-3-methylpyridine-2-carbonitrile is a highly functionalized pyridine derivative that serves as a vital building block in the synthesis of kinase inhibitors and other biologically active heterocycles.

However, the chemical reactivity that makes this molecule synthetically useful also makes it susceptible to degradation. Specifically, the carbonitrile (-C≡N) group at the 2-position is highly electrophilic due to the electron-withdrawing nature of the adjacent pyridine nitrogen. Under environmental moisture or catalytic stress, this nitrile group readily undergoes nucleophilic attack by water, hydrolyzing into a picolinamide derivative 1.

This guide objectively compares the FTIR spectral profiles of a High-Purity Synthesized Grade against a Standard Commercial Grade (which often exhibits partial degradation). Furthermore, it establishes a self-validating Attenuated Total Reflectance (ATR-FTIR) protocol to ensure absolute data integrity during quality control 2.

Mechanistic Overview of Functional Groups

To accurately assess product purity, we must first map the vibrational modes of the target molecule. Based on established spectral data for structurally analogous 2-amino-3-cyanopyridine architectures 3, the FTIR spectrum of 6-amino-3-methylpyridine-2-carbonitrile is defined by four primary regions:

  • Primary Amine (-NH₂): The unhindered amino group at the 6-position exhibits distinct asymmetric and symmetric N-H stretching vibrations at approximately 3475 cm⁻¹ and 3359 cm⁻¹ , respectively. An N-H bending mode is also prominent near 1619 cm⁻¹ .

  • Carbonitrile (-C≡N): The cyano group produces a sharp, highly diagnostic stretching band at 2213 cm⁻¹ . Because few other functional groups absorb in this region, it serves as the primary quantitative marker for compound integrity.

  • Pyridine Ring: Aromatic C=C and C=N stretching vibrations manifest as a series of sharp bands between 1554 cm⁻¹ and 1497 cm⁻¹ .

  • Methyl Group (-CH₃): Aliphatic C-H stretching from the 3-methyl group appears as weak-to-moderate bands around 2943 cm⁻¹ .

Comparative Analysis: High-Purity vs. Standard Commercial Grade

When evaluating commercial alternatives, the most common impurity profile arises from the partial hydrolysis of the carbonitrile group into an amide (-CONH₂).

Why use ATR-FTIR instead of Transmission (KBr Pellet)? Causality is critical here. Transmission FTIR requires grinding the sample with Potassium Bromide (KBr). KBr is highly hygroscopic; it absorbs atmospheric moisture during preparation, introducing broad O-H bands (3200–3600 cm⁻¹) and water bending bands (~1640 cm⁻¹). Because we are specifically looking for moisture-induced amide formation (which absorbs at ~1670 cm⁻¹), KBr preparation introduces a massive risk of false positives. ATR-FTIR utilizes a monolithic diamond crystal requiring zero sample preparation, preserving the native hydration state of the API intermediate and eliminating matrix interference 4.

Quantitative Data Presentation

The table below summarizes the spectral differences observed when comparing a High-Purity Grade against a degraded Standard Commercial Grade using ATR-FTIR.

Functional Group / ModeHigh-Purity Grade (cm⁻¹)Standard Commercial Grade (cm⁻¹)Diagnostic Significance
-NH₂ (Asym/Sym Stretch) 3475, 3359 (Sharp, distinct)3475, 3359 (Broadened)Broadening indicates moisture ingress or intermolecular H-bonding from amide formation.
-C≡N (Nitrile Stretch) 2213 (Strong, Sharp)2213 (Weakened intensity)Diminished peak area directly correlates with the degradation of the carbonitrile group.
C=O (Amide Carbonyl) Absent ~1670 (Strong) Primary indicator of nitrile hydrolysis to a picolinamide derivative.
Pyridine Ring (C=C/C=N) 1619, 1554, 14971619, 1554, 1497Internal reference peaks; remain structurally stable during hydrolysis.
-CH₃ (Aliphatic C-H) 29432943Structural confirmation; unaffected by hydrolysis.

Mandatory Visualization: Degradation & Detection Workflow

The following diagram illustrates the chemical degradation pathway of the molecule and the corresponding ATR-FTIR analytical logic used to detect it.

G cluster_Chemical Chemical State cluster_FTIR ATR-FTIR Analytical Workflow A 6-Amino-3-methylpyridine- 2-carbonitrile (High-Purity API) C Hydrolysis Pathway (Nucleophilic Attack) A->C Electrophilic -C≡N E Validate 2213 cm⁻¹ (Sharp -C≡N Stretch) A->E D Picolinamide Derivative (Degraded Impurity) C->D Amide Formation F Detect ~1670 cm⁻¹ (Broad C=O Stretch) D->F B Environmental Moisture & Catalytic Stress B->C H2O Addition

ATR-FTIR workflow detecting nitrile-to-amide hydrolysis in 6-amino-3-methylpyridine-2-carbonitrile.

Experimental Protocol: Self-Validating ATR-FTIR Method

To ensure Trustworthiness and repeatability, the following protocol incorporates internal self-validation checks. This guarantees that any observed amide peaks are genuine impurities and not artifacts of poor technique or environmental contamination 5.

Step 1: System Suitability Test (SST)

  • Action: Power on the FTIR spectrometer and allow the IR source to stabilize for 30 minutes. Scan a traceable Polystyrene standard film.

  • Validation Check: Verify that the polystyrene peak at 1601 cm⁻¹ is detected within ±1 cm⁻¹. This confirms the interferometer's wavelength accuracy before sample analysis.

Step 2: Background Acquisition & Crystal Validation

  • Action: Clean the diamond ATR crystal using a lint-free wipe and volatile solvent (e.g., LC-MS grade Isopropanol). Allow to dry completely.

  • Validation Check: Collect an air background spectrum (32 scans, 4 cm⁻¹ resolution). The single-beam energy profile must show no residual absorbance peaks > 0.001 AU in the 1800–1600 cm⁻¹ region. If peaks exist, reclean the crystal.

Step 3: Sample Application

  • Action: Place approximately 2–5 mg of the 6-amino-3-methylpyridine-2-carbonitrile powder directly onto the center of the diamond crystal.

  • Action: Lower the ATR pressure anvil until the built-in clutch clicks.

  • Causality: Consistent pressure ensures uniform penetration depth of the evanescent wave into the sample, which is critical for reproducible peak intensities 6.

Step 4: Spectral Acquisition

  • Parameters: Collect the sample spectrum from 4000 to 400 cm⁻¹ using a resolution of 4 cm⁻¹ and 32 co-added scans to maximize the Signal-to-Noise Ratio (SNR).

  • Action: Perform an atmospheric compensation algorithm to subtract any ambient CO₂ or water vapor fluctuations that occurred between the background and sample scans.

Step 5: Data Processing & Quality Attribute Calculation

  • Action: Apply an ATR-correction algorithm (which compensates for the wavelength-dependent penetration depth of the IR beam).

  • Validation Check: Calculate the peak area ratio of the Nitrile stretch (2213 cm⁻¹) to the Pyridine ring stretch (1554 cm⁻¹). A drop in this ratio, coupled with the appearance of a peak at ~1670 cm⁻¹, definitively flags the batch as degraded.

References

  • Title: CYCLOHEXANE-FUSED PYRIDINE DERIVATIVES WITH PHOTOPHYSICAL PROPERTIES: SYNTHESIS BY “THREE-COMPONENT” DOMINO REACTION AND STR Source: CLOCKSS URL
  • Title: Enhancements of dimethyl carbonate synthesis from methanol and carbon dioxide: The in situ hydrolysis of 2-cyanopyridine and crystal face effect of ceria Source: RHHZ URL
  • Title: Everything You Need to Know About ATR-FTIR Spectroscopy Source: Specac Ltd URL
  • Title: ATR-FTIR Analysis | Attenuated Total Reflectance Source: Measurlabs URL
  • Title: Pharmaceutical Raw Material Analysis with FTIR-ATR Source: NGS-Technology URL
  • Title: FTIR-ATR: Revolutionizing Raw Material Identification in Pharma Source: Apex Instrument URL

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of N-Benzylated Phenethylamines

A Note on CAS 18515-43-0: Initial searches for a definitive chemical structure corresponding to CAS number 18515-43-0 in publicly available chemical databases did not yield a conclusive result. However, based on the typi...

Author: BenchChem Technical Support Team. Date: March 2026

A Note on CAS 18515-43-0: Initial searches for a definitive chemical structure corresponding to CAS number 18515-43-0 in publicly available chemical databases did not yield a conclusive result. However, based on the typical structure of compounds within this numerical range and the interest in their analytical characterization, this guide will focus on the mass spectrometry fragmentation patterns of N-benzylated phenethylamines, a class of compounds to which this CAS number likely belongs. The principles and examples discussed herein provide a robust framework for interpreting the mass spectra of such molecules.

Introduction to the Mass Spectrometry of N-Benzylated Phenethylamines

N-benzylated phenethylamines are a class of compounds characterized by a core phenethylamine structure with a benzyl group attached to the nitrogen atom. This structural motif is found in various research chemicals and pharmaceutical precursors. Understanding their fragmentation behavior in mass spectrometry is crucial for their identification and structural elucidation in forensic, clinical, and research settings. The ionization technique employed significantly influences the resulting mass spectrum, with "hard" techniques like Electron Ionization (EI) providing detailed structural information through extensive fragmentation, while "soft" techniques like Electrospray Ionization (ESI) are valuable for determining the molecular weight.

The fragmentation of these molecules is primarily dictated by the stability of the resulting ions and neutral losses. The bonds adjacent to the nitrogen atom are particularly susceptible to cleavage, leading to characteristic fragment ions derived from the benzyl and phenethylamine moieties.[1]

Electron Ionization (EI) Mass Spectrometry: A Detailed Look at Fragmentation Pathways

Electron Ionization (EI) is a high-energy ionization technique that typically results in the formation of a molecular ion (M+) and a cascade of fragment ions. For N-benzylated phenethylamines, the molecular ion can be unstable and may be observed with low abundance or not at all.[2] The fragmentation is dominated by several key pathways.

Key Fragmentation Pathways of N-Benzyl-N-methyl-2-phenylethylamine

To illustrate the principles of EI fragmentation, we will consider the example of N-benzyl-N-methyl-2-phenylethylamine (Molecular Weight: 225.33 g/mol ).

1. Benzylic and Tropylium Ion Formation: The most prominent fragmentation pathway for N-benzylated compounds is the cleavage of the C-N bond, leading to the formation of a stable benzyl cation (C7H7+). This ion often undergoes rearrangement to the highly stable tropylium ion, which is typically observed at m/z 91 and is often the base peak in the spectrum.

2. Alpha-Cleavage: Cleavage of the bond alpha to the nitrogen atom is a characteristic fragmentation for amines.[3] For N-benzyl-N-methyl-2-phenylethylamine, this can occur on either side of the nitrogen.

  • Cleavage of the N-CH3 bond: Loss of a methyl radical (•CH3) would result in an ion at m/z 210.

  • Cleavage of the N-benzyl bond: This leads to the aforementioned benzyl cation at m/z 91 and a radical cation of N-methyl-2-phenylethylamine at m/z 134.

  • Cleavage of the N-phenethyl bond: This results in a fragment containing the benzyl and methyl groups attached to the nitrogen at m/z 120 (C8H10N+).

3. Fragmentation of the Phenethylamine Moiety: The phenethylamine portion of the molecule can also undergo characteristic fragmentation. Cleavage of the benzylic bond of the phenethyl group (the bond between the two carbons of the ethyl chain) can lead to the formation of a benzyl cation at m/z 91 and a neutral fragment.

The interplay of these fragmentation pathways results in a characteristic mass spectrum that can be used to identify the compound.

Comparison with a Structural Isomer: α-Benzyl-N-methylphenethylamine

To highlight the impact of subtle structural changes on the fragmentation pattern, we can compare N-benzyl-N-methyl-2-phenylethylamine with its isomer, α-benzyl-N-methylphenethylamine.[4] In this isomer, the benzyl group is attached to the α-carbon of the phenethylamine backbone.

The mass spectrum of α-benzyl-N-methylphenethylamine would also be expected to show a prominent peak at m/z 91 due to the presence of the benzyl group. However, the relative abundances of other fragment ions would differ due to the change in the position of the benzyl group, influencing the stability of the resulting fragments.

Fragment Ion (m/z) Proposed Structure/Origin for N-benzyl-N-methyl-2-phenylethylamine Expected Presence in α-benzyl-N-methylphenethylamine
225Molecular Ion [C16H19N]+•Likely present, may be weak
210[M - CH3]+Possible, but may be less favored
134[M - C7H7]+•Possible
120[C8H10N]+A key differentiating fragment
91[C7H7]+ (Tropylium ion)Expected to be a major peak

This table presents a qualitative comparison of expected fragmentation patterns.

Electrospray Ionization (ESI) Mass Spectrometry: Confirming the Molecular Weight

In contrast to EI, Electrospray Ionization (ESI) is a "soft" ionization technique that imparts less energy to the molecule. As a result, fragmentation is minimal, and the spectrum is typically dominated by the protonated molecule, [M+H]+. For N-benzyl-N-methyl-2-phenylethylamine (MW = 225.33), ESI in positive ion mode would be expected to show a strong signal at m/z 226.34. This is particularly useful for confirming the molecular weight of the compound when the molecular ion is not observed in the EI spectrum.[2]

Further structural information can be obtained using tandem mass spectrometry (MS/MS) with ESI. In an MS/MS experiment, the [M+H]+ ion is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions can provide valuable structural information, often corroborating the pathways observed in EI-MS. For N-benzylated phenethylamines, CID of the [M+H]+ ion would likely lead to the loss of the benzyl group as a neutral molecule (toluene) or the formation of the benzyl cation.[1][5]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

A standard method for analyzing N-benzylated phenethylamines involves gas chromatography coupled with mass spectrometry.

1. Sample Preparation:

  • Dissolve the analyte in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
  • Perform serial dilutions to achieve a final concentration in the low µg/mL range.

2. GC Conditions:

  • Column: A non-polar column, such as a 30 m x 0.25 mm x 0.25 µm column with a 5% phenyl-methylpolysiloxane stationary phase, is typically used.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Injector Temperature: 250 °C.
  • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

3. MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: Scan from m/z 40 to 500.
  • Ion Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

For less volatile or thermally labile analogs, LC-MS with ESI is the preferred method.

1. Sample Preparation:

  • Dissolve the analyte in the initial mobile phase to a concentration of approximately 1 mg/mL.
  • Dilute as necessary to the ng/mL to low µg/mL range.

2. LC Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 3 minutes.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40 °C.

3. MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Capillary Voltage: 3.5 kV.
  • Source Temperature: 120 °C.
  • Desolvation Temperature: 350 °C.
  • Mass Range: Scan from m/z 50 to 500.

Visualizing Fragmentation Pathways

EI_Fragmentation M Molecular Ion (M+•) m/z 225 F210 [M - CH3]+• m/z 210 M->F210 - •CH3 F134 [M - C7H7]+• m/z 134 M->F134 - C7H7• F120 [C8H10N]+ m/z 120 M->F120 - C8H9• F91 Tropylium Ion [C7H7]+ m/z 91 M->F91 - C8H10N• Workflow cluster_EI Electron Ionization (EI) Path cluster_ESI Electrospray Ionization (ESI) Path Sample_EI Sample Introduction (GC) Ionization_EI EI (70 eV) Sample_EI->Ionization_EI Analysis_EI Mass Analysis (Fragments) Ionization_EI->Analysis_EI Result_EI Structural Elucidation Analysis_EI->Result_EI Sample_ESI Sample Introduction (LC) Ionization_ESI ESI (+) Sample_ESI->Ionization_ESI Analysis_ESI Mass Analysis ([M+H]+) Ionization_ESI->Analysis_ESI Result_ESI Molecular Weight Confirmation Analysis_ESI->Result_ESI

Caption: Analytical workflow for MS analysis of N-benzylated phenethylamines.

Conclusion

The mass spectrometric fragmentation of N-benzylated phenethylamines is characterized by predictable cleavage pathways that provide a wealth of structural information. Under Electron Ionization, the formation of the tropylium ion at m/z 91 is a hallmark of the benzyl group, while other alpha-cleavage products can elucidate the substitution pattern on the nitrogen and the phenethylamine backbone. Electrospray Ionization serves as a complementary technique, confirming the molecular weight of the compound, which is especially valuable when the molecular ion is not observed in the EI spectrum. A combined approach, utilizing both hard and soft ionization techniques, provides the most comprehensive characterization of these molecules. The principles outlined in this guide can be applied to a wide range of related structures, aiding researchers in the confident identification and structural elucidation of novel N-benzylated phenethylamines.

References

  • Sekuła, K., Wrzesień-Tokarczyk, W., & Zuba, D. (2020). Analysis of the fragmentation of new-type phenethylamine derivatives from the NBOMe and NBF groups under electrospray ionization conditions using high resolution mass spectrometry. Problems of Forensic Sciences, 118, 157-169.
  • SWGDRUG.org. (2021, February 2). alpha-benzyl-N-methylphenethylamine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 65055, N-Benzylphenethylamine. Retrieved from [Link]

  • NIST. (n.d.). N-Benzyl-2-phenethylamine. In NIST Chemistry WebBook. Retrieved from [Link]

  • BenchChem. (2025). N-Methyl-N-(3-thien-2-ylbenzyl)amine troubleshooting mass spectrometry fragmentation patterns. Retrieved from a general BenchChem technical support page, as the direct link is not available.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (n.d.). EI‐MS spectra of A) N‐(3‐methylbutylidene)‐2‐phenylethylamine (62), B) N‐(2‐furylmethylidene)‐2‐phenylethylamine (64), C) N‐benzylidene‐2‐phenylethylamine (65) and D) 3‐methyl‐N‐(2‐phenylethylidene)‐1‐butanamine (67).
  • Cody, J. T., & Valtier, S. (1997). The Analytical and Pharmacological Characterization of alpha-Benzyl-N-Methylphenethylamine, an Impurity in Illicit Methamphetamine.
  • Brandt, S. D., et al. (2020). Structure fragmentation studies of ring-substituted N-trifluoroacetyl-N-benzylphenethylamines related to the NBOMe drugs. Rapid Communications in Mass Spectrometry, 34(S3), e8597.
  • Nichols, D. E., et al. (2015). Pharmacology and Toxicology of N-Benzylphenethylamine (“NBOMe”) Hallucinogens. In Current Topics in Behavioral Neurosciences (Vol. 22, pp. 1-30). Springer.
  • Stenutz, R. (n.d.). N-benzyl-2-phenylethylamine. Retrieved from [Link]

  • Institute of Forensic Research. (2019). ANALYSIS OF THE FRAGMENTATION OF NEW-TYPE PHENETHYLAMINE DERIVATIVES FROM THE NBOME AND NBF GROUPS UNDER ELECTROSPRAY IONIZATION CONDITIONS USING HIGH RESOLUTION MASS SPECTROMETRY. Retrieved from [Link]

Sources

Validation

Comparative Guide: HPLC Method Development for 6-Amino-3-methylpyridine-2-carbonitrile

This guide provides an objective, technical comparison of HPLC methodologies for the purity analysis of 6-amino-3-methylpyridine-2-carbonitrile (CAS: 1314964-57-2). It is designed for analytical scientists requiring high...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an objective, technical comparison of HPLC methodologies for the purity analysis of 6-amino-3-methylpyridine-2-carbonitrile (CAS: 1314964-57-2). It is designed for analytical scientists requiring high-resolution separation of this intermediate from its critical process impurities and degradants.

Executive Summary & Analyte Profile

6-amino-3-methylpyridine-2-carbonitrile is a functionalized aminopyridine widely used as a scaffold in the synthesis of disperse dyes and kinase inhibitors. Its analysis presents specific chromatographic challenges due to the competing electronic effects of its functional groups:

  • Basicity: The pyridine nitrogen is weakly basic, but the electron-withdrawing nitrile group at the 2-position significantly lowers the pKa (estimated ~2.5–3.5), potentially placing it in a "partial ionization" state at standard acidic pH.

  • Polarity: Moderate (LogP ~0.8), requiring careful organic modifier tuning to separate from highly polar precursors (e.g., malononitrile) and hydrophobic byproducts.

Critical Quality Attributes (CQAs)
  • Process Impurities: Positional isomers (regioisomers from cyclization), starting materials.

  • Degradants: 6-amino-3-methylpyridine-2-carboxamide (hydrolysis of the nitrile).

Methodology Comparison

This guide compares two distinct separation strategies. While Method A represents the industry-standard "universal" approach, Method B is the recommended "High-Performance" alternative specifically optimized for this analyte's chemistry.

FeatureMethod A: Standard Acidic RP-HPLCMethod B: High-pH Stability RP-HPLC (Recommended)
Stationary Phase C18 (Fully Porous, 5 µm)C18 Hybrid / Core-Shell (High pH Stable, 2.7 µm)
Mobile Phase pH Acidic (pH 2.0 - 3.0)Alkaline (pH 9.5 - 10.5)
Separation Mechanism Hydrophobic Interaction (Analyte Protonated)Hydrophobic Interaction (Analyte Neutral)
Peak Shape Risk of tailing (Silanol interaction)Excellent symmetry (Silanols suppressed)
Retentivity (k) Low to Moderate (Ionized form is more polar)High (Neutral form is less polar)
Selectivity Good for general screeningSuperior for separating polar hydrolysis degradants
Mechanistic Insight[1][2]
  • Method A (Acidic): At pH 2.5, the pyridine ring nitrogen is protonated (

    
    ). This cationic species interacts with residual silanols on the silica surface, often causing peak tailing. Furthermore, the ionized molecule is more hydrophilic, eluting earlier and potentially co-eluting with polar synthesis precursors.
    
  • Method B (Alkaline): At pH 10, the analyte is fully deprotonated (Neutral Free Base). This eliminates ionic interactions with the column, resulting in sharper peaks. The neutral molecule is more hydrophobic, increasing retention and resolution from the polar "void volume" impurities.

Experimental Protocols

Method A: Standard Acidic Protocol (Baseline)

Suitable for rapid screening or when high-pH columns are unavailable.

  • Column: C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV @ 254 nm (Pyridine

    
     transition).
    
  • Observation: Expect the main peak at ~6-8 min. Watch for tailing factor > 1.5.

Method B: High-Purity Alkaline Protocol (Recommended)

Self-validating system for purity determination and impurity profiling.

  • Column: High-pH Stable C18 (e.g., Waters XBridge C18 or Agilent Poroshell HPH), 100 x 3.0 mm, 2.5–3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with

    
    ).
    
  • Mobile Phase B: Methanol (or Acetonitrile).

  • Flow Rate: 0.6 mL/min (optimized for 3.0 mm ID).

  • Gradient:

    • 0.0 min: 10% B

    • 10.0 min: 60% B

    • 12.0 min: 90% B

    • 15.0 min: 10% B (Re-equilibration)

  • Temperature: 35°C.

  • Detection: UV @ 270 nm (Optimized max).

Validation Criteria (System Suitability)
  • Tailing Factor (

    
    ):  Must be < 1.2. (Method B typically achieves ~1.05).
    
  • Resolution (

    
    ):  > 2.0 between the main peak and the amide hydrolysis impurity (which elutes earlier in RP).
    
  • Sensitivity: LOQ < 0.05% area (for trace impurity detection).

Decision Logic & Workflow Visualization

Column Selection Strategy

The following decision tree illustrates the logic for selecting the stationary phase based on specific impurity profiles (e.g., presence of regioisomers vs. standard purity).

MethodSelection Start Start: Purity Analysis of 6-amino-3-methylpyridine-2-carbonitrile CheckImpurity Primary Impurity Concern? Start->CheckImpurity Isomers Regioisomers Present? (e.g., 4-methyl isomer) CheckImpurity->Isomers Structural Similarity Basicity Peak Shape/Tailing Issues? CheckImpurity->Basicity General Purity MethodPhenyl Select Phenyl-Hexyl / Biphenyl (Pi-Pi Selectivity) Isomers->MethodPhenyl Yes (Aromatic Selectivity needed) MethodHighPH Select High-pH C18 (Neutral State Retention) Isomers->MethodHighPH No Basicity->MethodHighPH Yes (Suppress Ionization) MethodStd Select Standard C18 (Low pH) Basicity->MethodStd No (Standard Screening)

Caption: Decision matrix for selecting the optimal stationary phase based on impurity profile and peak shape requirements.

Analytical Workflow

This diagram details the step-by-step workflow for the recommended High-pH method, ensuring data integrity from sample prep to reporting.

Workflow Sample Sample Preparation (Dissolve in 50:50 MeOH:Water) Filter Filtration (0.2 µm PTFE) Sample->Filter Inject Injection (5 µL) Gradient Elution Filter->Inject System HPLC System Setup (Flush lines with pH 10 buffer) System->Inject Equilibration Detect UV Detection (270 nm) Inject->Detect Data Data Analysis (Integrate Impurities < 0.05%) Detect->Data

Caption: Operational workflow for the High-pH purity analysis method.

Troubleshooting & Optimization

To ensure the method remains "self-validating," monitor these parameters:

  • Retention Time Drift: If retention decreases, the mobile phase pH may be dropping due to

    
     absorption (common with bicarbonate buffers). Solution: Prepare fresh buffer daily or use a guard column.
    
  • Ghost Peaks: High pH can strip contaminants from older columns. Solution: Use a column specifically rated for pH 1-12 (e.g., Hybrid Particle Technology).

  • Resolution Loss: If the nitrile hydrolysis product (Amide) co-elutes, lower the initial organic % from 10% to 5% to increase retention of the more polar amide.

References

  • Sigma-Aldrich. 6-amino-3-methylpyridine-2-carbonitrile Product Information. Retrieved from .[1]

  • BenchChem. Purity Analysis of Aminopyridines by HPLC: A Comparative Guide. Retrieved from .

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 15347, 2-Amino-3-methylpyridine. Retrieved from .

  • Thermo Fisher Scientific. Simultaneous Determination of Aromatic Amines and Pyridines in Soil. Retrieved from .

Sources

Comparative

Technical Comparison: Electronic Tuning and Synthetic Utility of Aminopicolines vs. Cyanopyridines

This guide provides an in-depth technical comparison between 2-amino-3-methylpyridine (a standard heterocyclic building block) and its electron-deficient counterpart, 6-amino-3-methylpyridine-2-carbonitrile . Executive S...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 2-amino-3-methylpyridine (a standard heterocyclic building block) and its electron-deficient counterpart, 6-amino-3-methylpyridine-2-carbonitrile .

Executive Summary

In the design of bioactive heterocycles, the choice between 2-amino-3-methylpyridine (Compound A) and 6-amino-3-methylpyridine-2-carbonitrile (Compound B) represents a fundamental decision between nucleophilic reactivity and multifunctional orthogonality .

  • Compound A (2-Amino-3-methylpyridine): A highly nucleophilic, electron-rich scaffold ideal for rapid library generation via electrophilic aromatic substitution (EAS) or standard acylation. It serves primarily as a "headgroup" or basic core.

  • Compound B (6-amino-3-methylpyridine-2-carbonitrile): An electron-deficient, multifunctional scaffold. The C2-nitrile group dramatically lowers the basicity of the ring and the exocyclic amine, requiring specific activation protocols. However, it offers a "tri-vector" diversification potential (Amine, Methyl, Nitrile) unavailable in Compound A.

Comparative Snapshot
Feature2-Amino-3-methylpyridine (A) 6-Amino-3-methylpyridine-2-carbonitrile (B)
CAS 1603-40-31314964-57-2
Electronic State Electron-Rich (Push-Push)Electron-Deficient (Push-Pull)
Pyridine N pKa ~6.8 (Est.)< 3.0 (Est.)[1][2][3]
Amine Nucleophilicity High (Reacts with mild electrophiles)Low (Requires forcing conditions/catalysis)
Primary Utility Imidazopyridine synthesis, Ligand designKinase inhibitor cores, Late-stage diversification
Key Hazard Acute Toxicity (Dermal/Oral)Acute Toxicity + Cyanide liberation potential

Structural & Electronic Profiling

The reactivity difference is governed by the competing electronic effects of the substituents.

Compound A: The "Push" System
  • Structure: 2-Amino (EDG) + 3-Methyl (Weak EDG).

  • Effect: The electron density is concentrated at the ring nitrogen (N1) and the C5 position (para to the amine).

  • Consequence: The ring nitrogen is sufficiently basic to act as a proton acceptor or nucleophile in cyclizations (e.g., with

    
    -haloketones) without exogenous base.
    
Compound B: The "Push-Pull" System
  • Structure: 6-Amino (EDG) + 3-Methyl (Weak EDG) + 2-Cyano (Strong EWG).

  • Effect: The 2-cyano group exerts a strong inductive (-I) and mesomeric (-M) withdrawal. Although the 6-amino group is an electron donor, the "pull" of the nitrile across the ring significantly reduces the electron density at N1 and the nucleophilicity of the exocyclic amine.

  • Consequence:

    • Reduced Basicity: Protonation at N1 is difficult; acid-catalyzed reactions may require stronger acids.

    • Deactivated Amine: The lone pair on the exocyclic amine is less available for attack, often necessitating palladium catalysis (Buchwald-Hartwig) rather than simple SnAr or nucleophilic displacement.

ElectronicEffects cluster_A Compound A: Electron Rich cluster_B Compound B: Electron Deficient A 2-Amino-3-methylpyridine N1_A N1: High Basicity (Nucleophilic) A->N1_A C5_A C5: Susceptible to EAS (Halogenation/Nitration) A->C5_A B 6-Amino-3-methyl-2-CN N1_B N1: Low Basicity (Poor Nucleophile) B->N1_B CN_B C2-CN: Electrophilic Handle (Hydrolysis/Cyclization) B->CN_B NH2_B 6-NH2: Deactivated (Requires Catalysis) B->NH2_B

Figure 1: Mechanistic divergence driven by electronic substituents.

Reactivity Comparison: The Amine Handle

Acylation and Amidation
  • Compound A: Reacts readily with acid chlorides or anhydrides in DCM/TEA at 0°C to RT. Reaction is often complete within 1-2 hours.

  • Compound B: The deactivated amine requires "forcing" conditions.

    • Standard: Reflux in toluene or dioxane is often required.

    • Activation: Use of DMAP (4-dimethylaminopyridine) as a nucleophilic catalyst is critical to achieve conversion.

    • Alternative: Microwave irradiation significantly accelerates this transformation for Compound B.

Palladium-Catalyzed Couplings (Buchwald-Hartwig)

In cross-coupling reactions where the pyridine acts as the nucleophile:

  • Compound A: Performs well with standard catalytic systems (e.g., Pd(OAc)2/BINAP).

  • Compound B: Requires specialized ligands (e.g., Xantphos or BrettPhos) to prevent catalyst poisoning by the nitrile group and to overcome the poor nucleophilicity of the amine.

    • Risk:[4][5] The nitrile group can undergo competitive insertion or hydrolysis if the system is not strictly anhydrous.

Synthetic Utility & Cyclization Pathways[2][6]

Imidazo[1,2-a]pyridine Formation

Both compounds serve as precursors for this privileged pharmacophore, but the resulting products have vastly different properties.

  • Pathway: Condensation with

    
    -haloketones (e.g., chloroacetaldehyde or phenacyl bromide).
    
  • Compound A: Forms 8-methylimidazo[1,2-a]pyridine . The reaction is spontaneous in refluxing ethanol.

  • Compound B: Forms 5-cyano-6-methylimidazo[1,2-a]pyridine (Note: numbering changes upon fusion).

    • Challenge: The reduced nucleophilicity of N1 in Compound B means the initial alkylation step is the rate-determining step.

    • Protocol Adjustment: Often requires a polar aprotic solvent (DMF/DMA) and higher temperatures (100-120°C) compared to ethanol reflux for Compound A.

The "Nitrile Advantage" (Compound B Only)

Compound B offers orthogonal chemistry via the nitrile group that Compound A cannot access:

  • Tetrazole Formation: Reaction with sodium azide/zinc bromide yields the tetrazole derivative, a bioisostere for carboxylic acids often used in angiotensin II receptor antagonists.

  • Thioamide Conversion: Treatment with P2S5 or Lawesson’s reagent converts the nitrile to a thioamide, enabling the synthesis of thiazole-fused systems.

Experimental Protocols

Protocol A: Selective Acylation of Compound B (Deactivated Amine)

Since Compound B does not react under standard conditions, this optimized protocol ensures high yield.

Objective: Synthesis of N-(6-cyano-5-methylpyridin-2-yl)acetamide.

  • Setup: Charge a dry microwave vial with 6-amino-3-methylpyridine-2-carbonitrile (1.0 equiv, 100 mg) and DMAP (0.1 equiv).

  • Solvent: Add Acetic Anhydride (3.0 equiv) acting as both reagent and solvent. Note: For valuable acid chlorides, use dry Pyridine (5.0 equiv) as solvent.

  • Reaction: Seal and irradiate at 120°C for 20 minutes (or reflux oil bath for 4 hours).

  • Workup: Pour onto ice-water. The product typically precipitates due to the lipophilicity of the acetamide and the nitrile.

  • Purification: Filter the solid. If oil forms, extract with EtOAc. The nitrile group makes the product visible under UV (254 nm) but less polar than the starting amine.

  • Validation:

    • IR: Look for disappearance of broad NH2 doublet (~3300-3400 cm⁻¹) and appearance of Amide I carbonyl (~1690 cm⁻¹) and Nitrile stretch (~2230 cm⁻¹).

Protocol B: One-Pot Cyclization to Imidazo[1,2-a]pyridine (Compound A)

Self-validating protocol for Compound A.

  • Reagents: 2-Amino-3-methylpyridine (1.0 equiv), Ethyl bromopyruvate (1.1 equiv).

  • Solvent: Ethanol (0.5 M concentration).

  • Condition: Reflux for 3 hours. No base required initially.

  • Workup: Cool to RT. The HBr salt of the product often crystallizes directly.

  • Neutralization: Filter salt, suspend in DCM, wash with sat. NaHCO3.

  • Yield: Typically >85%.

Decision Matrix: When to Use Which?

Application ScenarioRecommended ScaffoldRationale
High-Throughput Screening (HTS) Compound A Fast, reliable reactivity allows for rapid library expansion (amide couplings, sulfonamides).
Kinase Inhibitor Design Compound B The nitrile group can form H-bonds in the ATP binding pocket (hinge region) or be converted to a primary amide.
Fragment-Based Drug Design Compound B Low molecular weight with high vector count (3 distinct vectors: Amine, Methyl, Nitrile).
Scale-Up Synthesis Compound A Cheaper, less toxic, and avoids cyanide waste stream management.

References

  • Synthesis of Imidazo[1,2-a]pyridines

    • Title: One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.
    • Source: MDPI Molecules (2025).
    • URL:[Link]

  • Reactivity of Aminocyanopyridines: Title: The Emerging Role of 3-Amino-6-phenylpyrazine-2-carbonitrile (Analogous Chemistry). Source: BenchChem Technical Guides.
  • Compound Data & Safety (Compound A)

    • Title: 2-Amino-3-methylpyridine PubChem CID 15347.[6]

    • Source: N
    • URL:[Link]

  • Compound Data & Safety (Compound B): Title: 6-Amino-3-methylpyridine-2-carbonitrile. Source: Sigma-Aldrich / Merck.

Sources

Validation

distinguishing 6-amino-3-methylpyridine-2-carbonitrile from structural isomers

This guide outlines a definitive, self-validating workflow for distinguishing 6-amino-3-methylpyridine-2-carbonitrile from its common structural isomers. Part 1: The Isomer Landscape In the synthesis of substituted pyrid...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a definitive, self-validating workflow for distinguishing 6-amino-3-methylpyridine-2-carbonitrile from its common structural isomers.

Part 1: The Isomer Landscape

In the synthesis of substituted pyridines—particularly via condensation reactions like the Hantzsch synthesis or malononitrile cyclizations—regioisomerism is the primary challenge. For 6-amino-3-methylpyridine-2-carbonitrile (hereafter Compound A ), the thermodynamic and kinetic pathways often produce structural isomers that are indistinguishable by low-resolution Mass Spectrometry (MS) and have similar polarity in HPLC.

The three critical isomers encountered in drug discovery workflows are:

Compound LabelIUPAC NameStructure DescriptionKey Feature
Target (A) 6-amino-3-methylpyridine-2-carbonitrile 2-CN, 3-Me, 6-NH₂Vicinal H4/H5 (Me at C3 blocks H3)
Isomer (B) 2-amino-6-methylpyridine-3-carbonitrile2-NH₂, 3-CN, 6-MeVicinal H4/H5 (Me at C6 blocks H6)
Isomer (C) 2-amino-4-methylpyridine-3-carbonitrile2-NH₂, 3-CN, 4-MeVicinal H5/H6 (Me at C4 blocks H4)
The "Smoking Gun" Logic

Distinguishing these requires triangulation using 1H NMR Chemical Shifts and NOE (Nuclear Overhauser Effect) spectroscopy.

  • Logic 1 (Shift): The cyano (-CN) group is a strong electron-withdrawing group (EWG). A proton located ortho to a nitrile will be significantly deshielded (

    
     > 7.8 ppm).
    
  • Logic 2 (Connectivity): The methyl group's spatial proximity to specific aromatic protons defines the substitution pattern.

Part 2: Analytical Triangulation (The Protocol)

1H NMR Spectroscopy (The First Pass)

Solvent: DMSO-d₆ (Preferred for solubility and separating NH₂ protons).

Predicted Spectral Fingerprints
  • Target (A):

    • H5: Ortho to the electron-donating Amino group (-NH₂). Strongly shielded. Expected

      
      : 6.3 – 6.6 ppm. 
      
    • H4: Meta to Amino, Ortho to Methyl. Expected ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      : 7.2 – 7.5 ppm. [1]
      
    • Key Diagnostic: Absence of a highly deshielded proton (>7.8 ppm) because position 3 (ortho to CN) is occupied by the Methyl group.

  • Isomer (B):

    • H4: Ortho to the Cyano group (-CN). Strongly deshielded. Expected

      
      : 7.9 – 8.3 ppm. 
      
    • H5: Ortho to Methyl. Expected

      
      : 6.6 – 6.9 ppm. 
      
    • Key Diagnostic: Presence of a doublet > 7.9 ppm.[2]

NOE / NOESY (The Confirmation)

This is the definitive "self-validating" step. You must observe the spatial correlation between the methyl singlet and the aromatic ring protons.

  • Target (A) Experiment: Irradiate Methyl (C3-Me).

    • Result: Strong NOE enhancement of H4 .

    • Why: The methyl group is at C3; H4 is the only adjacent proton.

  • Isomer (B) Experiment: Irradiate Methyl (C6-Me).

    • Result: Strong NOE enhancement of H5 .

    • Why: The methyl group is at C6; H5 is the adjacent proton.

Experimental Workflow Diagram

The following decision tree illustrates the logic flow for identifying the correct isomer.

IsomerID Start Unknown Isomer Sample (C7H7N3) NMR Run 1H NMR (DMSO-d6) Analyze Aromatic Region (6.0 - 8.5 ppm) Start->NMR CheckDeshield Is there a doublet > 7.8 ppm? NMR->CheckDeshield IsomerB Likely Isomer B (2-amino-6-methyl-3-CN) H4 is ortho to CN CheckDeshield->IsomerB Yes TargetPath Likely Target A (6-amino-3-methyl-2-CN) No proton ortho to CN CheckDeshield->TargetPath No NOE Run 1D NOE / NOESY Irradiate Methyl Group IsomerB->NOE TargetPath->NOE NOE_Result Which proton shows enhancement? NOE->NOE_Result Res_H4 Enhancement of Downfield Proton (H4) (The proton meta to NH2) NOE_Result->Res_H4 H4 (Lower Field) Res_H5 Enhancement of Upfield Proton (H5) (The proton ortho to NH2) NOE_Result->Res_H5 H5 (Higher Field) ConclusionA CONFIRMED: Target A 6-amino-3-methylpyridine-2-carbonitrile Res_H4->ConclusionA ConclusionB CONFIRMED: Isomer B 2-amino-6-methylpyridine-3-carbonitrile Res_H5->ConclusionB

Caption: Logical decision tree for distinguishing 6-amino-3-methylpyridine-2-carbonitrile from its primary regioisomer using 1H NMR and NOE.

Part 3: Detailed Experimental Protocols

Protocol 1: 1H NMR Characterization

Objective: Establish proton connectivity and chemical environment.

  • Sample Preparation: Dissolve 5–10 mg of the solid compound in 0.6 mL of DMSO-d₆. Ensure the solution is clear; filter if necessary to prevent line broadening.

  • Acquisition:

    • Pulse sequence: Standard zg30 or equivalent.

    • Scans: 16–32 scans to ensure high S/N ratio for the aromatic region.

    • Spectral Width: -2 to 14 ppm.

  • Processing:

    • Reference the DMSO pentet to 2.50 ppm.

    • Integrate the Methyl singlet (~2.2–2.5 ppm, 3H).[1]

    • Integrate the Amino broad singlet (~6.0–7.5 ppm, 2H, D₂O exchangeable).

    • Integrate the two aromatic doublets (1H each).

  • Analysis: Calculate the coupling constant (

    
    ) between the aromatic protons. A value of 7.5 – 9.0 Hz  confirms ortho coupling (H4/H5), ruling out meta or para isomers.
    
Protocol 2: 1D NOE Difference Spectroscopy

Objective: Determine the regiochemistry of the methyl group.

  • Setup: Use the same sample from Protocol 1. Degassing (bubbling N₂ for 5 mins) is recommended but not strictly required for small molecules with rapid rotation.

  • Acquisition:

    • Select the Methyl resonance frequency for selective irradiation.

    • Set mixing time (

      
      ) to 500–800 ms.
      
    • Run an off-resonance control irradiation (e.g., at -2 ppm).

  • Interpretation:

    • Subtract the on-resonance spectrum from the off-resonance spectrum.

    • Positive Signal: Identify which aromatic doublet appears as a positive peak in the difference spectrum.

    • Correlation:

      • If the enhanced proton is the more downfield of the two (H4), the structure is the Target (A) .

      • If the enhanced proton is the more upfield of the two (H5, adjacent to NH₂), the structure is Isomer (B) .

Part 4: Comparative Data Summary

The following table summarizes the expected chemical shifts for the target versus its most common isomer.

FeatureTarget (A): 6-amino-3-methyl-2-CN Isomer (B): 2-amino-6-methyl-3-CN
Methyl Shift (

)
~2.3 ppm~2.4 ppm
Aromatic H (Upfield) H5 (~6.4 ppm) (Ortho to NH₂)H5 (~6.7 ppm) (Ortho to Me)
Aromatic H (Downfield) H4 (~7.4 ppm) (Meta to NH₂, Ortho to Me)H4 (~8.1 ppm) (Ortho to CN - Deshielded)
NOE Correlation Me

Downfield Proton (H4)
Me

Upfield Proton (H5)
HMBC (Me -> C) Correlates to C2 (Quaternary C-CN)Correlates to C6 (Quaternary C-N)
Why This Matters in Drug Development

Using the wrong isomer as an intermediate can lead to "dead-end" SAR (Structure-Activity Relationship) data. For example, in kinase inhibitor synthesis, the position of the nitrogen in the pyridine ring relative to the amino group dictates the hydrogen bonding capability with the kinase hinge region. Isomer B places the pyridine nitrogen adjacent to the amino group (a 2-aminopyridine motif), which is a common donor-acceptor motif. Target A places the nitrogen meta to the amino group, completely altering the electronic vector and binding mode.

References

  • Chemical Shift Principles

    • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2][3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.

    • Source:

  • Pyridine Synthesis & Isomerism

    • Mishra, A., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances.
    • Source:

  • General NMR Data for Aminopyridines

    • National Institute of Standards and Technology (NIST).
    • Source:

Sources

Safety & Regulatory Compliance

Safety

6-amino-3-methylpyridine-2-carbonitrile proper disposal procedures

Executive Summary & Core Directive Objective: To execute the safe, compliant, and environmentally responsible disposal of 6-amino-3-methylpyridine-2-carbonitrile (CAS: 1314964-57-2). Critical Safety Alert: This compound...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Objective: To execute the safe, compliant, and environmentally responsible disposal of 6-amino-3-methylpyridine-2-carbonitrile (CAS: 1314964-57-2).

Critical Safety Alert: This compound contains a nitrile (cyano) group. While organic nitriles are generally more stable than inorganic cyanides, under no circumstances should this waste be mixed with strong acids. Acidic hydrolysis can liberate Hydrogen Cyanide (HCN), a highly toxic and flammable gas.

Disposal Classification:

  • Waste Stream: Hazardous Organic Waste (Non-Halogenated).

  • RCRA Status: Non-listed (unless testing proves characteristic reactivity D003). Treat as hazardous due to acute toxicity and irritant properties.[1]

  • Segregation: Segregate from Oxidizers and Acids .

Physicochemical Hazard Profile

Effective disposal begins with understanding the chemical's behavior. The following data dictates the handling protocols.

PropertyDataDisposal Implication
Chemical Name 6-amino-3-methylpyridine-2-carbonitrileLabeling requirement.
CAS Number 1314964-57-2Unique identifier for waste manifests.
Molecular Formula C

H

N

Nitrogen-rich; potential NOx generator in incineration.
Physical State Solid (Powder)Dust control required during transfer.
Acidity/Basicity Basic (Aminopyridine moiety)Incompatible with strong acids.
Key Hazards Acute Tox.[1][2][3] (Oral/Dermal/Inhal.), IrritantFull PPE (Tyvek, Nitrile gloves) required.
Reactivity Nitrile groupDO NOT MIX WITH ACIDS.

Pre-Disposal Handling & Segregation

The Golden Rule of Segregation: Never combine 6-amino-3-methylpyridine-2-carbonitrile waste with acidic waste streams.

Compatibility Matrix
Waste StreamCompatibilityRisk / Action
Non-Halogenated Organics Compatible Preferred waste stream (e.g., Acetone, Methanol).[4]
Halogenated Organics Compatible Acceptable, but increases disposal cost. Avoid if possible.
Aqueous Basic Solutions Compatible Acceptable if pH > 8.
Aqueous Acidic Solutions INCOMPATIBLE DANGER: Risk of HCN evolution.
Strong Oxidizers INCOMPATIBLE Risk of fire/explosion (e.g., Nitric Acid, Peroxides).[5]
Visual Workflow: Waste Segregation Logic

The following decision tree illustrates the critical segregation steps to prevent accidental HCN generation.

WasteSegregation Start Waste Generation: 6-amino-3-methylpyridine-2-carbonitrile StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid Waste (Powder/Debris) StateCheck->SolidPath LiquidPath Liquid Waste (Solutions) StateCheck->LiquidPath SolidContainer Double-bag in clear polyethylene bags SolidPath->SolidContainer SolventCheck Identify Solvent Base LiquidPath->SolventCheck SolidLabel Label: 'Hazardous Waste - Toxic Solid' List Chemical Name SolidContainer->SolidLabel AcidCheck CRITICAL CHECK: Is pH < 7? SolventCheck->AcidCheck Neutralize Adjust pH to > 8 using NaOH/Bicarbonate AcidCheck->Neutralize Yes (Acidic) SafeLiquid Collect in HDPE/Glass Carboy (Non-Halogenated Organic) AcidCheck->SafeLiquid No (Neutral/Basic) Neutralize->SafeLiquid SafeLiquid->SolidLabel Apply Label

Figure 1: Segregation logic emphasizing the prevention of acidification.

Step-by-Step Disposal Procedures

Protocol A: Solid Waste (Pure Compound & Contaminated Debris)

Applicable for: Expired stocks, weighing paper, contaminated gloves, and spill cleanup debris.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a double-lined clear polyethylene bag.

  • Transfer:

    • Work inside a chemical fume hood to prevent inhalation of dust.

    • Transfer the solid carefully to avoid aerosolization.

  • Labeling:

    • Affix a hazardous waste tag immediately.

    • Constituents: "6-amino-3-methylpyridine-2-carbonitrile".

    • Hazard Checkboxes: Toxic, Irritant.[1][3]

  • Storage: Store in the "Solid Hazardous Waste" satellite accumulation area, away from oxidizers.

Protocol B: Liquid Waste (Reaction Mixtures & Mother Liquors)

Applicable for: HPLC effluent, reaction solvents, and washing solutions.

  • Characterization: Determine the solvent composition (e.g., 90% Methanol, 10% Water).

  • pH Verification:

    • Dip Stick Test: Ensure the solution is Neutral (pH 7) or Basic (pH > 7) .

    • Corrective Action: If acidic, slowly add saturated Sodium Bicarbonate (NaHCO

      
      ) or 1M NaOH until pH > 8. Do this in a fume hood. 
      
  • Collection:

    • Pour into a dedicated "Non-Halogenated Organic Waste" carboy (typically white or yellow jerry cans).

    • Do not fill >90% capacity to allow for thermal expansion.

  • Secondary Containment: Ensure the carboy sits in a polyethylene tray capable of holding 110% of the container's volume.

Protocol C: Empty Containers
  • Triple Rinse: Rinse the original container three times with a solvent capable of dissolving the residue (e.g., Acetone or Methanol).

  • Rinsate Disposal: Pour all three rinses into the Liquid Waste container (Protocol B).

  • Defacing: Cross out the original label and mark "EMPTY".

  • Disposal: Discard the clean, dry container in regular trash (glass) or recycle (plastic), depending on facility rules.

Emergency Spill Response

In the event of a spill during disposal, immediate action is required to prevent exposure and environmental contamination.[1][5][6][7]

Spill Response Workflow

SpillResponse Spill Spill Detected Assess Assess Volume & Hazard (Is it safe to clean?) Spill->Assess Evacuate Evacuate Lab & Call EHS/Emergency Assess->Evacuate Large/High Risk PPE Don PPE: Nitrile Gloves (Double), Goggles, Lab Coat, N95/Respirator Assess->PPE Small/Manageable Contain Containment: Cover with absorbent pads or vermiculite PPE->Contain Clean Cleanup: Scoop into bag, Wash area with soap/water Contain->Clean Disposal Dispose as Hazardous Solid Waste Clean->Disposal

Figure 2: Operational workflow for managing accidental releases.

Specific Cleaning Agents:

  • Powder Spill: Do not dry sweep. Cover with wet paper towels (water or ethanol) to prevent dust, then wipe up.

  • Decontamination: Wash the surface with a mild detergent and water. Collect all wash water as hazardous liquid waste.

References & Regulatory Grounding

  • Sigma-Aldrich. (2023). Safety Data Sheet: 6-amino-3-methylpyridine-2-carbonitrile. Retrieved from

  • PubChem. (2023). Compound Summary: 6-amino-3-methylpyridine-2-carbonitrile. National Library of Medicine. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-amino-3-methylpyridine-2-carbonitrile
Reactant of Route 2
Reactant of Route 2
6-amino-3-methylpyridine-2-carbonitrile
© Copyright 2026 BenchChem. All Rights Reserved.